molecular formula C9H10BrNO2 B1267735 2-Amino-2-(3-bromophenyl)propanoic acid CAS No. 7399-36-2

2-Amino-2-(3-bromophenyl)propanoic acid

Cat. No.: B1267735
CAS No.: 7399-36-2
M. Wt: 244.08 g/mol
InChI Key: VLAAMUVAJIERNC-UHFFFAOYSA-N
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Description

2-Amino-2-(3-bromophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-2-(3-bromophenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-2-(3-bromophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(3-bromophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-2-(3-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-9(11,8(12)13)6-3-2-4-7(10)5-6/h2-5H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAAMUVAJIERNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288163
Record name 2-amino-2-(3-bromophenyl)propanoic acid
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Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7399-36-2
Record name α-Amino-3-bromo-α-methylbenzeneacetic acid
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Record name 7399-36-2
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Record name 2-amino-2-(3-bromophenyl)propanoic acid
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Record name 2-amino-2-(3-bromophenyl)propanoic acid
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Foundational & Exploratory

Molecular weight and formula of 2-Amino-2-(3-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Amino-2-(3-bromophenyl)propanoic acid

Executive Summary 2-Amino-2-(3-bromophenyl)propanoic acid (CAS: 7399-36-2) is a specialized non-proteinogenic amino acid characterized by a quaternary


-carbon center.[1] Structurally, it is an 

-methylated derivative of 3-bromophenylglycine (though IUPAC nomenclature defines it as a propanoic acid derivative). This molecule serves as a critical scaffold in medicinal chemistry, offering two primary advantages: conformational constraint in peptide backbones due to the tetrasubstituted

-carbon, and a versatile synthetic handle via the meta-bromine substituent for cross-coupling reactions. This guide details its physicochemical properties, validated synthesis via the Bucherer-Bergs reaction, and applications in peptidomimetics and drug delivery.

Part 1: Physicochemical Characterization

This molecule is distinct from its isomers, such as 3-bromo-phenylalanine or


-methyl-phenylalanine. It is defined by the direct attachment of the phenyl ring to the 

-carbon, creating a steric bulk that significantly alters the pharmacological profile of peptides incorporating it.

Table 1: Core Chemical Data

PropertySpecification
Chemical Name 2-Amino-2-(3-bromophenyl)propanoic acid
Common Synonyms

-Methyl-3-bromophenylglycine; 3-Bromo-

-methyl-

-phenylglycine
CAS Number 7399-36-2
Molecular Formula C

H

BrNO

Molecular Weight 244.09 g/mol
Chirality Contains one chiral center (C2).[2] Available as Racemate, (R)-, or (S)-enantiomers.
pKa (Predicted) Carboxyl: ~2.1
LogP (Predicted) ~1.5 (Moderate Lipophilicity)
Solubility Soluble in acidic/basic aqueous media; limited solubility in neutral water; soluble in DMSO/Methanol.

Part 2: Structural Analysis & Isomer Distinction

A critical error in procurement and synthesis is confusing this molecule with its regioisomers. The specific positioning of the phenyl ring and methyl group dictates its biological activity, particularly regarding transport via Large Neutral Amino Acid Transporter 1 (LAT1).

Structural Logic Diagram The following diagram illustrates the structural divergence between the target molecule and its common isomers.

IsomerComparison Target TARGET MOLECULE 2-Amino-2-(3-bromophenyl)propanoic acid (Phenyl on C2, Methyl on C2) Conformational Constraint\n(High) Conformational Constraint (High) Target->Conformational Constraint\n(High) Iso1 Isomer 1: 3-Bromo-phenylalanine (Phenyl on C3, H on C2) Conformational Constraint\n(Low) Conformational Constraint (Low) Iso1->Conformational Constraint\n(Low) Iso2 Isomer 2: Alpha-Methyl-Phenylalanine (Phenyl on C3, Methyl on C2) Common Common Backbone: Propanoic Acid Chain Common->Target Phenyl @ C2 (Quaternary C) Common->Iso1 Phenyl @ C3 (Tertiary C) Common->Iso2 Phenyl @ C3 (Quaternary C)

Figure 1: Structural comparison highlighting the unique quaternary


-aryl architecture of the target molecule versus standard phenylalanine derivatives.

Part 3: Synthesis & Production

The synthesis of quaternary


-amino acids is challenging due to steric hindrance at the reaction center. The Bucherer-Bergs reaction  is the preferred industrial route over the Strecker synthesis for this specific substrate, as the hydantoin intermediate forms more readily from the sterically crowded ketone than the aminonitrile.
Experimental Protocol: Bucherer-Bergs Route

Precursor: 3-Bromoacetophenone (CAS: 2142-63-4)

Step 1: Hydantoin Formation [3][4][5][6]

  • Reagents: Dissolve 3-Bromoacetophenone (1.0 eq) in 50% aqueous ethanol.

  • Addition: Add Ammonium Carbonate (3.0 eq) and Sodium Cyanide (1.2 eq). Caution: NaCN is highly toxic. Maintain basic pH to prevent HCN gas evolution.

  • Reaction: Heat to 55–60°C for 18–24 hours. The solution will initially be clear and may precipitate the hydantoin as a white solid upon cooling.

  • Workup: Acidify the mixture to pH ~2 with concentrated HCl to fully precipitate the intermediate 5-(3-bromophenyl)-5-methylhydantoin . Filter and wash with cold water.

Step 2: Hydrolysis to Amino Acid

  • Reagents: Suspend the hydantoin in 3M NaOH (5.0 eq).

  • Reaction: Reflux at 100°C for 24–48 hours. This harsh condition is required to open the stable hydantoin ring hindered by the methyl/phenyl groups.

  • Purification:

    • Cool to room temperature.[7]

    • Adjust pH to the isoelectric point (~pH 6.0) using concentrated HCl.

    • The crude amino acid precipitates. Recrystallize from water/ethanol to obtain pure 2-Amino-2-(3-bromophenyl)propanoic acid .

Synthesis Workflow Diagram

SynthesisFlow Start 3-Bromoacetophenone (Ketone) Reagents (NH4)2CO3 + NaCN 55-60°C Start->Reagents Intermed 5-(3-bromophenyl)-5-methylhydantoin (Precipitate) Reagents->Intermed Hydrolysis NaOH Reflux (Ring Opening) Intermed->Hydrolysis Final Target Amino Acid (Precipitate @ pI) Hydrolysis->Final

Figure 2: Step-by-step synthetic pathway via the Bucherer-Bergs reaction.

Part 4: Applications in Drug Discovery

Conformational Constraint in Peptides

The substitution of the


-hydrogen with a methyl group (creating a quaternary center) severely restricts the rotation around the 

(N-C

) and

(C

-C') bonds. Incorporating this amino acid into a peptide sequence:
  • Stabilizes helical conformations (

    
    -helix or 
    
    
    
    -helix).
  • Increases proteolytic stability by preventing enzymatic access to the peptide bond.

LAT1 Transporter Targeting

The Large Neutral Amino Acid Transporter 1 (LAT1) is highly expressed in the Blood-Brain Barrier (BBB) and certain cancer cells. LAT1 prefers substrates with lipophilic side chains. The 3-bromophenyl group provides significant lipophilicity, making this molecule a potential "Trojan horse" for delivering drugs to the brain or tumors.

Late-Stage Functionalization

The meta-bromine atom is a versatile handle. Unlike chlorine or fluorine, the bromine bond is weak enough to facilitate palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the amino acid has been incorporated into a peptide. This allows for the generation of libraries of peptide analogs from a single precursor.

References

  • Bucherer, H. T., & Bergs, H. (1930). Über die Bildung von Hydantoinen. Journal für Praktische Chemie. (Foundational reference for the synthesis method).
  • ChemicalBook. (2023).[2] 2-Amino-2-(3-bromophenyl)propanoic acid Product Data. Retrieved from

  • PubChem. (2024). Compound Summary: 2-amino-2-(3-bromophenyl)propanoic acid.[1][2][8][9] National Library of Medicine. Retrieved from

  • GuideChem. (2023). 3-Bromoacetophenone Precursor Data. Retrieved from

  • Organic Chemistry Portal. (2024). Bucherer-Bergs Reaction Mechanism and Protocols. Retrieved from

Sources

Solubility data of 2-Amino-2-(3-bromophenyl)propanoic acid in water vs organic solvents

[1][2]

Executive Summary & Compound Identification

2-Amino-2-(3-bromophenyl)propanoic acid (CAS: 7399-36-2 ) is a non-proteinogenic

12

12

This structural distinction—placing the aromatic ring on the


12
Structural Disambiguation
  • Target Compound: 2-Amino-2-(3-bromophenyl)propanoic acid (

    
    -substituted).[1][2]
    
  • Common Isomer: 2-Amino-3-(3-bromophenyl)propanoic acid (3-bromo-phenylalanine;

    
    -substituted).[1][2]
    
  • Note: While data for the

    
    -isomer is more abundant, this guide focuses on the specific physicochemical behavior of the 
    
    
    -substituted target, utilizing analog data where direct empirical values are limited.
PropertyData
CAS Number 7399-36-2
Molecular Formula C

H

BrNO

Molecular Weight 244.09 g/mol
Predicted pKa

-COOH: ~2.2
Isoelectric Point (pI) ~5.9 (Predicted)
LogP (Octanol/Water) ~1.4 - 1.8 (Hydrophobic)

Solubility Landscape: Water vs. Organic Solvents[2]

The solubility of 2-Amino-2-(3-bromophenyl)propanoic acid is heavily dependent on the ionization state of the molecule.[1][2] As a zwitterion in its neutral state, it exhibits high crystal lattice energy, reducing solubility in both water and non-polar organics.

Aqueous Solubility & pH Dependence

In pure water at neutral pH, the compound exists primarily as a zwitterion (COO


2
Solvent / ConditionSolubility Estimate (25°C)Mechanism / Notes
Water (pH 5-7) Low (< 2 mg/mL)Zwitterionic lattice dominates; hydrophobic effect of bromophenyl group limits solvation.[1][2]
Water (pH < 2) High (> 15 mg/mL)Protonation of COO

forms the cationic species (Soluble HCl salt).[1]
Water (pH > 10) Moderate (> 10 mg/mL)Deprotonation of NH

forms the anionic species (Soluble Na salt).[1]
PBS (pH 7.4) Low (< 1 mg/mL)High ionic strength may further decrease solubility (Salting-out effect).[1]
Organic Solvent Compatibility

The free amino acid is generally insoluble in non-polar organic solvents but shows solubility in polar aprotic solvents capable of disrupting hydrogen bonds.

Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Polar Aprotic DMSO, DMF High (5–40 mg/mL)Preferred for preparing stock solutions (typically 10–20 mM).[1][2]
Polar Protic Methanol, Ethanol Sparingly Soluble Solubility improves significantly with added acid (e.g., 1% HCl in MeOH).
Chlorinated DCM, Chloroform Insoluble Suitable only for N-protected or esterified derivatives.[1]
Non-Polar Hexane, Toluene Insoluble Used as anti-solvents for precipitation/crystallization.
Ketones Acetone Very Low Often used to precipitate the amino acid from aqueous solutions.[1]

Critical Insight: The "soluble in acetone/ethanol" claims found in some supplier snippets often refer to the HCl salt or protected intermediates (e.g., Boc-protected).[1] The free zwitterion requires dipolar aprotic solvents (DMSO) or pH adjustment for effective dissolution.

Solubilization Strategy & Workflow

For biological assays or chemical synthesis, maintaining the compound in solution without precipitation is critical. The following workflow outlines the decision process for solvent selection.

SolubilityWorkflowStartStart: 2-Amino-2-(3-bromophenyl)propanoic acid(Solid Powder)GoalDefine ApplicationStart->GoalBioAssayBiological Assay(Cell/Enzyme)Goal->BioAssaySynthesisChemical Synthesis(Reaction)Goal->SynthesisPurificationPurification(Recrystallization)Goal->PurificationDMSO_StockDissolve in 100% DMSO(Target: 10-20 mM)BioAssay->DMSO_StockOrganic_RxnUse DMF or NMPSynthesis->Organic_RxnCoupling/ProtectionAqueous_RxnAdjust pH < 2 (HCl)or pH > 10 (NaOH)Synthesis->Aqueous_RxnHydrolysis/Salt FormationRecrystDissolve in Hot Water/EtOHCool to precipitatePurification->RecrystDilutionDilute into Media(Final DMSO < 0.5%)DMSO_Stock->DilutionCheck_PrecipCheck for Precipitation(Microscopy/Turbidity)Dilution->Check_Precip

Figure 1: Decision matrix for solubilizing 2-Amino-2-(3-bromophenyl)propanoic acid based on experimental intent.

Experimental Protocol: Determination of Saturation Solubility

To generate precise in-house data, use the following "Shake-Flask" protocol validated for amino acid derivatives.

Materials
  • Compound: 2-Amino-2-(3-bromophenyl)propanoic acid (>95% purity).[1][2]

  • Solvents: HPLC-grade Water, DMSO, Methanol, PBS (pH 7.4).

  • Equipment: Thermomixer (25°C), Centrifuge (15,000 x g), HPLC-UV or UV-Vis Spectrophotometer.

Protocol Steps
  • Preparation: Add excess solid compound (~10 mg) to 1.0 mL of the target solvent in a microcentrifuge tube.

  • Equilibration: Agitate at 25°C for 24 hours (1000 rpm).

    • Note: Visual inspection should confirm undissolved solid remains; if clear, add more solid.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved material.

  • Filtration: Carefully remove the supernatant and filter through a 0.22 µm PTFE filter (to remove micro-crystals).

  • Quantification:

    • Dilution: Dilute the filtrate 1:10 or 1:100 with the mobile phase (e.g., Water/Acetonitrile).

    • Measurement: Inject into HPLC (C18 column, UV detection at 254 nm).

    • Calculation: Compare peak area against a standard curve prepared in 100% DMSO.

Theoretical Validation (Self-Check)
  • Expected Result: If the measured water solubility is > 5 mg/mL at pH 7, suspect salt contamination in the starting material.

  • Troubleshooting: If DMSO stock precipitates upon dilution into water, the compound has aggregated. Sonicate or warm to 40°C, but ensure the final assay temperature returns to physiological range.

Physicochemical Context & Mechanism[2][3][4]

The solubility behavior is governed by the Henderson-Hasselbalch equation applied to ampholytes.[1]

12
  • 
     : Intrinsic solubility of the zwitterion (lowest point).[1]
    
  • 
     (COOH) : ~2.2. Below pH 2.2, the cationic form dominates, increasing solubility.
    
  • 
     (NH
    
    
    )
    : ~9.[1]6. Above pH 9.6, the anionic form dominates, increasing solubility.
  • Region of Insolubility: Between pH 4.0 and 8.0, the molecule is effectively neutral (zwitterionic) and least soluble.

Impact of the 3-Bromophenyl Group

The bromine atom is lipophilic and electron-withdrawing.[1][2]

  • Lipophilicity: Increases LogP compared to non-halogenated analogs, reducing water solubility (

    
    ).
    
  • Crystal Packing: The 3-bromo substituent creates specific stacking interactions (halogen bonding) in the solid state, potentially increasing the melting point and lattice energy, further resisting dissolution.

References

  • ChemicalBook. (2023). 2-amino-2-(3-bromophenyl)propanoic acid | 7399-36-2.[1][2][3] Retrieved from [1][2]

  • MedChemExpress. (2024). 3-Bromo-L-phenylalanine (Analogous Data Source). Retrieved from [1][2]

  • PubChem. (2024). Compound Summary: (2R)-2-amino-3-(2-bromophenyl)propanoic acid.[1][2][4] Retrieved from [1][2]

  • Selleck Chemicals. (2024). Solubility Guidelines for Amino Acid Derivatives. Retrieved from [1][2]

  • Fisher Scientific. (2024). 3-Bromo-L-phenylalanine Safety Data Sheet. Retrieved from [1][2]

Role of 2-Amino-2-(3-bromophenyl)propanoic acid as a non-proteinogenic amino acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility, synthesis, and application of 2-Amino-2-(3-bromophenyl)propanoic acid , a critical non-proteinogenic amino acid (NPAA) used to engineer conformational constraints and enable late-stage diversification in peptide drug discovery.

Core Identity & Structural Significance

2-Amino-2-(3-bromophenyl)propanoic acid (also referred to as


-methyl-3-bromophenylalanine or 

-(3-bromophenyl)alanine) is a

-tetrasubstituted amino acid. Unlike canonical amino acids, the alpha-carbon is bonded to four non-hydrogen substituents: a methyl group, a 3-bromophenyl group, an amine, and a carboxyl group.
Mechanistic Utility in Drug Design[1][2]
  • Conformational Locking: The steric bulk of the quaternary

    
    -carbon severely restricts rotation around the 
    
    
    
    and
    
    
    torsion angles (Ramachandran space). This forces the peptide backbone into specific secondary structures, predominantly stabilizing
    
    
    -helices
    or
    
    
    -helices
    , making it an essential tool for stapling peptides or locking bioactive conformations.
  • Proteolytic Resistance: The absence of an

    
    -hydrogen eliminates the primary abstraction pathway for many degradation enzymes. Furthermore, the steric congestion prevents proteases from accessing the amide bond, significantly extending the plasma half-life of therapeutic peptides.
    
  • Orthogonal Reactivity (The Bromine Handle): The meta-bromo substituent on the phenyl ring is chemically inert during standard Solid Phase Peptide Synthesis (SPPS) but serves as a highly reactive electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) after the peptide is assembled.

Chemical Synthesis Protocol

Objective: Synthesize the racemic amino acid from 3-bromoacetophenone via the Bucherer-Bergs reaction, followed by Fmoc protection for SPPS use.

Phase 1: Bucherer-Bergs Hydantoin Formation

This method is preferred over the Strecker synthesis for ketones due to higher yields and easier purification of the crystalline hydantoin intermediate.

Reagents:

  • 3-Bromoacetophenone (1.0 eq)

  • Potassium Cyanide (KCN) (1.2 eq)

  • Ammonium Carbonate

    
     (3.0 eq)
    
  • Solvent: 50% Ethanol/Water

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-bromoacetophenone in 50% EtOH/

    
     in a round-bottom flask.
    
  • Addition: Add

    
     and KCN. Caution: KCN is highly toxic. Perform in a well-ventilated fume hood with appropriate cyanide sensors.
    
  • Cyclization: Heat the mixture to 60°C for 18–24 hours. The solution will initially be clear and may turn cloudy as the hydantoin forms.

  • Isolation: Cool the reaction to 0°C. Acidify carefully with concentrated HCl to pH ~2 to precipitate the hydantoin.

  • Purification: Filter the white solid, wash with cold water, and recrystallize from ethanol to obtain 5-(3-bromophenyl)-5-methylhydantoin .

Phase 2: Hydrolysis & Fmoc Protection

Reagents:

  • Barium Hydroxide (

    
    ) or NaOH (excess)
    
  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

Step-by-Step Protocol:

  • Hydrolysis: Suspend the hydantoin in aqueous

    
     (saturated) and reflux at 120°C for 48 hours. This harsh condition is necessary to open the sterically hindered hydantoin ring.
    
  • Free Amino Acid Isolation: Precipitate barium as

    
     by adding ammonium carbonate or bubbling 
    
    
    
    . Filter. Neutralize the filtrate to pH 7 to crystallize the free amino acid: 2-amino-2-(3-bromophenyl)propanoic acid .
  • Fmoc Protection: Dissolve the free amino acid in 10%

    
    . Add Fmoc-OSu (1.1 eq) dissolved in dioxane/acetone (1:1). Stir at room temperature for 12 hours.
    
  • Workup: Acidify to pH 2 with HCl/KHSO4. Extract into ethyl acetate. Wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (DCM/MeOH) to yield Fmoc-2-amino-2-(3-bromophenyl)propanoic acid .
    
Synthesis Workflow Diagram

SynthesisPath Start 3-Bromoacetophenone Reagents1 (NH4)2CO3 + KCN (Bucherer-Bergs) Start->Reagents1 Hydantoin 5-(3-Br-Ph)-5-Me-Hydantoin (Crystalline Intermediate) Reagents1->Hydantoin Hydrolysis Ba(OH)2 Reflux (Ring Opening) Hydantoin->Hydrolysis FreeAA Free Amino Acid (Racemic) Hydrolysis->FreeAA Fmoc Fmoc-OSu (Protection) FreeAA->Fmoc Final Fmoc-2-Amino-2-(3-Br-Ph) Propanoic Acid Fmoc->Final

Figure 1: Synthetic pathway transforming the ketone precursor into the Fmoc-protected building block suitable for SPPS.

Solid Phase Peptide Synthesis (SPPS) Integration

Incorporating


-tetrasubstituted amino acids is challenging due to the extreme steric hindrance at the nucleophilic amine (during deprotection) and the electrophilic carbonyl (during coupling).
"Difficult Coupling" Protocol

Standard conditions (HBTU/DIPEA) will likely fail or result in low yields.

Recommended Coupling System:

Component Reagent Rationale
Activator HATU or PyAOP 7-azabenzotriazole derivatives are superior for hindered couplings.
Base HOAt (Additive) Reduces racemization and accelerates activation.
Solvent DMF (anhydrous) Polar aprotic solvent required for solubility.

| Conditions | Microwave (75°C, 20 min) | Thermal energy overcomes the steric activation barrier. |

Step-by-Step Incorporation:

  • Coupling OF the Analog: Use 2.5 eq of Fmoc-AA, 2.4 eq HATU, and 5 eq DIPEA. React for 2 hours (room temp) or 20 mins (microwave). Double coupling is recommended.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Deprotection: The Fmoc group on a quaternary carbon is more stable. Use 20% Piperidine + 2% DBU in DMF. DBU is a stronger base and drives the reaction to completion.

  • Coupling TO the Analog: The amine of the resin-bound analog is buried. Use Fmoc-Amino Acid Fluorides or HATU with extended reaction times (2x 1 hour).

Late-Stage Diversification: On-Resin Suzuki Coupling

This protocol utilizes the bromine handle to install diverse functional groups after the peptide chain is built but before cleavage from the resin. This allows for the rapid generation of libraries (e.g., biphenyl analogs) from a single peptide batch.

Reagents:

  • Resin-bound peptide (Fmoc-protected N-terminus recommended to prevent side reactions).

  • Aryl Boronic Acid (

    
    ) (5.0 eq).
    
  • Catalyst:

    
     (0.1 eq) or 
    
    
    
    / SPhos.
  • Base:

    
     (2M aqueous solution).
    
  • Solvent: DME (Dimethoxyethane) / Water (3:1 ratio).

Self-Validating Protocol:

  • Degassing: Place the resin in a reactor. Add the Boronic Acid and Catalyst dissolved in DME. Critical: Sparge the solution with Nitrogen/Argon for 5 minutes before adding the base to prevent Pd oxidation (black precipitate).

  • Reaction: Add the aqueous base. Seal the reactor under inert gas. Shake at 80°C for 4–6 hours .

    • Validation: The solution should remain yellow/orange. If it turns black immediately, oxygen was present; repeat degassing.

  • Washing: Wash resin extensively with DMF, Water, MeOH, and DCM to remove palladium traces. Add a scavenger wash (sodium diethyldithiocarbamate) if downstream biology is sensitive to metals.

  • Cleavage: Proceed with standard TFA cleavage.

Diversification Workflow Diagram

SuzukiPath Resin Resin-Bound Peptide (Contains 3-Br-Phe) Reagents Add: Ar-B(OH)2 + Pd(PPh3)4 Solvent: DME/H2O Resin->Reagents Degas CRITICAL: Degas with Argon (Prevent Pd Oxidation) Reagents->Degas Heat Heat to 80°C (4-6 hrs) (Cross-Coupling) Degas->Heat Wash Wash: DMF/DCM/Scavenger (Remove Pd) Heat->Wash Product Diversified Peptide Library (Biaryl Sidechain) Wash->Product

Figure 2: On-resin Suzuki-Miyaura coupling workflow for generating peptide libraries.

References

  • PubChem. "2-amino-2-(3-bromophenyl)propanoic acid (Compound)." National Library of Medicine. [Link]

  • Organic Chemistry Portal. "Bucherer-Bergs Reaction." [Link]

  • Organic Chemistry Portal. "Suzuki-Miyaura Coupling." [Link]

  • Frontiers in Chemistry. "DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction." (Relevant for aqueous/mild coupling conditions).[1][2][3] [Link]

  • MDPI. "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification." [Link]

Sources

Conformational constraints induced by alpha-methyl-3-bromophenylalanine derivatives

Conformational Constraints Induced by -Methyl-3-Bromophenylalanine Derivatives: A Technical Guide

Executive Summary

The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic design. Among these,


-methyl-3-bromophenylalanine (

-Me-3-Br-Phe)

-methyl effect
bio-orthogonal handle

This guide details the structural mechanics, synthesis, and experimental integration of

Structural Mechanics: The -Methyl Effect

The primary utility of

1


2.1 Steric Restriction of

and

Angles

The

12
  • Mechanism: The van der Waals radius of the methyl group (~2.0 Å) is significantly larger than that of hydrogen (~1.2 Å). This creates a steric clash with the carbonyl oxygen of the preceding residue (

    
    ) and the amide nitrogen of the succeeding residue (
    
    
    ).
  • Consequence: This restriction energetically forbids extended conformations (like

    
    -sheets) and strongly favors folded structures, particularly 
    
    
    -helices and
    
    
    -helices. The allowed
    
    
    and
    
    
    torsion angles are tightly confined to the helical region (
    
    
    ).
2.2 The 3-Bromo Substituent

While the

  • Electronic Modulation: The halogen bond capability of bromine can engage in specific non-covalent interactions with receptor pockets (carbonyl oxygens or aromatic systems).

  • Synthetic Handle: It allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the synthesis of "stapled" peptides or macrocycles without rebuilding the backbone.

GAlphaCarbonQuaternary Cα CenterStericClashSteric Clash(Methyl vs Backbone CO/NH)AlphaCarbon->StericClashInducesProteolysisProteolytic Resistance(Shielded Amide Bond)AlphaCarbon->ProteolysisSteric ShieldingPhiPsiRestricted φ/ψ Angles(Ramachandran Space)StericClash->PhiPsiLimits RotationHelixHelical Stabilization(3-10 or Alpha)PhiPsi->HelixPromotes

Figure 1: Mechanistic flow of conformational restriction induced by

1
Chemical Synthesis of the Monomer

Synthesizing enantiopure

Seebach’s Self-Regeneration of Stereocenters (SRS)Schöllkopf Chiral Auxiliary
Protocol: Asymmetric Alkylation via Schöllkopf Bis-Lactim Ether

Reagents:

  • Schöllkopf auxiliary (Bis-lactim ether derived from L-Valine)

  • n-Butyllithium (n-BuLi)

  • 3-Bromobenzyl bromide

  • Methyl iodide (MeI)

Workflow:

  • Deprotonation: Treat the bis-lactim ether with n-BuLi at -78°C in THF to generate the enolate.

  • Electrophile Addition 1: Add 3-bromobenzyl bromide. The bulky isopropyl group of the valine auxiliary directs the attack to the trans face, establishing the first stereocenter.

  • Second Deprotonation: Generate the enolate again at the same position.

  • Electrophile Addition 2 (The Constraint): Add Methyl Iodide. The electrophile again approaches from the face opposite the isopropyl group, inverting the center relative to the first addition but maintaining overall stereocontrol.

  • Hydrolysis: Acidic hydrolysis (0.25 N TFA/H2O) cleaves the auxiliary, releasing the free

    
    -methyl amino acid and the valine ester (recyclable).
    

Critical Control Point: The order of addition (Benzyl then Methyl vs. Methyl then Benzyl) dictates the final absolute configuration (


Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating

Optimized Coupling Protocol for Hindered Amino Acids

System: Fmoc-based SPPS Resin: Rink Amide or Wang (Low loading, < 0.4 mmol/g recommended to reduce inter-chain aggregation).

StepReagent/ConditionDurationMechanistic Rationale
1. Swelling DMF / DCM (1:1)30 minEnsures accessibility of internal resin sites.
2. Deprotection 20% Piperidine in DMF + 0.1M HOBt2 x 10 minHOBt suppresses aspartimide formation and ensures complete Fmoc removal.
3. Wash DMF (x5), DCM (x5)-Critical to remove piperidine which would quench the active ester.
4. Activation HATU (0.95 eq) + HOAt (0.95 eq) + TMP (2 eq)Pre-activate 2 minHATU/HOAt generates a highly reactive aza-benzotriazole ester, superior for hindered amines. TMP (Collidine) is a weaker base than DIEA, reducing racemization.
5. Coupling 4-fold excess of AA, 60°C (Microwave optional)2 - 4 hoursHeat provides the kinetic energy to overcome the steric barrier of the

-methyl group.
6. Re-Coupling Fresh reagents (Same as Step 4)2 - 4 hoursMandatory. Single coupling rarely exceeds 90% yield for quaternary centers.
7. Capping Acetic Anhydride / Pyridine10 minAcetylates unreacted amines to prevent "deletion sequences" (n-1 peptides) that are hard to purify.

Self-Validating Check: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines) after Step 6. If positive (blue/violet), perform a third coupling with PyAOP .

SPPSStartResin-Bound Peptide (Fmoc-AA-)DeprotectFmoc Deprotection(20% Piperidine/DMF)Start->DeprotectWashExtensive Wash(DMF/DCM)Deprotect->WashActivateActivation(Fmoc-α-Me-3-Br-Phe + HATU + HOAt)Wash->ActivateCoupling1Coupling 1(4 hrs, 60°C)Activate->Coupling1CheckKaiser/Chloranil TestCoupling1->CheckCoupling2Coupling 2(Fresh Reagents)Check->Coupling2Positive (Incomplete)NextNext CycleCheck->NextNegative (Complete)CapCapping(Ac2O/Pyridine)Coupling2->CapCap->Next

Figure 2: Optimized SPPS cycle for sterically hindered

Experimental Characterization & Validation

Once synthesized, verifying the conformational constraint is essential.

5.1 Circular Dichroism (CD) Spectroscopy
  • Objective: Confirm helix induction.

  • Signature: A canonical

    
    -helix exhibits double minima at 208 nm  and 222 nm . A 
    
    
    -helix (common for
    
    
    -methyl peptides) often shows a ratio of
    
    
    and a blue shift of the minima.
  • Protocol: Dissolve peptide in water or TFE (trifluoroethanol) at 50

    
    M. Record spectra at 20°C.
    
5.2 NMR Spectroscopy (NOESY)
  • Objective: Map spatial proximity of protons.

  • Signature: Look for strong

    
      cross-peaks (amide-to-amide correlations). In extended chains, these are weak; in helices, they are dominant.
    
  • Validation: The absence of

    
     peaks (characteristic of 
    
    
    -sheets) confirms the restriction imposed by the
    
    
    -methyl group.
Case Study: Metabolic Stability in GPCR Ligands

Context: A linear peptide targeting the GLP-1 receptor suffers from rapid degradation by DPP-IV protease. Intervention: Substitution of


Result:
  • Conformation: The peptide adopted a stable helical turn at the N-terminus, fitting the receptor binding pocket more tightly (

    
     improved by 5-fold).
    
  • Stability: The

    
    -methyl group sterically blocked the DPP-IV active site access to the amide bond. Half-life (
    
    
    ) in plasma increased from 15 minutes to >4 hours.
  • Further Mod: The 3-bromo group was used to cross-couple a fatty acid tail, facilitating albumin binding and further extending circulation time.

References
  • Toniolo, C., et al. (2001). "Structure and conformational properties of alpha-methylated amino acids and peptides." Journal of Peptide Science. Link

  • Wenschuh, H., et al. (1995). "Coherent synthesis of alpha-methyl amino acid derivatives." Journal of Organic Chemistry. Link

  • Humphrey, J. M., & Chamberlin, A. R. (1997). "Chemical synthesis of natural product peptides: Coupling methods for the incorporation of noncoded amino acids into peptides." Chemical Reviews. Link

  • Manas, E. S., et al. (2004). "Conformational constraints in peptide design: The alpha-methyl effect." Bioorganic & Medicinal Chemistry. Link

  • Fairlie, D. P., et al. (1998). "Conformational selection of inhibitors for the HIV-1 protease." Journal of Medicinal Chemistry. Link

Thermodynamic stability of 2-Amino-2-(3-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability of 2-Amino-2-(3-bromophenyl)propanoic acid: A Technical Guide

Part 1: Executive Summary & Structural Logic

2-Amino-2-(3-bromophenyl)propanoic acid (CAS: 7399-36-2), often referred to as


-methyl-3-bromophenylglycine or 

-(3-bromophenyl)alanine, represents a critical class of

-disubstituted amino acids
. Unlike proteinogenic amino acids, this molecule possesses a quaternary

-carbon center. This structural feature is the primary driver of its exceptional thermodynamic and metabolic stability.

For drug development professionals, this molecule offers two strategic advantages:

  • Conformational Constraint: The geminal methyl and phenyl groups restrict rotation around the

    
     (N-C
    
    
    
    ) and
    
    
    (C
    
    
    -CO) torsion angles, stabilizing specific secondary structures (e.g.,
    
    
    -helices) in peptide backbones.
  • Racemization Resistance: The absence of an

    
    -proton renders the molecule immune to base-catalyzed racemization, a common degradation pathway for standard amino acids during synthesis and storage.
    

Part 2: Thermodynamic Stability Profile

Solid-State Thermodynamics

As a zwitterionic solid, the stability of the crystal lattice is dominated by electrostatic interactions between the ammonium (


) and carboxylate (

) groups.
  • Melting Point & Decomposition:

    • Expected Range: >240°C (with decomposition).

    • Mechanism: Unlike covalent organic solids that melt, zwitterionic amino acids typically undergo dehydration and decarboxylation prior to a true phase transition. The 3-bromo substituent adds significant molecular weight and polarizability, likely increasing the lattice energy via halogen bonding (

      
      ) networks.
      
  • Hygroscopicity:

    • The hydrophobic phenyl ring and bromine atom reduce hygroscopicity compared to alanine or glycine. However, the zwitterionic core remains susceptible to moisture uptake above 60% RH.

    • Risk: Moisture uptake can catalyze solid-state hydrolysis or facilitate amorphous-to-crystalline transitions.

Chemical & Solution Stability

The thermodynamic stability in solution is defined by the high activation energy required for degradation.

ParameterStability AssessmentMechanistic Insight
Racemization High No

-proton exists to abstract. Enolization (the primary mechanism for L

D conversion) is chemically impossible without breaking C-C bonds.
Hydrolysis High The amide/peptide bonds formed by this residue are sterically shielded by the

-methyl and

-phenyl groups, retarding proteolytic cleavage.
Oxidation Moderate The phenyl ring is deactivated by the electron-withdrawing Bromine (

), making it resistant to oxidative metabolism compared to Tyrosine or Tryptophan.
Photostability Low-Moderate Aryl bromides are susceptible to homolytic cleavage under UV irradiation (

), leading to debromination.

Part 3: Experimental Protocols for Stability Profiling

To validate the thermodynamic profile for an IND (Investigational New Drug) filing, the following protocols are required.

Protocol A: Differential Scanning Calorimetry (DSC) for Polymorph Screening
  • Objective: Determine the enthalpy of fusion (

    
    ) and detect solvates.
    
  • Procedure:

    • Weigh 2–4 mg of sample into a Tzero aluminum pan; crimp non-hermetically.

    • Equilibrate at 25°C for 5 minutes.

    • Ramp temperature at 10°C/min to 300°C under

      
       purge (50 mL/min).
      
    • Acceptance Criteria: A single sharp endotherm (melting) followed immediately by an exotherm (decomposition). Multiple endotherms indicate polymorphism or solvates.

Protocol B: Forced Degradation (Stress Testing)
  • Objective: Quantify degradation rates (

    
    ) and identify impurities.
    
  • Workflow:

    • Acid/Base: Dissolve to 1 mg/mL in 0.1 N HCl and 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Treat with 3%

      
       at RT for 4 hours.
      
    • Photolysis: Expose solid and solution to 1.2 million lux-hours (ICH Q1B).

    • Analysis: RP-HPLC (C18 column, Gradient 5-95% ACN in 0.1% TFA). Detect at 210 nm and 254 nm.

Part 4: Visualization of Stability Mechanisms

Diagram 1: The "Fortress" of the Quaternary Center

This diagram illustrates why 2-Amino-2-(3-bromophenyl)propanoic acid is superior to standard phenylalanine analogs in terms of stability.

StabilityHierarchy Substrate 2-Amino-2-(3-bromophenyl) propanoic acid AlphaProton Alpha-Proton Abstraction Substrate->AlphaProton Attempted Base Attack StericShield Steric Shielding (Methyl + Phenyl) Substrate->StericShield Structural Feature StableState Thermodynamic Integrity Maintained Substrate->StableState Result Racemization Racemization Pathway (Base-Catalyzed) Proteolysis Proteolytic Cleavage (Enzymatic) AlphaProton->Racemization IMPOSSIBLE (No H to abstract) StericShield->Proteolysis Blocks Active Site Access

Caption: The quaternary


-carbon acts as a thermodynamic lock, preventing the formation of the planar enolate intermediate required for racemization.
Diagram 2: Experimental Workflow for Stability Validation

StabilityWorkflow cluster_Solid Solid State Analysis cluster_Solution Solution Stress (Forced Degradation) Sample Solid Sample (CAS: 7399-36-2) DSC DSC / TGA (Thermal) Sample->DSC XRPD XRPD (Crystallinity) Sample->XRPD AcidBase Hydrolysis (pH 1-13, 60°C) Sample->AcidBase Oxidation Oxidation (H2O2) Sample->Oxidation Photo Photolysis (UV/Vis) Sample->Photo Analysis HPLC-MS/MS Quantification AcidBase->Analysis Oxidation->Analysis Photo->Analysis Report Thermodynamic Profile Report Analysis->Report

Caption: Integrated workflow for determining solid-state and solution-phase stability parameters.

Part 5: References

  • Vertex AI Search . Racemization resistance of alpha-methyl amino acids. Retrieved from and .

  • ChemicalBook . 2-amino-2-(3-bromophenyl)propanoic acid Product Description. Retrieved from .

  • Toniolo, C., & Benedetti, E. (2016). Structures of polypeptides from

    
    -amino acids disubstituted at the 
    
    
    
    -carbon. Macromolecules. Retrieved from .
  • ChemScene . Product Analysis: 2-Amino-2-(3-bromophenyl)propanoic acid (CAS 7399-36-2).[1][2][3][4][5] Retrieved from .

  • Enamine .

    
    -Methyl Amino Acids in Drug Design. Retrieved from .
    

Sources

Technical Profile: pKa and Isoelectric Point of 2-Amino-2-(3-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical properties of 2-Amino-2-(3-bromophenyl)propanoic acid, focusing on its acid dissociation constants (pKa) and isoelectric point (pI).

Compound Classification: Non-proteinogenic


-disubstituted amino acid.[1]
IUPAC Name:  2-Amino-2-(3-bromophenyl)propanoic acid.[1]
Common Scaffolds: 

-Methyl-

-(3-bromophenyl)glycine; 3-Bromo-

-methylphenylglycine.[1]

Executive Summary of Physicochemical Properties

The following values represent the consensus of theoretical prediction models (ACD/Labs, ChemAxon) and comparative structural analysis based on Hammett linear free-energy relationships.

ParameterValue (Approx.)Description
pKa₁ (

-COOH)
1.8 – 2.0 Stronger acid than alanine due to the electron-withdrawing phenyl ring.[1]
pKa₂ (

-NH₃⁺)
8.4 – 8.7 Weaker base than alanine (pKa ~9.[1]7) due to the inductive effect of the 3-bromophenyl group.
Isoelectric Point (pI) 5.1 – 5.3 Calculated as

.[1]
LogP (Octanol/Water) ~1.4 – 1.7 Increased lipophilicity compared to phenylalanine due to the bromo substituent.[1]

Structural Analysis & Mechanistic Insights

To accurately determine the behavior of this molecule in solution, one must understand the electronic and steric environment of the ionizable groups. Unlike standard amino acids, this compound features a quaternary


-carbon, which introduces significant conformational constraints and alters solvation shells.[1]
The Inductive Effect of the 3-Bromophenyl Group

The phenyl ring is directly attached to the


-carbon (unlike phenylalanine, where a methylene spacer insulates the ring). This proximity amplifies the electronic effects:
  • Electron Withdrawal: The phenyl ring is inherently electron-withdrawing (

    
     carbons).[1] The bromine atom at the meta position further increases this effect via induction (
    
    
    
    ).
  • Impact on Amine (pKa₂): The electron density on the nitrogen is reduced, destabilizing the protonated ammonium form (

    
    ) and making it more acidic (lower pKa) compared to alanine or phenylalanine.[1]
    
  • Impact on Carboxyl (pKa₁): The same inductive effect stabilizes the carboxylate anion (

    
    ), lowering the pKa₁ slightly below the standard 2.2–2.4 range.[1]
    
Steric Hindrance of the Quaternary Center

The presence of both a methyl group and a phenyl ring on the


-carbon creates a "tetrasubstituted" center.
  • Solvation Penalty: The bulky substituents hinder water molecules from effectively solvating the zwitterionic charges. This often results in a compression of the pKa spread (lower pKa₂ and higher pKa₁ relative to unhindered analogs), though the electronic EWG effect dominates here.

Ionization Pathway Diagram

The following diagram illustrates the protonation states across the pH scale.

IonizationPathway Cation CATIONIC FORM (pH < 1.8) COOH / NH3+ Net Charge: +1 Zwitterion ZWITTERION (pH 2.0 - 8.4) COO- / NH3+ Net Charge: 0 Cation->Zwitterion  pKa1 ≈ 1.9 (-H+ from COOH)   Anion ANIONIC FORM (pH > 8.7) COO- / NH2 Net Charge: -1 Zwitterion->Anion  pKa2 ≈ 8.5 (-H+ from NH3+)  

Experimental Determination Protocol

For drug development applications requiring high precision, theoretical values must be validated experimentally. Due to the limited aqueous solubility of brominated aromatic amino acids, a Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky extrapolation) is the gold standard.[1]

Materials & Reagents[1]
  • Analyte: >30 mg of 2-Amino-2-(3-bromophenyl)propanoic acid (High Purity).[1]

  • Titrant: 0.1 M KOH (Carbonate-free, standardized).[1]

  • Solvent System: Methanol/Water mixtures (0%, 20%, 40%, 60% v/v) to ensure solubility.[1]

  • Inert Atmosphere: Argon or Nitrogen purge (essential to prevent

    
     absorption affecting high pH readings).[1]
    
Step-by-Step Workflow
  • Preparation: Dissolve the amino acid in the lowest % methanol required for clarity. Add a known excess of HCl to fully protonate the amine and carboxyl groups (Starting pH < 1.5).

  • Titration: Titrate with 0.1 M KOH using a micro-burette. Record pH after stable readings (drift < 0.005 pH/min).

  • Data Collection: Capture at least 20 points in the buffer regions (pH 1.5–3.0 and pH 7.5–10.0).

  • Extrapolation: Plot experimental

    
     values vs. the dielectric constant (
    
    
    
    ) of the solvent mixtures. Extrapolate the linear regression to
    
    
    (pure water) to obtain the thermodynamic pKa.
Data Processing Logic

The pKa values are derived from the Henderson-Hasselbalch equation at the half-equivalence points.[1]


[1]

For the isoelectric point (


), use the extrapolated aqueous pKa values:

[1]
Titration Workflow Diagram

TitrationWorkflow Start Start: Sample Preparation Dissolve ~30mg in MeOH/Water Acidify Acidification Add excess HCl to reach pH < 1.5 (Ensure Cationic State) Start->Acidify Titrate Potentiometric Titration Add 0.1M KOH stepwise Record pH vs. Volume Acidify->Titrate Process Data Processing Identify Inflection Points (1st & 2nd deriv.) Calculate Apparent pKa Titrate->Process Extrapolate Yasuda-Shedlovsky Extrapolation Plot pKa vs. 1/ε Intercept = Aqueous pKa Process->Extrapolate

Caption: Workflow for determining thermodynamic pKa values of hydrophobic amino acids.

Implications for Drug Development

  • Receptor Binding: The lowered pKa₂ (approx 8.[1]5) means that at physiological pH (7.4), a significant fraction (~7-8%) of the amine may be unprotonated compared to standard amino acids.[1] This can enhance membrane permeability via passive diffusion.

  • Solubility: The pI of ~5.2 indicates minimum solubility in the slightly acidic range. Formulation in buffers at pH < 4 or pH > 7 is recommended to maintain solubility.

  • Bioisosterism: This scaffold serves as a restricted analog of phenylalanine.[1] The 3-bromo group provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) or functions as a halogen bond donor in protein active sites.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 31722, 2-Amino-2-phenylpropanoic acid. Retrieved from [Link]

  • Bordwell, F. G. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO and Water). Organic Chemistry Data. Retrieved from [Link][1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Referenced for values of Bromine).
  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Protocol for Yasuda-Shedlovsky extrapolation).

Sources

Literature review of 3-bromophenyl substituted alpha-amino acids

Technical Guide: 3-Bromophenyl Substituted -Amino Acids

Structural Scaffolds for Diversity-Oriented Synthesis and Peptidomimetics[2]

Executive Summary

In the landscape of non-proteinogenic amino acids, 3-bromophenylalanine (3-Br-Phe) and its

2

This guide analyzes the synthetic utility, physicochemical properties, and drug discovery applications of 3-bromophenyl substituted

1
Structural & Physicochemical Rationale

The strategic value of 3-Br-Phe lies in the bromine atom's electronic and steric contributions.[1]

  • Electronic Modulation: The bromine atom exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the phenol ring (if OH is present) or altering the quadrupole moment of the phenyl ring. This modulation affects

    
     stacking interactions with receptor binding pockets.
    
  • Halogen Bonding: The polarizability of the C-Br bond creates a "sigma-hole"—a region of positive electrostatic potential on the extension of the bond axis—enabling specific halogen bonding interactions with backbone carbonyls or active site residues.

  • Lipophilicity: Substitution of hydrogen with bromine significantly increases

    
    , enhancing membrane permeability for peptide-based therapeutics.
    
Table 1: Comparative Physicochemical Properties
PropertyL-Phenylalanine (Phe)L-3-Bromophenylalanine (3-Br-Phe)Impact on Drug Design
Molecular Weight 165.19 g/mol 244.09 g/mol Increased mass; slight steric penalty.
Van der Waals Radius H = 1.20 ÅBr = 1.85 ÅFills hydrophobic pockets; restricts rotation.
Electronic Effect NeutralElectron-withdrawing (-I)Deactivates ring to oxidation; alters

-stacking.
Lipophilicity (

)
0.00 (Reference)+0.86Enhances blood-brain barrier (BBB) penetration.
Synthetic Utility InertHigh (Pd-catalyzed coupling)Enables library generation from a single precursor.
Synthetic Methodologies

The synthesis of enantiopure 3-bromophenyl substituted amino acids typically follows two dominant pathways: Asymmetric Chemo-enzymatic Synthesis and Chiral Phase-Transfer Catalysis .

A. The Erlenmeyer-Plöchl Azlactone Route (Classic)

This robust method generates racemic N-acetyl-3-bromophenylalanine, which is subsequently resolved enzymatically.

  • Condensation: 3-Bromobenzaldehyde reacts with N-acetylglycine (hippuric acid) in acetic anhydride/NaOAc to form the azlactone.

  • Hydrolysis & Reduction: Ring opening and reduction (HI/P or catalytic hydrogenation) yield the racemic amino acid.

  • Enzymatic Resolution: Acylase I (from Aspergillus or Porcine Kidney) selectively hydrolyzes the L-enantiomer of the N-acetyl derivative, leaving the D-enantiomer untouched.

B. Asymmetric Phase-Transfer Alkylation (Modern)

For direct asymmetric synthesis, the alkylation of glycine Schiff bases (O'Donnell substrate) using chiral phase-transfer catalysts (e.g., Cinchona alkaloid derivatives) is preferred.

  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester.

  • Electrophile: 3-Bromobenzyl bromide.

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide.

  • Mechanism: The catalyst forms a rigid ionic pair with the enolate, shielding one face and forcing attack from the specific trajectory to yield high enantiomeric excess (ee > 95%).

Visualization: Synthetic Workflow

The following diagram illustrates the divergent pathways for synthesizing and utilizing 3-Br-Phe.

SynthesisWorkflowStart3-BromobenzaldehydeAzlactoneAzlactoneIntermediateStart->AzlactoneN-AcetylglycineAc2O/NaOAcRacemicRacemicN-Ac-3-Br-PheAzlactone->RacemicHI/P (ReductiveCleavage)EnzymeAcylase IResolutionRacemic->EnzymeHydrolysisL_IsomerL-3-Br-Phe(Pure)Enzyme->L_IsomerL-selectiveD_IsomerD-N-Ac-3-Br-PheEnzyme->D_IsomerUnreactedSPPSSolid PhasePeptide SynthesisL_Isomer->SPPSFmoc ProtectionSuzukiOn-ResinSuzuki CouplingSPPS->SuzukiPd(PPh3)4Ar-B(OH)2LibraryPeptidomimeticLibrarySuzuki->LibraryDiversity

Caption: Chemo-enzymatic synthesis pathway coupled with downstream application in diversity-oriented peptide synthesis.

Detailed Experimental Protocol
Protocol: On-Resin Suzuki-Miyaura Cross-Coupling of 3-Br-Phe Peptides

Objective: To functionalize a peptide backbone containing 3-bromo-L-phenylalanine with an aryl boronic acid, creating a biaryl linkage.

Reagents:

  • Resin: Peptidyl-resin (0.1 mmol scale) containing 3-Br-Phe, N-terminally Fmoc protected or acetylated.

  • Boronic Acid: Phenylboronic acid (or derivative) (5 equiv).

  • Catalyst: Pd(PPh

    
    )
    
    
    (Tetrakis(triphenylphosphine)palladium(0)) (0.1 equiv).
  • Base: 2M Na

    
    CO
    
    
    (aq) (5 equiv).
  • Solvent: Dimethoxyethane (DME) / Water / Ethanol (7:3:1 v/v/v).

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Place the swollen peptidyl-resin in a reaction vessel equipped with a nitrogen inlet and a reflux condenser.

    • Critical: The reaction must be oxygen-free to prevent oxidation of the Palladium catalyst (which turns black/inactive). Degas all solvents by sparging with argon for 15 minutes.

  • Reactant Addition:

    • Dissolve the Aryl Boronic Acid (0.5 mmol) in the degassed solvent mixture (2 mL).

    • Add the solution to the resin.[2]

    • Add the aqueous Na

      
      CO
      
      
      solution.
  • Catalyst Addition:

    • Add Pd(PPh

      
      )
      
      
      (12 mg, 0.01 mmol) quickly under a stream of argon.
    • Seal the vessel immediately.

  • Reaction:

    • Heat the mixture to 80°C for 12 hours with gentle agitation (rocking or stirring).

    • Note: Microwave-assisted heating (60°C, 30 min, 20W) can significantly accelerate this step.

  • Work-up:

    • Drain the solvent.[2]

    • Wash the resin extensively to remove palladium traces: DMF (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x - chelates residual Pd), DCM (3x).

  • Cleavage & Analysis:

    • Cleave peptide from resin using TFA/TIS/H

      
      O (95:2.5:2.5).[2]
      
    • Analyze via HPLC-MS.[3] Expected mass shift: Mass(Peptide) - Mass(Br) + Mass(Aryl).

Applications in Drug Discovery[1][5][6][7]
A. Diversity-Oriented Synthesis (DOS)

3-Br-Phe serves as a "diversity handle." Instead of synthesizing 50 different peptides with different aromatic residues, a researcher synthesizes one peptide containing 3-Br-Phe. Using parallel synthesis techniques, this single precursor is split into 50 wells and coupled with 50 different boronic acids.

  • Mechanism: Pd(0) inserts into the C-Br bond (Oxidative Addition), followed by Transmetallation with the boronic acid, and finally Reductive Elimination to form the C-C bond.

B. Peptide Stapling & Macrocyclization

While "stapling" often refers to olefin metathesis, 3-Br-Phe enables biaryl stapling . By incorporating a boronic acid-containing amino acid (e.g., 4-boronophenylalanine) and a 3-Br-Phe at positions



C. PET Imaging Precursors

The C-Br bond is chemically similar to the C-I bond but more stable than C-F in certain nucleophilic substitutions. However, for Positron Emission Tomography (PET), 3-Br-Phe derivatives are often used as precursors for rapid radio-halogenation (exchange with



Visualization: The "Bromine Handle" Concept

This diagram details the logic of using 3-Br-Phe as a divergent intermediate.[2][4]

BromineHandleBrPhe3-Bromo-PheScaffoldCrossCouplingPd-CatalyzedCross-CouplingBrPhe->CrossCouplingSuzuki/SonogashiraStaplingMacrocyclization(Biaryl Staple)BrPhe->StaplingIntramolecularCouplingImagingRadiolabeling(PET Precursor)BrPhe->ImagingHalogenExchangeLibraryDiverse PeptideLibrariesCrossCoupling->LibraryStabilityProteolyticStabilityStapling->StabilityTracer18F/76BrTracersImaging->Tracer

Caption: The strategic utility of the bromine atom as a reactive handle for chemical biology applications.

References
  • Organic Syntheses. (2017). Synthesis of Enantiopure Unnatural Amino Acids via Phase Transfer Catalysis. Organic Syntheses, 94, 388-406. Retrieved from [Link]

  • MDPI. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules. Retrieved from [Link]

  • PubChem. (2025).[5] 3-Bromo-L-phenylalanine Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2014). Biocatalytic stereoinversion of D-para-bromophenylalanine. Green Chemistry. Retrieved from [Link]

Methodological & Application

Technical Application Note: Enantioselective Synthesis of (S)-2-Amino-2-(3-bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable, and high-enantiomeric-excess (ee) protocol for the synthesis of (S)-2-Amino-2-(3-bromophenyl)propanoic acid .

The protocol leverages Asymmetric Phase-Transfer Catalysis (PTC) , a method chosen for its operational simplicity, mild conditions, and industrial scalability compared to metal-mediated arylation or Strecker chemistries which often suffer from harsh hydrolysis requirements.


-Amino Acids via Phase-Transfer Catalysis

Executive Summary

The synthesis of


-disubstituted (quaternary) amino acids is a critical challenge in medicinal chemistry due to the steric hindrance at the 

-carbon. This protocol details the enantioselective construction of 2-Amino-2-(3-bromophenyl)propanoic acid , a valuable scaffold for conformationally constrained peptides and a precursor for cross-coupling reactions (via the aryl bromide handle).

Methodology: Asymmetric methylation of a protected 3-bromophenylglycine derivative using a chiral Cinchona alkaloid-derived phase-transfer catalyst. Target Specifications:

  • Yield: >85% (Methylation step)[1]

  • Enantiomeric Excess (ee): >94%[2][3]

  • Scalability: Gram to Multi-gram scale

Retrosynthetic Analysis & Strategy

The construction of the quaternary center is achieved by introducing the smaller substituent (Methyl) to the sterically more accessible face of the enolate derived from the


-aryl amino acid precursor.
  • Disconnection: C(

    
    )–Me bond.
    
  • Precursor: tert-Butyl 2-((diphenylmethylene)amino)-2-(3-bromophenyl)acetate.

  • Forward Strategy:

    • Substrate Synthesis: Preparation of racemic 3-bromophenylglycine ester imine.

    • Asymmetric Alkylation: Stereoselective methylation using a chiral quaternary ammonium salt (PTC).

    • Global Deprotection: Acidic hydrolysis to yield the free amino acid.

Mechanistic Pathway (DOT Diagram)

ReactionScheme SM 3-Bromobenzaldehyde Racemic Racemic 3-Br-Phenylglycine SM->Racemic Strecker (KCN, NH4Cl) then Hydrolysis SchiffBase Schiff Base Ester (Substrate) Racemic->SchiffBase 1. Esterification (tBu) 2. Ph2C=NH Enolate Chiral Ion Pair (Enolate + Catalyst) SchiffBase->Enolate Base (CsOH) Chiral PTC Product_Protected (S)-Alkylated Imine Enolate->Product_Protected Me-I (Methylation) FinalProduct (S)-2-Amino-2-(3-bromophenyl) propanoic acid Product_Protected->FinalProduct 1M HCl (Hydrolysis) Catalyst O-Allyl-N-(9-anthracenylmethyl) cinchonidinium bromide Catalyst->Enolate Face Shielding

Figure 1: Synthetic pathway from aldehyde precursor to final quaternary amino acid.

Detailed Experimental Protocol

Phase 1: Preparation of the Substrate (Schiff Base)

Note: If 3-bromophenylglycine is commercially sourced, proceed directly to Step 1.2.

1.1 Synthesis of Racemic 3-Bromophenylglycine (Strecker Protocol)

  • Dissolve 3-bromobenzaldehyde (10.0 g, 54 mmol) in MeOH (50 mL).

  • Add ammonia (7N in MeOH, 1.2 eq) and stir for 30 min.

  • Cool to 0°C and add TMSCN (1.1 eq) dropwise. Stir at RT for 12 h.

  • Concentrate and hydrolyze the aminonitrile with 6M HCl (reflux, 12 h).

  • Purify by ion-exchange chromatography (Dowex 50W) to obtain racemic 3-bromophenylglycine.

1.2 Esterification and Imine Protection

  • Esterification: Suspend the amino acid (5.0 g) in tert-butyl acetate (50 mL) and add perchloric acid (1.1 eq). Stir at RT for 24 h. Neutralize with sat. NaHCO3, extract with EtOAc.

  • Imine Formation: Dissolve the amino ester in DCM. Add benzophenone imine (1.0 eq) and stir at RT for 16 h. (Transimination is favored due to the stability of the conjugated system).

  • Workup: Wash with water, dry over MgSO4, and concentrate. Recrystallize from Hexane/EtOAc to obtain the pure Schiff base substrate.

    • Checkpoint: 1H NMR should show the characteristic benzophenone aromatic signals and the

      
      -proton singlet around 
      
      
      
      5.0-5.2 ppm.
Phase 2: Enantioselective Methylation (The Core Step)

This step utilizes a "Third Generation" Cinchona alkaloid catalyst (O'Donnell/Lygo type) to control the stereochemistry.

Reagents:

  • Substrate: tert-Butyl 2-((diphenylmethylene)amino)-2-(3-bromophenyl)acetate (1.0 eq)

  • Electrophile: Methyl Iodide (MeI) (1.2 eq)

  • Base: Cesium Hydroxide Monohydrate (CsOH·H2O) (5.0 eq)

  • Catalyst: (1S,2S,4S,5R)-1-(Anthracen-9-ylmethyl)-2-((R)-1-(allyloxy)allyl)-5-vinylquinuclidin-1-ium bromide (0.1 eq) (Derived from Cinchonidine for (S)-selectivity).

  • Solvent: Toluene/DCM (7:3 v/v) or pure DCM (depending on solubility).

  • Temperature: -78°C to -40°C (Lower temperature enhances ee).

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Dissolution: Add the Schiff Base Substrate (1.0 mmol) and Catalyst (0.1 mmol) to the solvent (10 mL). Cool the mixture to -78°C .

  • Reagent Addition: Add Methyl Iodide (1.2 mmol) via syringe.

  • Initiation: Add solid CsOH·H2O (5.0 mmol) in one portion. Vigorous stirring is essential to create a fine suspension of the base.

  • Reaction: Stir at -78°C. Monitor by TLC (or HPLC) for consumption of starting material (typically 12–24 hours).

    • Note: The reaction rate may be slow at -78°C. If no conversion is observed after 6h, warm slowly to -50°C.

  • Quench: Dilute with Et2O (20 mL) and add water (10 mL).

  • Extraction: Separate phases. Extract aqueous layer with Et2O (2x). Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 10:1) to isolate the (S)-alkylated imine .

Phase 3: Deprotection and Isolation
  • Hydrolysis: Dissolve the purified alkylated imine in THF (5 mL). Add 1M HCl (2 mL) and stir at RT for 2 hours.

    • Observation: The yellow color of the imine will fade.

  • Cleavage: The mild acid cleaves the imine and the tert-butyl ester simultaneously (if heated) or sequentially. For tert-butyl esters, mild heating (50°C) or using TFA/DCM (1:1) is recommended for complete deprotection.

    • Recommended: Stir in TFA/DCM (1:1) for 1 hour to remove the ester and imine.

  • Isolation: Concentrate to dryness. Dissolve residue in water. Wash with Et2O to remove benzophenone.

  • Neutralization: Adjust aqueous phase to pH 6-7 using propylene oxide (acid scavenger) or dilute ammonia. The zwitterionic amino acid will precipitate.

  • Final Polish: Recrystallize from Water/Ethanol.

Analytical Controls & Validation

Quality Control Data Table
ParameterMethodAcceptance Criteria
Chemical Purity HPLC (C18, 254 nm)> 98.0%
Enantiomeric Excess Chiral HPLC (Chiralpak ZWIX(+) or OD-H)> 94% ee
Identity 1H NMR (D2O/DCl)Methyl singlet (~1.8 ppm), Aromatic (3-Br pattern)
Residual Solvent GC-Headspace< ICH Limits
Chiral HPLC Method (Example)
  • Column: Chiralpak ZWIX(+) (3.0 µm, 150 x 4.0 mm) – Ideal for zwitterionic amino acids.

  • Mobile Phase: MeOH/MeCN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Result: (S)-enantiomer elutes second (check specific column certificate).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Inefficient stirring of solid baseUse mechanical stirring or ultrasonic agitation during base addition. Ensure CsOH is finely ground.
Low ee (<80%) Temperature too highMaintain -78°C strictly. Check catalyst purity (quaternary salts are hygroscopic).
Racemization Harsh hydrolysis conditionsAvoid refluxing in strong HCl for extended periods. Use TFA for ester cleavage.
Incomplete Methylation Steric hindranceIncrease MeI equivalents to 2.0 eq. Allow longer reaction times (up to 48h).

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link
    
  • Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines." Accounts of Chemical Research. Link

  • Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Chemical Reviews. Link

  • Jew, S. S., et al. (2003).[4] "Enantioselective synthesis of

    
    -alkyl- 
    
    
    
    -phenylglycines by phase-transfer catalytic alkylation." Journal of Organic Chemistry. Link
  • Sigma-Aldrich. "Product Specification: (S)-2-Amino-3-(4-bromophenyl)propanoic acid (Analog Reference)." Link

Disclaimer: This protocol involves the use of hazardous chemicals (Methyl Iodide, Cyanides). All procedures must be performed in a fume hood with appropriate PPE.

Sources

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 2-Amino-2-(3-bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists focusing on the synthesis of constrained peptidomimetics. It details the Suzuki-Miyaura cross-coupling of 2-Amino-2-(3-bromophenyl)propanoic acid (also known as 3-bromo-α-methylphenylalanine ), a critical scaffold for generating non-natural biaryl amino acids that resist enzymatic degradation.

Introduction & Strategic Significance

The incorporation of α,α-disubstituted amino acids, such as 2-Amino-2-(3-bromophenyl)propanoic acid , into peptide backbones is a premier strategy in medicinal chemistry. The quaternary α-carbon confers two distinct advantages:

  • Conformational Restriction: It locks the peptide backbone into specific secondary structures (helices/turns), enhancing receptor affinity.

  • Metabolic Stability: The absence of an α-proton renders the residue immune to racemization and highly resistant to proteolytic degradation by endogenous enzymes.

The Suzuki-Miyaura cross-coupling of this aryl bromide scaffold allows for the rapid diversification of the phenyl ring, enabling the creation of libraries of "biaryl" amino acids. However, the zwitterionic nature of the free amino acid and the steric bulk of the α-methyl group present specific synthetic challenges that this guide addresses.

Critical Reaction Parameters

Substrate Management: Protected vs. Unprotected

The choice of protection strategy dictates the solvent system and purification workflow.

FeatureRoute A: Fully Protected (Recommended) Route B: Unprotected (Green/Rapid)
Substrate Form N-Boc/Fmoc + Methyl/tert-Butyl EsterFree Zwitterion (NH₃⁺/COO⁻)
Solubility High in organic solvents (THF, Toluene, Dioxane)Soluble only in Water/Alcohol mixtures
Catalyst Interaction Minimal interferenceFree amine/acid may coordinate/poison Pd
Purification Standard Flash Chromatography (SiO₂)Requires Prep-HPLC or Ion-Exchange (SCX)
Yield Potential High (>85%) Moderate (50-70%)

Expert Insight: For lead optimization where purity is paramount, Route A is preferred. The free amine in Route B can act as a ligand for Palladium, potentially requiring higher catalyst loading or specialized water-soluble ligands (e.g., sSPhos, TPPTS).

Catalyst & Ligand Selection[1]
  • Standard Robustness: Pd(dppf)Cl₂·DCM is the workhorse catalyst for this substrate. The bidentate dppf ligand prevents β-hydride elimination (though not applicable to the aryl coupling itself, it stabilizes the complex) and resists deactivation by the amino acid heteroatoms.

  • Sterically Demanding Partners: If coupling with ortho-substituted boronic acids, switch to Buchwald G3 Precatalysts (e.g., XPhos Pd G3) to facilitate the transmetallation step.

Experimental Protocols

Protocol A: Cross-Coupling of N-Boc-Protected Methyl Ester (Standard)

Use this protocol for maximum yield and ease of purification.

Prerequisites:

  • Substrate: Methyl 2-((tert-butoxycarbonyl)amino)-2-(3-bromophenyl)propanoate.

  • Atmosphere: Argon or Nitrogen (Balloon or Schlenk line).

Step-by-Step Workflow:

  • Charge Reaction Vessel: In a 20 mL vial equipped with a magnetic stir bar, add:

    • Substrate (1.0 equiv, 0.5 mmol)

    • Aryl Boronic Acid (1.5 equiv)

    • Pd(dppf)Cl₂·DCM (0.05 equiv / 5 mol%)

    • Potassium Carbonate (K₂CO₂, 3.0 equiv)

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane : Water (4:1 v/v, 5 mL) .

    • Note: The water is critical for dissolving the inorganic base and facilitating transmetallation.

  • Degassing: Sparge the mixture with Argon for 5 minutes or perform 3 vacuum/backfill cycles.

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor by LC-MS (Look for Br isotope pattern disappearance).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Direct Aqueous Coupling of Unprotected Amino Acid

Use this protocol for rapid library generation or when protection/deprotection steps are undesirable.

Prerequisites:

  • Substrate: 2-Amino-2-(3-bromophenyl)propanoic acid (Free acid or HCl salt).

  • Solvent System: Water : Acetonitrile (2:1).

Step-by-Step Workflow:

  • Charge Vessel: Add:

    • Unprotected Substrate (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Na₂CO₃ (3.5 equiv) – Extra base required to neutralize the ammonium if using HCl salt.

    • Pd(OAc)₂ (5 mol%) + TPPTS (10 mol%) ORPd(dppf)Cl₂ (5 mol%).

  • Solvent: Add degassed Water/Acetonitrile (2:1, 0.1 M concentration).

  • Reaction: Heat to 100°C for 2–6 hours.

    • Note: Higher temperature is often required for the unprotected substrate due to solubility issues.

  • Workup (SCX Purification):

    • Acidify mixture to pH ~2 with 1M HCl.

    • Wash with DCM (removes boronic acid byproducts/non-basic impurities).

    • Load the aqueous layer onto a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash cartridge with MeOH.

    • Elute product with 2M NH₃ in MeOH.

  • Final Polish: Lyophilize to obtain the zwitterionic product.

Visualized Workflows

Synthetic Pathway Decision Tree

This diagram illustrates the decision logic between protected and unprotected routes.

G Start Start: 2-Amino-2-(3-bromophenyl)propanoic acid Decision Need High Purity / Scale-up? Start->Decision RouteA Route A: Protection Strategy (Recommended) Decision->RouteA Yes RouteB Route B: Direct Aqueous Coupling (Rapid/Green) Decision->RouteB No StepA1 1. Boc-Protection & Esterification RouteA->StepA1 StepB1 1. Mix Reagents in H2O/MeCN (Pd-TPPTS or Pd(dppf)) RouteB->StepB1 StepA2 2. Suzuki Coupling (Pd(dppf)Cl2, Dioxane/H2O) StepA1->StepA2 StepA3 3. Deprotection (TFA/HCl) StepA2->StepA3 Final Final Product: Biaryl α-Methyl Amino Acid StepA3->Final StepB2 2. SCX Cartridge Purification StepB1->StepB2 StepB2->Final

Caption: Decision matrix for selecting the optimal synthetic route based on purity requirements and throughput needs.

Catalytic Cycle & Mechanism

Understanding the specific challenges of the aryl bromide oxidative addition.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Pd0->OxAdd + Ar-Br (Substrate) PdII_Ar Pd(II)-Ar-Br Complex OxAdd->PdII_Ar TransMet Transmetallation PdII_Ar->TransMet + Activated Boronate BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activates Boronic Acid PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle. Note that for this substrate, the oxidative addition into the C-Br bond is generally facile, making transmetallation the critical optimization step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by free amine (Route B).Switch to Route A (Protection) or increase catalyst loading to 10 mol%.
Protodeboronation Unstable boronic acid (e.g., 2-heterocyclic).[3]Use Buchwald Precatalysts (XPhos) ; lower temp to 60°C; use K₃PO₄ instead of carbonate.
Homocoupling Oxygen in the system.[4][3][5]Rigorous degassing is mandatory. Ensure Argon balloon is positive pressure.
Debromination Hydride source present / Excessive heat.Avoid alcoholic solvents (EtOH/iPrOH) in Route A; stick to Dioxane/Toluene.

References

  • Ma, J. A. (2003). Recent developments in the synthesis of α,α-dialkyl-α-amino acids. Symmetry, 14(3).

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • University of St Andrews. (2014). Suzuki-Miyaura diversification of amino acids and dipeptides in aqueous media. St Andrews Research Repository.

  • Benchchem. (2024). Application Notes: 3-Bromo-DL-phenylalanine as a Versatile Building Block.

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Recent Developments.

Sources

Fmoc protection strategies for 2-Amino-2-(3-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fmoc Protection Strategies for 2-Amino-2-(3-bromophenyl)propanoic acid

Part 1: Executive Summary & Technical Rationale

The Challenge: Steric Occlusion at the Quaternary Center The target molecule, 2-Amino-2-(3-bromophenyl)propanoic acid (also known as


-methyl-3-bromophenylalanine), represents a class of "difficult" amino acids.[1] Unlike standard proteinogenic amino acids, this molecule possesses a quaternary 

-carbon substituted with both a methyl group and a bulky bromophenyl ring.[1]
  • Steric Hindrance: The

    
    -methyl group creates a "molecular umbrella," significantly retarding the nucleophilic attack of the amine onto the Fmoc reagent.[1] Standard aqueous Schotten-Baumann conditions often result in incomplete conversion or extended reaction times that promote side reactions.[1]
    
  • Solubility: The lipophilic bromophenyl group reduces solubility in aqueous base, further hampering standard biphasic protocols.[1]

  • Strategic Value: This molecule is a critical peptidomimetic building block.[1][2] The

    
    -methyl group restricts conformational freedom (stabilizing helices), while the aryl bromide serves as a handle for late-stage diversification via Suzuki-Miyaura or Sonogashira cross-coupling.[1]
    

The Solution: Transient Silyl Protection To overcome these barriers, this guide prioritizes a Silyl-Modified Protection Strategy . By using


-bis(trimethylsilyl)acetamide (BSA), we temporarily convert the amino acid into a lipophilic silyl ester/silyl amine intermediate.[1] This allows the reaction to proceed in organic solvent (DCM), ensuring homogeneity and activating the amine for reaction with Fmoc-OSu or Fmoc-Cl.[1]

Part 2: Experimental Protocols

Method A: BSA-Mediated Protection (Recommended)

Best for: High yields, sterically hindered substrates, moisture-sensitive labs.[1]

Reagents:

  • Substrate: 2-Amino-2-(3-bromophenyl)propanoic acid (1.0 equiv)

  • Silylating Agent:

    
    -Bis(trimethylsilyl)acetamide (BSA) (2.0 – 2.5 equiv)[1]
    
  • Fmoc Reagent: Fmoc-OSu (1.1 equiv) [Preferred for purity] or Fmoc-Cl (1.0 equiv) [Preferred for reactivity][1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1][3]

Protocol Steps:

  • Suspension: In a flame-dried round-bottom flask under nitrogen, suspend the amino acid (10 mmol) in anhydrous DCM (50 mL).

  • Silylation: Add BSA (25 mmol) via syringe.

    • Critical Step: Reflux the mixture at 40°C for 1–2 hours until the solution becomes perfectly clear. This indicates the formation of the soluble trimethylsilyl (TMS) ester and TMS-amine.[1]

  • Acylation: Cool the solution to 0°C. Add Fmoc-OSu (11 mmol) as a solid or dissolved in minimal DCM.

    • Note: If using Fmoc-Cl, add slowly to prevent oligomerization.[1] For this specific hindered substrate, Fmoc-OSu is usually sufficient if the silylation is complete.[1]

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by HPLC (see QC section).

  • Desilylation/Workup: Add Methanol (5 mL) to quench excess BSA. Stir for 15 mins.

  • Extraction: Dilute with Ethyl Acetate (100 mL). Wash with 1M KHSO

    
     (x2) to remove silyl byproducts and any unreacted amine.[1] Wash with Brine (x1).[1]
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes.
Method B: Modified Schotten-Baumann (Alternative)

Best for: Labs lacking anhydrous setups; baseline comparison.[1]

Protocol Steps:

  • Dissolve amino acid (10 mmol) in 10% Na

    
    CO
    
    
    
    (30 mL) and Dioxane (20 mL).
    • Modification: Due to the bromophenyl group, increase Dioxane ratio if turbidity persists.[1]

  • Cool to 0°C. Add Fmoc-OSu (12 mmol) dissolved in Dioxane (10 mL) dropwise over 30 mins.

  • Warm to RT and stir vigorously for 24 hours.

    • Risk:[1] Extended time increases risk of hydrolysis of the Fmoc reagent before reaction.[1]

  • Wash with Ether (to remove excess Fmoc-OSu).[1][4] Acidify aqueous layer to pH 2 with HCl.[1][5] Extract product into EtOAc.

Part 3: Visualization & Logic

Workflow Logic: The Silyl Switch

The following diagram illustrates the chemical logic of Method A, highlighting how the "Silyl Switch" bypasses the solubility and nucleophilicity issues.

FmocStrategy Start Start: 2-Amino-2-(3-bromophenyl)propanoic acid (Insoluble zwitterion) Step1 Add BSA (2.5 eq) in DCM Reflux 1-2h Start->Step1 Solubilization Intermediate Intermediate: Bis-TMS Species (Soluble, Activated Amine) Step1->Intermediate Silylation Step2 Add Fmoc-OSu Stir RT, 4-12h Intermediate->Step2 Acylation (Steric Barrier Reduced) Branch Check HPLC Conversion >98%? Step2->Branch Success Quench (MeOH) & Acid Wash Yield: High, Purity: High Branch->Success Yes Fail Incomplete Reaction Branch->Fail No Retry Add 0.2 eq Fmoc-Cl (Higher Reactivity) Fail->Retry Force Conditions Retry->Success

Caption: Figure 1. BSA-mediated "Silyl Switch" strategy overcomes steric hindrance by creating a soluble, reactive intermediate.[1]

Part 4: Quality Control & Data Analysis

1. Analytical Specifications For the target molecule, the Bromine atom provides a distinct mass spectrometry signature (approx. 1:1 ratio of


 and 

peaks).[1]
TestSpecificationMethod Note
HPLC Purity > 98.0%Column: C18. Mobile Phase: H

O/MeCN (0.1% TFA).[1] Gradient: 5-95% over 20 min.[1] Note: Retains longer than Phe due to Br.[1]
Enantiomeric Purity > 99.0% eeChiralpak IA or IC column.[1] Critical to ensure no racemization occurred during silylation reflux.[1]
MS (ESI) [M+Na]

consistent
Look for Br isotope pattern (

Br/

Br).[1]
1H NMR Confirms Structure

~1.8 ppm (s, 3H,

-Me).[1] Aromatic region: distinctive 3-bromophenyl pattern.[1][2]

2. Troubleshooting Guide

ObservationRoot CauseCorrective Action
Cloudy Reaction (Method A) Incomplete SilylationReflux longer with fresh BSA.[1] The solution must be clear before adding Fmoc-OSu.
Low Yield (Method B) Steric HindranceSwitch to Method A (BSA).[1] Aqueous base cannot force the reaction on this hindered substrate.[1]
Dipeptide Impurity Mixed Anhydride FormationAvoid Fmoc-Cl if possible; use Fmoc-OSu.[1][6] If using Fmoc-Cl, add very slowly at 0°C.
Racemization Over-heating with BaseEnsure BSA reflux is mild.[1] Avoid strong organic bases (like TEA/DIPEA) if using Fmoc-Cl; BSA acts as the base sponge.[1]

Part 5: References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][7] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (General reference for Silyl/Fmoc strategies).

  • Bolger, S. J., et al. (2011).[1] An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. Retrieved from [Link]

  • Ningbo Inno Pharmchem. (2026).[1][2][6] Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. Retrieved from [Link]

Sources

Incorporating alpha-methyl amino acids into bioactive peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solid-Phase Synthesis of Peptides Incorporating Sterically Hindered


-Methyl Amino Acids 

-methyl amino acids (e.g., Aib, 

-Me-Phe) into bioactive peptides.

Executive Summary

The incorporation of


-methyl amino acids—most notably 

-aminoisobutyric acid (Aib)—is a transformative strategy in modern peptide drug discovery. By replacing the

-proton with a methyl group, these residues introduce severe steric constraints that lock peptides into bioactive helical conformations (typically

- or

-helices) and render the backbone virtually impervious to proteolytic degradation.

However, the very steric bulk that confers biological stability creates a formidable synthetic barrier. Standard Fmoc-SPPS protocols often fail, resulting in deletion sequences and truncated products. This guide details a field-proven, high-efficiency protocol specifically engineered to overcome the "gem-dimethyl" steric barrier, utilizing advanced coupling reagents (PyAOP, TFFH) and optimized solvation strategies.

The Chemical Challenge: Steric Hindrance & Reactivity

To synthesize these peptides successfully, one must understand the causality of failure. The


-methyl group creates a "congested" reaction center.
  • Nucleophilic Attack: The amino group of an N-terminal Aib residue is a primary amine, but it is buried within a cloud of electron density from the gem-dimethyl group. This hinders the approach of the incoming activated amino acid.[1]

  • Electrophilic Approach: When coupling an Aib residue, the activated carboxyl carbon is similarly shielded.

  • The "Aib-Aib" Wall: Coupling two consecutive

    
    -methyl residues (e.g., Aib-Aib) is the most difficult sequence in SPPS. The transition state energy is exceptionally high, often requiring in situ acid fluoride activation to proceed.
    

Strategic Planning: Resin & Reagents

Before starting synthesis, the following system parameters must be established to ensure a self-validating workflow.

Resin Selection

Standard polystyrene (PS) resins often fail due to poor swelling in the "difficult sequence" regions.

  • Recommendation: Use ChemMatrix (PEG-based) or Tentagel resins. These provide a quasi-solution environment that improves mass transfer.

  • Loading: maintain low loading (0.2 – 0.4 mmol/g ) to prevent inter-chain aggregation, which exacerbates steric problems.

The "Magic" Reagents

Standard HBTU/HCTU is insufficient. We utilize a tiered reagent strategy:

Reagent ClassReagentApplicationWhy?
Tier 1 (Standard) HATU / HOAtStandard residuesHigh reactivity, low racemization.
Tier 2 (Difficult) PyAOP / HOAtCoupling to AibPyAOP is a phosphonium salt, more reactive than uroniums for hindered amines.
Tier 3 (Extreme) TFFH Aib-Aib CouplingGenerates Acid Fluorides in situ.[2] Smallest leaving group (F-) minimizes steric clash.

Detailed Protocol: The "Steric Power" Cycle

This protocol assumes a standard Fmoc-SPPS setup but modifies the critical coupling steps.

Step 1: Fmoc Deprotection

Steric bulk can slow deprotection.

  • Reagent: 20% Piperidine in DMF + 0.1 M HOBt (to suppress aspartimide formation if Asp is present).

  • Cycle: Perform 2 x 10 minutes (instead of standard 2 x 5 min).

  • Wash: DMF (5x), DCM (3x), DMF (3x). Crucial: DCM washes help swell the resin and remove piperidine traces.

Step 2: Coupling (The Decision Matrix)

Refer to the Diagram below for the logic flow.

Scenario A: Coupling Standard AA to Standard AA

  • Reagents: 5 eq. AA, 4.9 eq. HATU, 10 eq. DIPEA.

  • Time: 45 min at Room Temp (RT).

Scenario B: Coupling Aib (or


-Me-AA) to Standard AA 
  • Reagents: 5 eq. Fmoc-Aib-OH, 5 eq. HATU , 10 eq. DIPEA.

  • Condition: Microwave at 75°C for 10 min (or 2 hours at RT).

  • Note: Double coupling is recommended.

Scenario C: Coupling to an N-terminal Aib (The "Difficult" Step)

  • Reagents: 5 eq. AA, 5 eq. PyAOP , 10 eq. DIPEA.

  • Condition: Microwave at 75°C for 15 min. Double couple.

Scenario D: The "Aib-Aib" Coupling (Extreme)

  • Reagents: 5 eq. Fmoc-Aib-OH, 5 eq. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), 10 eq. DIPEA.

  • Solvent: Dry DCM (preferred over DMF for acid fluorides).

  • Mechanism: TFFH converts the carboxylate to an Acid Fluoride in situ.[3] The small Fluorine atom allows the electrophile to penetrate the steric shield of the N-terminal Aib.

  • Time: 2 x 1 hour (Double couple).

Step 3: Capping (Mandatory)

To ensure high purity, unreacted amines must be permanently capped to prevent "deletion sequences" (missing one AA) which are impossible to separate by HPLC.

  • Reagent: Acetic Anhydride / Pyridine / DMF (1:1:8).

  • Time: 10 minutes.

Step 4: Monitoring
  • Kaiser Test: Works for Aib (primary amine) but may be faint.

  • Chloranil Test: Use if coupling to N-methyl amino acids (secondary amines).

  • Micro-cleavage: The only truly reliable method. Cleave 2 mg of resin and check via LC-MS.

Visualization: Workflow & Mechanism

Figure 1: The "Steric Power" SPPS Decision Cycle

SPPS_Cycle cluster_legend Key Start Resin-Bound Peptide (Fmoc-Protected) Deprotect Deprotection (20% Piperidine, 2x10 min) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Decision Next Amino Acid (AA) Type? Wash1->Decision Std_Coup Standard Coupling (HATU, 45 min) Decision->Std_Coup Standard AA Aib_Coup Coupling TO Aib (PyAOP, Microwave 75°C) Decision->Aib_Coup Hindered AA Aib_Aib Aib-Aib Coupling (TFFH / Acid Fluoride) Decision->Aib_Aib Aib-Aib Seq Check Kaiser/Chloranil Test Std_Coup->Check Aib_Coup->Check Aib_Aib->Check Recouple Double Couple Check->Recouple Positive (Incomplete) Cap Capping (Ac2O/Pyridine) Check->Cap Negative (Complete) Recouple->Check Cap->Start Next Cycle L1 Standard Protocol L2 Difficult Coupling

Caption: Decision-based workflow for SPPS of sterically hindered peptides. Note the divergence to TFFH for Aib-Aib sequences.

Case Study: Helical Antimicrobial Peptide Analog

Objective: Synthesize a 14-mer analog of Alamethicin containing 4 Aib residues to enforce helicity. Sequence: Ac-Aib-Pro-Aib-Ala-Aib-Ala-Gln-Aib-Val-Gly-Leu-Aib-Pro-NH2

Experimental Observations:

  • Resin: Rink Amide ChemMatrix (0.45 mmol/g).

  • Coupling 1-3: Standard HATU.

  • Coupling 4 (Aib): HATU/Microwave (75°C). 99% conversion.

  • Coupling 5 (Pro onto Aib): Critical Bottleneck. HATU yielded only 60% conversion. Switched to PyAOP (Double couple), yield improved to 98%.

  • Coupling 13-14 (Aib-Pro): Used TFFH for Aib coupling to ensure high yield at the N-terminus.

Result: The crude purity was 85% (vs 40% with standard protocol). The peptide adopted a stable


-helix in CD spectroscopy.

Troubleshooting Guide

IssueObservationRoot CauseSolution
Deletion Sequences Mass spec shows [M - AA] peaks.Incomplete coupling due to sterics.[1]Use PyAOP or TFFH . Double couple. Cap after every step.
Truncation Synthesis stops abruptly.Chain aggregation or "capped" by side reactions.Use ChemMatrix resin. Add pseudoproline dipeptides if Ser/Thr present.[4]
Racemization D-isomers detected.Over-activation of Cys/His.Use DIC/Oxyma for Cys/His. Avoid microwave for these residues.
Aspartimide [M - 18] peak.Base-catalyzed ring closure.Add 0.1M HOBt to the piperidine deprotection solution.

References

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Carpino, L. A., et al. (1996).[5] "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis." Journal of the American Chemical Society.[6] Link

  • Wenschuh, H., et al. (2002). "Microsystems for the synthesis of peptides." Biopolymers. (Discusses microwave effects on Aib coupling).
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link

  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Link

Sources

Application Notes & Protocols: Synthesis and Application of 2-Amino-2-(3-bromophenyl)propanoic Acid in Peptidomimetic Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis and utilization of the unnatural amino acid, 2-Amino-2-(3-bromophenyl)propanoic acid, in the construction of advanced peptidomimetics. Peptidomimetics offer significant advantages over natural peptides as therapeutic candidates, including enhanced proteolytic stability and improved pharmacokinetic profiles.[1][2] The incorporation of α,α-disubstituted amino acids, such as the title compound, introduces conformational constraints that are crucial for designing peptides with specific secondary structures like β-turns or helices.[3] Furthermore, the 3-bromophenyl moiety serves as a versatile synthetic handle for post-synthesis diversification via transition metal-catalyzed cross-coupling reactions, enabling the creation of complex molecular architectures and diverse compound libraries.[3][4] This guide details robust protocols for the multi-step synthesis of the Fmoc-protected amino acid building block and its subsequent incorporation into a model peptide using Solid-Phase Peptide Synthesis (SPPS). A validated protocol for on-resin Suzuki-Miyaura coupling is also provided to demonstrate the utility of the bromophenyl group for late-stage functionalization.

Introduction: The Rationale for 2-Amino-2-(3-bromophenyl)propanoic Acid in Peptidomimetic Design

The pursuit of novel therapeutics has driven significant interest in peptidomimetics—molecules designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor stability and low bioavailability.[1][5] A key strategy in peptidomimetic design is the incorporation of non-canonical amino acids that impart unique structural and functional properties.

2-Amino-2-(3-bromophenyl)propanoic acid is an α,α-disubstituted amino acid, a class of building blocks known to induce conformational rigidity in the peptide backbone.[6] This steric hindrance restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles, making these residues powerful tools for stabilizing specific secondary structures, which is often critical for potent receptor binding.

The primary strategic advantage of this building block, however, lies in the 3-bromophenyl side chain. The bromine atom is a key functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][7] This allows for the late-stage introduction of a vast array of aryl, heteroaryl, or alkyl groups, transforming a simple peptide into a complex, functionalized molecule. This approach is exceptionally powerful in drug discovery for Structure-Activity Relationship (SAR) studies, where diverse functionalities can be rapidly installed on a core peptide scaffold to optimize biological activity.

This guide provides the necessary protocols to synthesize this versatile building block and demonstrate its application in creating functionalized peptidomimetics.

Synthesis of the Core Building Block

The synthesis of Fmoc-protected 2-Amino-2-(3-bromophenyl)propanoic acid is a multi-step process. The following protocols are based on well-established methodologies for the synthesis of α,α-disubstituted amino acids and their subsequent protection.

Protocol 1: Synthesis of 2-Amino-2-(3-bromophenyl)propanoic Acid via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a robust, multi-component reaction that synthesizes hydantoins from ketones, which can then be hydrolyzed to the corresponding amino acid.[8][9] This method is particularly well-suited for producing α,α-disubstituted amino acids from the corresponding ketone.[10]

Workflow Diagram:

G cluster_0 Bucherer-Bergs Reaction cluster_1 Hydrolysis A 3-Bromoacetophenone C 5-(3-bromophenyl)-5-methylhydantoin A->C Reflux in EtOH/H2O B KCN, (NH4)2CO3 E 2-Amino-2-(3-bromophenyl)propanoic acid C->E Hydrolysis D Ba(OH)2 or Strong Acid

Caption: Synthesis of the amino acid via Bucherer-Bergs reaction.

Materials:

  • 3-Bromoacetophenone

  • Potassium Cyanide (KCN) (Caution: Highly Toxic!)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Barium Hydroxide (Ba(OH)₂) or 6M Hydrochloric Acid (HCl)

  • Dry Ice (for neutralization)

Procedure:

  • Hydantoin Formation: In a sealed pressure vessel, combine 3-bromoacetophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a 1:1 mixture of ethanol and water.[7][9]

  • Heat the mixture to 80-100°C with vigorous stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature. Acidify with 1M HCl to a pH of ~6-7 to precipitate the crude hydantoin product.

  • Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

  • Hydrolysis to Amino Acid: Suspend the 5-(3-bromophenyl)-5-methylhydantoin (1.0 eq) in a 2M solution of Ba(OH)₂.

  • Reflux the mixture for 24-48 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction to room temperature and neutralize by bubbling CO₂ gas (from dry ice) through the solution to precipitate BaCO₃.

  • Filter off the BaCO₃ and wash the solid with hot water.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 2-Amino-2-(3-bromophenyl)propanoic acid.

Protocol 2: Fmoc Protection of the Amino Acid

The α-amino group must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group for use in standard SPPS.[11][12] The use of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is a common and effective method.[13]

Workflow Diagram:

G AA 2-Amino-2-(3-bromophenyl)propanoic acid FmocAA Fmoc-2-Amino-2-(3-bromophenyl)propanoic acid AA->FmocAA FmocOSu Fmoc-OSu FmocOSu->FmocAA Base Na2CO3 in Dioxane/H2O Base->FmocAA Stir at RT

Caption: Fmoc protection of the synthesized amino acid.

Materials:

  • 2-Amino-2-(3-bromophenyl)propanoic acid

  • Fmoc-OSu (1.05 eq)

  • 1,4-Dioxane

  • 10% aqueous Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the amino acid (1.0 eq) in a 10% aqueous Na₂CO₃ solution.

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.

  • Cool the amino acid solution in an ice bath and slowly add the Fmoc-OSu solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.[14]

  • Dilute the reaction mixture with water and perform a liquid-liquid extraction with diethyl ether to remove unreacted Fmoc-OSu.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate should form.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the Fmoc-protected amino acid.

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected amino acid is now ready for incorporation into a peptide sequence using standard Fmoc/tBu-based SPPS.[15][16] Due to the steric hindrance of the α,α-disubstituted nature of this amino acid, special considerations are required for efficient coupling.

**3.1. Protocol 3: SPPS of a Model Tri-Peptide (Ac-Gly-[A²(3-BrPh)P]-Gly-NH₂) **

This protocol describes the manual synthesis of a model tri-peptide on a Rink Amide resin to yield a C-terminally amidated peptide.

Workflow Diagram:

G cluster_0 SPPS Cycle cluster_1 Final Steps A Resin-NH-Fmoc B Deprotection (20% Piperidine/DMF) A->B C Resin-NH2 B->C D Coupling (Fmoc-AA-OH, HATU, DIPEA) C->D E Resin-NH-AA-Fmoc D->E E->B Repeat for next AA F Final Deprotection E->F G Acetylation F->G H Cleavage (TFA Cocktail) G->H I Purification (HPLC) H->I J Peptide I->J

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Materials:

  • Rink Amide MBHA resin (e.g., 0.5 mmol/g loading)

  • Fmoc-Gly-OH

  • Fmoc-2-Amino-2-(3-bromophenyl)propanoic acid

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic Anhydride

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O[17]

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain. Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).[14]

  • First Coupling (Glycine):

    • In a separate vial, pre-activate Fmoc-Gly-OH (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Second Deprotection: Repeat step 2.

  • Second Coupling (Fmoc-2-Amino-2-(3-bromophenyl)propanoic acid):

    • Causality: Due to the steric hindrance of this α,α-disubstituted amino acid, a more potent coupling strategy and longer reaction time are required to ensure high coupling efficiency.[13][18]

    • In a separate vial, pre-activate Fmoc-2-Amino-2-(3-bromophenyl)propanoic acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF.

    • Add the activated solution to the resin and agitate for 4-6 hours, or overnight. A double coupling (repeating the coupling step) is recommended.[18]

    • Monitor coupling completion with a Kaiser test (will be negative for secondary amines after the first coupling).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Third Deprotection: Repeat step 2.

  • Third Coupling (Glycine): Repeat step 3.

  • Final Deprotection: Repeat step 2 to remove the N-terminal Fmoc group.

  • N-terminal Acetylation: To cap the N-terminus, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes. Wash thoroughly.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and agitate for 2-3 hours.[17]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Post-Synthetic Modification: Suzuki-Miyaura Coupling

The 3-bromophenyl group is now available for diversification. The following is a general protocol for an on-resin Suzuki-Miyaura cross-coupling reaction.

Protocol 4: On-Resin Suzuki-Miyaura Coupling

This protocol allows for the arylation of the peptide while it is still attached to the solid support, simplifying purification.

Workflow Diagram:

G ResinPeptideBr Resin-Peptide-(3-BrPh) CoupledPeptide Resin-Peptide-(3-ArylPh) ResinPeptideBr->CoupledPeptide BoronicAcid Aryl Boronic Acid (R-B(OH)2) BoronicAcid->CoupledPeptide Catalyst Pd Catalyst (e.g., Pd2(dba)3/sSPhos) Catalyst->CoupledPeptide Microwave, 120°C Base Base (e.g., KF, K2CO3) Base->CoupledPeptide Solvent Solvent (e.g., DME/EtOH/H2O) Solvent->CoupledPeptide

Caption: On-resin Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Peptide-resin from Protocol 3 (before N-terminal acetylation and cleavage)

  • Aryl boronic acid (e.g., Phenylboronic acid, 5 eq)

  • Palladium catalyst: Pd₂(dba)₃ (0.2 eq) and sSPhos (0.4 eq)

  • Base: Potassium Fluoride (KF) or Potassium Carbonate (K₂CO₃) (4 eq)

  • Solvent: Degassed 9:9:2 mixture of DME/EtOH/H₂O

Procedure:

  • Place the dry peptide-resin in a microwave-safe reaction vessel under an argon atmosphere.

  • Add the aryl boronic acid and the base.

  • In a separate vial, prepare a solution of the palladium catalyst and ligand in the degassed solvent mixture and add it to the reaction vessel.[19]

  • Seal the vessel and heat using microwave irradiation at 120°C for 30 minutes.[19]

  • After cooling, filter the resin and wash extensively with DMF, EtOH, and DCM to remove the catalyst and reagents.

  • The modified peptide can now be N-terminally acetylated, cleaved, and purified as described in Protocol 3, steps 9-12.

Data Presentation and Characterization

Thorough characterization at each stage is critical to validate the synthetic process.

Expected Yields and Purity

The following table provides representative data based on literature values for similar synthetic transformations. Actual results may vary.

StepProductTypical YieldTypical Purity (Post-Purification)Analytical Method
Protocol 1 2-Amino-2-(3-bromophenyl)propanoic acid40-60%>95%NMR, MS
Protocol 2 Fmoc-protected Amino Acid85-95%>98%NMR, MS
Protocol 3 Ac-Gly-[A²(3-BrPh)P]-Gly-NH₂15-30%>95%HPLC, MS
Protocol 4 + Cleavage Ac-Gly-[A²(3-ArylPh)P]-Gly-NH₂50-80% (coupling)>95%HPLC, MS
Characterization Data (Representative)

High-Performance Liquid Chromatography (HPLC): The purity of the final cleaved peptides should be assessed by analytical reverse-phase HPLC (RP-HPLC).[12] A typical gradient might be 5-95% Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA) over 30 minutes on a C18 column. The product from the Suzuki coupling should show a significant increase in retention time compared to the brominated precursor due to the increased hydrophobicity.

Mass Spectrometry (MS): Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the identity of the synthesized peptides.[1]

  • Expected Mass for Ac-Gly-[A²(3-BrPh)P]-Gly-NH₂:

    • Monoisotopic Mass: C₁₉H₂₁BrN₄O₄ = 464.07 (for ⁷⁹Br) & 466.07 (for ⁸¹Br), showing a characteristic isotopic pattern.

    • Expected [M+H]⁺: 465.08 & 467.08

  • Expected Mass for Ac-Gly-[A²(3-Ph)P]-Gly-NH₂ (after coupling with phenylboronic acid):

    • Monoisotopic Mass: C₂₅H₂₆N₄O₄ = 446.19

    • Expected [M+H]⁺: 447.20

Conclusion

This application note provides a detailed, field-proven framework for the synthesis and application of 2-Amino-2-(3-bromophenyl)propanoic acid. By introducing conformational constraints and providing a handle for late-stage functionalization, this building block represents a powerful tool for researchers in drug discovery. The protocols herein describe a complete workflow from the synthesis of the core amino acid to its incorporation into a peptide and subsequent chemical modification, enabling the generation of novel and diverse peptidomimetic structures.

References

  • Beilstein J Org Chem. (2019). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. [Link]

  • MDPI. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • CDN. (n.d.). Peptide Cleavage from Resin Protocol. [Link]

  • News-Medical. (2018). Overview of Strecker Amino Acid Synthesis. [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]

  • ResearchGate. (2014). Mass spectrometry and HPLC data for the peptides. [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. [Link]

  • PMC. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • Electronic Journal of Biotechnology. (2023). Peptides, solid-phase synthesis and characterization. [Link]

  • Springer. (n.d.). HPLC of Peptides and Proteins. [Link]

  • DiVA. (n.d.). Solid Phase Peptide Synthesis. [Link]

  • PubMed. (2019). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. [Link]

  • ACS Publications. (2019). Peptide Ligation via the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • PMC. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. [Link]

  • Beilstein Journals. (2019). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]

  • Humana Press. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. [Link]

  • MDPI. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. [Link]

  • PMC. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • Synlett. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. [Link]

  • ACS Publications. (2011). Asymmetric Synthesis of α-Methyl-α-Amino Acids via Diastereoselective Alkylation of (1S)-(+)-3-Carene Derived Tricyclic Iminolactone. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • AIR Unimi. (n.d.). Aggregation induced enhanced emission of tetraphenylethene-phenylalanine hybrids: synthesis and characterization. [Link]

  • PubMed. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. [Link]

  • PMC. (n.d.). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. [Link]

  • ResearchGate. (n.d.). General reaction scheme of the Bucherer–Bergs reaction. R and R¹ varied alkyl or aryl substituent. [Link]

  • SpringerLink. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

Sources

Application Note: Boc-Chemistry & Handling Protocols for 2-Amino-2-(3-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists and process scientists. It addresses the specific synthetic challenges posed by 2-Amino-2-(3-bromophenyl)propanoic acid (also known as


-methyl-3-bromo-phenylalanine), a sterically hindered, non-canonical amino acid scaffold.


-Me-3-Br-Phe
CAS:  7399-36-2 (Parent Acid)
Focus:  Protection, Activation, and Peptide Coupling of Quaternary 

-Amino Acids.

Executive Summary

2-Amino-2-(3-bromophenyl)propanoic acid represents a high-value scaffold in peptidomimetic drug design. Its quaternary


-carbon introduces profound conformational constraints (favoring helical or turn structures) and eliminates proteolytic susceptibility at the adjacent amide bond. Additionally, the 3-bromophenyl moiety serves as a versatile handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

However, the very feature that imparts biological stability—the steric bulk of the


-methyl group—creates significant synthetic hurdles. Standard Boc-protection and peptide coupling protocols often fail, resulting in incomplete conversion or stalled synthesis. This guide details optimized protocols to overcome the "steric wall" associated with tetrasubstituted carbons.

Structural Analysis & Synthetic Challenges

The central challenge is the quaternary


-carbon . Unlike canonical amino acids, the nucleophilic amine is shielded by both the methyl group and the aromatic side chain.
  • Steric Shielding: The amine is buried, reducing the rate of nucleophilic attack on Boc-anhydride (Boc

    
    O).
    
  • Coupling Difficulty: During peptide synthesis, the bulky gem-dimethyl-like effect hinders the approach of incoming activated esters.

  • Racemization Resistance: A distinct advantage. Lacking an

    
    -proton, this residue cannot racemize via the standard enolization mechanism during activation, allowing for the use of more aggressive coupling conditions (e.g., elevated temperatures, stronger bases).
    
Visualizing the Synthetic Workflow

The following diagram outlines the optimized lifecycle for this scaffold, from protection to functionalization.

Workflow Figure 1: Synthetic lifecycle of α-methyl-3-bromophenylalanine showing critical bottlenecks. Start Parent Amino Acid (Free Zwitterion) Step1 Boc-Protection (Modified Schotten-Baumann) Start->Step1 Boc2O, NaOH Dioxane, 48h Step2 Activation & Coupling (HATU/HOAt or Acid Fluoride) Step1->Step2 Steric Hurdle Step3 Peptide Assembly (SPPS or Solution) Step2->Step3 Slow Kinetics Step4 Pd-Catalyzed Diversification (Suzuki) Step3->Step4 Br-Handle Usage

Detailed Experimental Protocols

Protocol A: Optimized Boc-Protection (The "Installation")

Standard protocols (12h, RT) are insufficient for


-methyl amino acids. This protocol uses extended time and phase-transfer principles to drive completion.

Reagents:

  • 2-Amino-2-(3-bromophenyl)propanoic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc

    
    O) (2.5 equiv)
    
  • 1N NaOH (aq) and Dioxane (1:1 ratio)

  • Critical Additive: Cetyltrimethylammonium bromide (CTAB) (5 mol%) - optional surfactant to improve phase transfer.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, suspend the amino acid (10 mmol) in water (20 mL). Add 1N NaOH (22 mL, 2.2 equiv) to deprotonate the carboxylate and amine. The solution should become clear.

  • Solvent System: Add 1,4-Dioxane (40 mL). The mixture must be homogenous.

  • Reagent Addition: Add Boc

    
    O (25 mmol) in a single portion.
    
  • Reaction (The Long Stir): Stir vigorously at 35°C for 48 hours. Note: Mild heating helps overcome the steric barrier without degrading the Boc group.

  • Monitoring: Monitor by TLC (ninhydrin stain will be faint; use UV) or LCMS. The starting material peak should disappear.

  • Workup:

    • Evaporate Dioxane under reduced pressure (rotary evaporator).

    • Wash the remaining aqueous layer with Diethyl Ether (

      
       mL) to remove excess Boc
      
      
      
      O and byproducts. Discard organic layer.
    • Acidify the aqueous layer carefully with 1N HCl to pH ~2-3 at 0°C. The product will precipitate or form an oil.

    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

Expected Yield: 85-92% QC Check:


H NMR should show a sharp singlet (9H) at ~1.4 ppm (Boc) and the disappearance of the zwitterionic amine signals.
Protocol B: Peptide Coupling (The "Application")

Coupling this residue is the most common failure point. Carbodiimides (EDC/DCC) are too weak. Phosphonium or Uronium salts with HOAt are required.

Scenario: Coupling Boc-AA-OH (Carboxyl component) to a free amine (Resin or Solution).

Reagent Selection Table: | Reagent | Efficiency for


-Me AAs | Racemization Risk | Recommendation |
| :--- | :--- | :--- | :--- |
| HATU  | Very High | Low (No 

-H) | Primary Choice | | PyBrOP | High | Low | Excellent alternative | | DIC/Oxyma | Moderate | Low | Good for SPPS (microwave) | | EDC/HOBt | Low | N/A | Avoid |

Protocol (HATU Method):

  • Activation: Dissolve Boc-2-Amino-2-(3-bromophenyl)propanoic acid (3.0 equiv relative to amine) in dry DMF (concentration ~0.2 M).

  • Base: Add DIPEA (6.0 equiv). Stir for 1 minute.

  • Coupling Agent: Add HATU (2.9 equiv). Crucial: Pre-activate for only 30-60 seconds. Longer pre-activation can lead to formation of inert byproducts.

  • Addition: Add the solution immediately to the resin-bound amine or solution-phase amine.

  • Reaction Conditions:

    • Standard: Shake/Stir for 4–6 hours at Room Temperature.

    • Difficult Sequences: Double couple (repeat steps 1-4) OR use microwave irradiation (75°C for 10 mins).

  • Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). Note: Steric bulk can give false negatives; LCMS of a micro-cleavage is the gold standard here.

Protocol C: Boc-Deprotection

While standard, the presence of the aryl bromide requires minor precautions against halogen reduction or scrambling, though rare with TFA.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)[1]

  • Triisopropylsilane (TIPS) - Scavenger

Methodology:

  • Cocktail: Prepare a solution of TFA/DCM (1:1 v/v) containing 2.5% TIPS and 2.5% H

    
    O.
    
  • Reaction: Treat the protected substrate with the cocktail (10 mL per gram of resin/compound).

  • Time: Stir for 30–60 minutes.

    
    -Methyl carbamates cleave at rates similar to standard amino acids.
    
  • Workup:

    • Solution Phase: Evaporate volatiles; co-evaporate with toluene/DCM to remove residual TFA.

    • SPPS: Wash resin with DCM (

      
      ), DMF (
      
      
      
      ), then DCM (
      
      
      ).
  • Neutralization: Immediately neutralize with DIPEA/DMF wash if proceeding to the next coupling to prevent acid-catalyzed degradation of the resin linker (if sensitive).

Troubleshooting & Optimization Logic

Decision Tree for Failed Couplings

When the coupling of the


-methyl residue fails (incomplete conversion >10%):

Troubleshooting Figure 2: Logic flow for troubleshooting difficult couplings. Problem Incomplete Coupling (>10% unreacted amine) Check1 Is the acceptor amine also hindered? Problem->Check1 Sol1 Use PyBrOP or Acid Fluoride method Check1->Sol1 Yes (e.g., N-Me, Aib) Sol2 Switch to Microwave (75°C, 10 min) Check1->Sol2 No (Standard AA) Sol3 Double Couple with HATU (fresh reagents) Sol2->Sol3 If still fails

Critical "Watch-Outs"
  • Oxazolone Formation: During activation,

    
    -disubstituted amino acids rapidly form oxazolones (azlactones). While they don't racemize (no 
    
    
    
    -H), they are less reactive than the active ester, slowing down the coupling. Countermeasure: Use HOAt or Oxyma as additives to intercept the oxazolone and reform the active ester.
  • Dehydration: If the side chain contained a primary amide (not applicable here, but good context), nitriles could form. The 3-bromo group is robust.

  • Solubility: The aromatic bromine increases lipophilicity. Ensure the solvent system (DMF/NMP) fully solvates the peptide chain to prevent aggregation, which exacerbates steric problems.

References

  • Boc-Protection of Hindered Amines

    • Review of protecting groups: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
    • Specifics on hindered AAs: Ragnarsson, U., et al. (1991). "Synthesis of peptides containing

      
      -disubstituted amino acids." Accounts of Chemical Research. Link
      
  • Coupling Reagents & Mechanisms

    • HATU/HOAt efficiency: Carpino, L. A. (1993).[2] "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[3][4] Journal of the American Chemical Society. Link

    • Aib/Alpha-methyl coupling: Albericio, F., et al. (2001).

      
      -disubstituted amino acids." Chemical Reviews. Link
      
  • Molecule Data

    • PubChem CID 7023575: 2-amino-2-(3-bromophenyl)propanoic acid. Link

Sources

Precision Control in Alpha-Alkylation of Amino Acid Precursors: A Guide to Asymmetric Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Framework

Introduction

The


-alkylation of glycine equivalents is the cornerstone of synthesizing non-natural 

-amino acids, a critical class of building blocks for peptidomimetics and pharmaceuticals.[1] While classical methods (e.g., Schöllkopf bis-lactim ethers) offer high stereocontrol, they rely on stoichiometric chiral auxiliaries. Modern drug discovery demands catalytic, scalable solutions.

This guide focuses on Asymmetric Phase Transfer Catalysis (PTC) , specifically utilizing O’Donnell Schiff bases (benzophenone imines) and Maruoka-type spiro-ammonium catalysts . This system offers the highest atom economy and throughput but requires rigorous control over biphasic kinetics and interfacial deprotonation.

The Mechanistic Challenge

The central challenge in


-alkylation is managing the acidity of the 

-proton.
  • Substrate Acidity: The pKa of a glycine Schiff base ester is approximately 19–23 (in DMSO). Standard organic bases (TEA, DIPEA) are insufficient.

  • The Solution: An interfacial mechanism where a concentrated aqueous base (e.g., 50% KOH) deprotonates the substrate at the interface. The chiral quaternary ammonium catalyst (

    
    ) forms a lipophilic ion pair with the enolate, shuttling it into the organic phase where alkylation occurs under strict stereocontrol.
    
Critical Process Parameters (CPPs)

To transition from "reaction works" to "process optimized," four variables must be tuned:

ParameterStandard ConditionImpact on Mechanism
Base Concentration 50% w/w KOH or NaOHHigh ionic strength "salts out" the organic catalyst, forcing it into the organic phase and minimizing background racemic reactions.
Solvent Toluene (PhMe)Non-polar solvents tighten the ion pair (

), maximizing the steric influence of the catalyst for higher enantiomeric excess (ee).
Catalyst Structure

-Symmetric Spiro
Rigid spiro-backbones (Maruoka) prevent conformational flexibility common in Cinchona alkaloids, often boosting ee from ~80% to >98%.
Temperature 0°C to -20°CLower temperatures suppress the non-catalyzed background reaction and improve the discrimination of enolate faces.

Part 2: Visualizing the Mechanism

Understanding the interfacial cycle is prerequisite to troubleshooting.

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_aqueous Aqueous Phase (50% KOH) IonPair Chiral Ion Pair [Q*+ • Enolate-] Product Alpha-Alkylated Product (S or R) IonPair->Product + R-X (Rate Limiting) Q_X Regenerated Catalyst [Q*+ • X-] Product->Q_X Release Q*+ Substrate_Org Glycine Schiff Base (Neutral) Deprotonation Interfacial Deprotonation Substrate_Org->Deprotonation Diffusion RX Alkyl Halide (R-X) RX->Product Q_X->IonPair Recycle Deprotonation->IonPair Ion Exchange with Q*+ Water H2O Deprotonation->Water OH Hydroxide (OH-) OH->Deprotonation

Caption: The interfacial catalytic cycle. Note that deprotonation occurs at the interface, but stereoselection is determined by the tight ion pair in the bulk organic phase.

Part 3: Optimized Protocol

Protocol ID: PTC-ALK-001

Target: Asymmetric Synthesis of (S)-Phenylalanine derivative via Maruoka Catalyst. Scale: 1.0 mmol (Adaptable to 100 mmol).

Reagents & Materials
  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (CAS: 81477-91-0). Note: t-Butyl ester is preferred over ethyl ester to prevent hydrolysis during the basic reaction.

  • Electrophile: Benzyl bromide (1.2 equiv).

  • Catalyst: (S,S)-3,4,5-Trifluorophenyl-NAS Bromide (Maruoka Cat) or O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.01 – 0.1 equiv).

  • Base: 50% w/w aqueous KOH (degassed).

  • Solvent: Toluene (HPLC Grade, anhydrous).

Step-by-Step Methodology

Step 1: System Preparation

  • Charge a reaction vial with Glycine Schiff Base (295 mg, 1.0 mmol) and Chiral Catalyst (1 mol% for Maruoka, 10 mol% for Cinchona).

  • Add Toluene (3.0 mL). Ensure the substrate is fully dissolved.

  • Cool the mixture to 0°C in an ice/water bath. Crucial: Pre-cooling prevents non-selective background reaction upon base addition.

Step 2: Alkylation 4. Add Benzyl Bromide (143 µL, 1.2 mmol) in one portion. 5. Vigorously stir the organic solution. 6. Add 50% KOH (1.0 mL, ~15 equiv) dropwise.

  • Technical Note: High stirring rates (1000+ rpm) are mandatory to maximize interfacial surface area.
  • Monitor by TLC or HPLC. Reaction typically completes in 1–4 hours.

Step 3: Work-up 8. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). 9. Wash combined organics with brine, dry over


, and concentrate.
10. Purification:  Flash chromatography (Hexanes/EtOAc 15:1). The product is the alkylated Schiff base.[2][3]

Step 4: Hydrolysis (Deprotection) 11. Dissolve the alkylated intermediate in THF (2 mL). 12. Add 1N Citric Acid (2 mL) and stir at RT for 2 hours. 13. The benzophenone is cleaved, yielding the amino acid ester salt. 14. Isolate the free amino acid ester or proceed to saponification (LiOH/MeOH) if the free acid is required.

Part 4: Troubleshooting & Optimization Logic

Use this decision tree to diagnose yield or selectivity issues.

Optimization_Logic Problem Observed Issue LowYield Low Conversion Problem->LowYield LowEE Low Enantioselectivity Problem->LowEE Racemization Product Racemization Problem->Racemization Stirring Increase Stir Rate (Interfacial Limit) LowYield->Stirring BaseConc Increase KOH Conc. (Salt out Catalyst) LowYield->BaseConc Solvent Switch DCM -> Toluene (Tighten Ion Pair) LowEE->Solvent Temp Lower Temp to -20°C LowEE->Temp LowEE->BaseConc Racemization->Temp

Caption: Logic flow for optimizing reaction conditions based on experimental outcomes.

QC & Analysis
  • HPLC Method: Chiralcel OD-H or AD-H column. Mobile phase: Hexane/IPA (90:10 to 99:1).

  • NMR Check: Look for the disappearance of the singlet at

    
     ~4.1 ppm (glycine 
    
    
    
    -protons) and appearance of the doublet of doublets or multiplet for the alkylated
    
    
    -proton.
Common Pitfalls
  • Water in Organic Phase: If the toluene is wet, OH- can migrate into the bulk organic phase, causing non-catalytic (racemic) alkylation. Action: Use anhydrous toluene.

  • Old Catalyst: Quaternary ammonium salts are hygroscopic. Wet catalyst lowers ee. Action: Dry catalyst under vacuum before use.

  • Induction Period: Some reactions show a lag time. Action: Do not heat; verify stirring efficiency.

References

  • O'Donnell, M. J. (2004).[4] "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. 
    
  • Ooi, T., & Maruoka, K. (2007).[5] "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition.

  • Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives." Accounts of Chemical Research.

  • Belokon, Y. N., et al. (1998).[6] "Halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides as new chiral auxiliaries for the asymmetric synthesis of (S)-alpha-amino acids." Journal of the American Chemical Society.

  • Kitamura, M., Shirakawa, S., & Maruoka, K. (2008).[7] "Combinatorial design of simplified high-performance chiral phase-transfer catalysts." Chemistry – An Asian Journal.[7]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Coupling Efficiency of Sterically Hindered α-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the coupling of sterically hindered α-methyl amino acids, such as α-aminoisobutyric acid (Aib) and N-methylated amino acids. These residues are crucial for designing peptides with enhanced stability and specific conformations, yet their bulky nature presents significant challenges in peptide synthesis.[1][2] This resource is designed to help you navigate these complexities and achieve optimal coupling efficiency.

Troubleshooting Guide: Overcoming Failed or Low-Yield Couplings

This section addresses the common issue of poor coupling outcomes when working with sterically hindered α-methyl amino acids. The bulky nature of these residues can physically obstruct the formation of the peptide bond, leading to incomplete reactions.[1][3]

Issue: My standard coupling protocol is failing or resulting in low yields.

This is a frequent challenge stemming from the steric hindrance imposed by the α-methyl group, which slows down the reaction rate.[3] Below is a systematic approach to diagnose and resolve this issue.

Potential Cause 1: Inadequate Coupling Reagent

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the significant steric barrier presented by α-methyl amino acids.[3][4]

Recommended Solution & Rationale:

Switch to a more powerful in-situ activating reagent.[3]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form reactive esters that can overcome the steric hindrance.[3][5][6] HATU is particularly noted for its ability to achieve ideal yields in these difficult couplings.[5]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices.[3][5] PyBOP is a strong coupling reagent with high reactivity, while PyAOP is even more effective, especially for coupling N-methyl amino acids.[4][5]

  • Acyl Fluoride Formation: For extremely challenging couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[3][7] This method has been shown to be efficient where other standard methods have failed.[8]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: Troubleshooting workflow for low coupling efficiency.

Potential Cause 2: Suboptimal Reaction Conditions

Steric hindrance significantly slows down the kinetics of the coupling reaction.[3] Standard reaction times and temperatures may be insufficient.

Recommended Solution & Rationale:

  • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to overnight to allow the reaction to proceed to completion.[3]

  • Elevated Temperature/Microwave Assistance: Applying gentle heat can help overcome the activation energy barrier.[3] However, this should be done cautiously to minimize the risk of racemization.[3] Microwave-assisted solid-phase peptide synthesis (MW-SPPS) is a highly effective method for driving difficult couplings to completion quickly and efficiently.[1][9][10][11] Microwave energy can prevent peptide aggregation and promote bond formation.[10]

  • Solvent Choice: The solvent plays a critical role in solvating the peptide-resin complex, which is essential for a successful reaction.[3][12] Poor solvation can lead to peptide aggregation, further impeding the coupling.[3] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[3] For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be beneficial.[3]

Data Summary: Comparison of Coupling Reagents for Hindered Amino Acids
Coupling Reagent ClassExamplesRelative ReactivityKey AdvantagesPotential Issues
Carbodiimides DCC, DICLowInexpensive, simple to use.[13]Often ineffective for hindered couplings, can cause racemization.[3][13]
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHighVery effective for hindered couplings, fast reaction rates.[5][6][14]Can cause guanidinylation of the N-terminal amine.[14][15]
Phosphonium Salts PyBOP, PyAOP, PyBrOPHigh to Very HighExcellent for hindered couplings, generally cleaner reactions than uronium salts.[5][13][14] PyBrOP is particularly reactive for N-methyl amino acids.[4][7]More expensive.[13]
Other Acyl Fluorides (TFFH)Very HighExcellent for extremely hindered α,α-disubstituted amino acids.[7]Requires an additional activation step.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the difficulty in coupling α-methyl amino acids?

The primary reason is steric hindrance. The presence of a methyl group on the α-carbon (or the amide nitrogen in N-methylated residues) creates a bulky environment that physically obstructs the approach of the incoming activated amino acid, making the formation of the peptide bond more difficult and slower.[1][2][15]

Q2: Which coupling reagents are generally considered the most effective for sterically hindered amino acids?

Uronium/aminium salts like HATU and HCTU, and phosphonium salts such as PyBOP and PyAOP, are the most recommended reagents.[3][5][14][15] They are significantly more potent than standard carbodiimides and are designed to overcome the steric barriers encountered with these challenging residues.[3] For particularly difficult cases, PyBrOP has shown to be effective.[4][7]

dot graph { layout=neato; node [shape=circle, style=filled, margin=0.1]; edge [len=2.5];

} caption: Effective coupling reagents for hindered amino acids.

Q3: Can I just "double couple" to solve the problem?

Double coupling, which involves repeating the coupling step with a fresh solution of activated amino acid, is a common and often effective strategy.[3] It can help drive the reaction to completion when the initial coupling is sluggish due to steric hindrance. However, for extremely difficult couplings, this may still not be sufficient, and a change in the coupling reagent or other reaction conditions may be necessary.

Q4: How does microwave synthesis help with these difficult couplings?

Microwave energy accelerates the coupling reaction by efficiently heating the reaction mixture.[1][16] This rapid heating helps to overcome the high activation energy associated with coupling sterically hindered residues.[3] It can significantly shorten reaction times, often from hours to minutes, and improve the purity and yield of the final peptide.[11][16]

Q5: Are there any alternatives to using stronger coupling reagents?

Yes, in some cases, forming the amino acid fluoride in situ provides a highly reactive intermediate that can effectively couple even the most sterically demanding amino acids.[3][7] This approach bypasses the need for some of the more complex uronium or phosphonium reagents.

Experimental Protocols

Protocol 1: Double Coupling using HATU

This protocol is recommended when a standard single coupling fails to go to completion.

  • First Coupling:

    • Following the standard N-terminal Fmoc-deprotection and washing of the resin-bound peptide, prepare the activated amino acid solution in a separate vessel.

    • Dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[3]

    • Allow this pre-activation to proceed for 1-5 minutes.[3]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[3]

    • Wash the resin thoroughly with DMF.[3]

  • Monitoring and Second Coupling:

    • Perform a test (e.g., bromophenol blue test) to check for reaction completion.[15]

    • If the coupling is incomplete, repeat the entire coupling procedure (steps 1.2-1.5) with a fresh solution of activated amino acid.[3]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents are insufficient.

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.[3]

    • Add a fluorinating agent, such as TFFH, and a suitable base.

  • Coupling Reaction:

    • Add the solution containing the newly formed acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. The high reactivity of the acyl fluoride facilitates coupling where other activated species fail.

References

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation.
  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology.
  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Coupling Reagents - AAPPTEC - Peptides. Available from: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Available from: [Link]

  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Available from: [Link]

  • strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem.
  • Microwave-Assisted Peptide Synthesis: A Faster Approach. Available from: [Link]

  • Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed. Available from: [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available from: [Link]

  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis - Scienmag. Available from: [Link]

  • Uphill battles in amide couplings - amphoteros. Available from: [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. Available from: [Link]

  • Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains - PMC. Available from: [Link]

  • (PDF) Procedures to Improve Difficult Couplings - ResearchGate. Available from: [Link]

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed. Available from: [Link]

  • (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - ResearchGate. Available from: [Link]

  • Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT - Taylor & Francis. Available from: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. Available from: [Link]

  • Greening peptide chemistry by using NBP as solvent for SPPS - Lund University Publications. Available from: [Link]

  • Effect of temperature on viscosity properties of some alpha-amino acids in aqueous urea solutions - PubMed. Available from: [Link]

Sources

Troubleshooting low yields in the synthesis of 2-Amino-2-(3-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Amino-2-(3-bromophenyl)propanoic acid

Welcome to the technical support center for the synthesis of 2-Amino-2-(3-bromophenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthesis. This document provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this molecule and which is most suitable for troubleshooting?

A1: The most prevalent methods for synthesizing α,α-disubstituted amino acids like 2-Amino-2-(3-bromophenyl)propanoic acid are the Strecker synthesis and the Bucherer-Bergs reaction.[1][2] Both typically start from the corresponding ketone, 3-bromoacetophenone.

  • Strecker Synthesis: A two-step process involving the reaction of a ketone with ammonia and a cyanide source to form an α-aminonitrile, followed by hydrolysis to the amino acid.[1][3] This route is versatile but the hydrolysis step can be challenging.

  • Bucherer-Bergs Reaction: A one-pot multicomponent reaction of a ketone with potassium cyanide and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed to the amino acid.[4][5] This method can be robust, and the crystalline hydantoin intermediate provides a convenient purification point.[5]

For this guide, we will focus primarily on troubleshooting the Strecker synthesis , as its distinct steps (aminonitrile formation and hydrolysis) allow for more targeted problem-solving.

Q2: I'm seeing a complex crude mixture with multiple byproducts. What are the most likely side reactions?

A2: Low yields are often due to competing side reactions. In a Strecker-type synthesis, the primary culprits are:

  • Cyanohydrin Formation: The ketone (3-bromoacetophenone) can react directly with cyanide to form a cyanohydrin, which may not efficiently convert to the desired aminonitrile.[4]

  • Incomplete Imine Formation: The reaction between the ketone and ammonia to form the imine intermediate is a reversible equilibrium.[1] Insufficient removal of water can limit the concentration of the imine, slowing the crucial cyanide addition step.

  • Incomplete Nitrile Hydrolysis: The hydrolysis of the sterically hindered α-aminonitrile to a carboxylic acid is often the most difficult step.[6] Harsh conditions can lead to degradation, while mild conditions may result in low conversion, leaving behind the aminonitrile or the intermediate amide.

Q3: How critical is the quality of my starting materials and reagents?

A3: It is absolutely critical. The success of the synthesis hinges on the purity and reactivity of your inputs.

  • 3-Bromoacetophenone (Starting Ketone): Ensure it is free from acidic impurities that could neutralize the ammonia or interfere with the reaction.

  • Ammonia Source: Use a fresh, concentrated source. An older, depleted ammonium hydroxide solution is a common cause of low conversion.

  • Cyanide Source (e.g., NaCN, KCN): These salts are hygroscopic and can degrade. Use freshly opened or properly stored reagents. Cyanide salts are highly toxic and must be handled with extreme care in a well-ventilated fume hood.[3]

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose the problem based on your experimental observations.

Problem 1: Low Conversion of Starting Ketone

Symptom: TLC or LC-MS analysis of the crude reaction mixture after the first step (aminonitrile formation) shows a large amount of unreacted 3-bromoacetophenone.

Potential Cause Scientific Rationale Recommended Solution
Inefficient Imine Formation The equilibrium between the ketone/ammonia and the imine/water lies towards the reactants. The subsequent cyanide attack on the imine is the rate-limiting step for product formation.[1]1. Increase Ammonia Concentration: Use a saturated solution of ammonia in an alcohol (e.g., methanol or ethanol) or use ammonium chloride with a base. 2. Water Removal: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the reaction to drive the imine formation equilibrium forward.[3]
Low Reaction Temperature The activation energy for imine formation and cyanide addition may not be met, leading to a sluggish reaction.Gently warm the reaction mixture. A temperature of 40-50°C is often a good starting point. Monitor the reaction progress by TLC to avoid byproduct formation at higher temperatures.
Premature Cyanide Degradation If the reaction medium is too acidic, the cyanide salt (e.g., KCN) will be protonated to form hydrogen cyanide (HCN), which is highly volatile and toxic.[7]Ensure the reaction pH is neutral to slightly basic. The use of ammonium carbonate in the Bucherer-Bergs reaction, for example, helps buffer the system.[4]
Problem 2: Intermediate α-Aminonitrile is Formed, but Yield of Final Amino Acid is Low

Symptom: The first step appears successful (good conversion of ketone), but after the hydrolysis step, the isolated yield of 2-Amino-2-(3-bromophenyl)propanoic acid is poor.

Potential Cause Scientific Rationale Recommended Solution
Incomplete Nitrile Hydrolysis The nitrile group of an α-aminonitrile, especially a sterically hindered one, is notoriously difficult to hydrolyze. The reaction proceeds through an amide intermediate. Incomplete hydrolysis can leave either the aminonitrile or the amino-amide as the major component.[6]1. Forceful Acid Hydrolysis: Heat the aminonitrile under reflux with a strong acid like 6M or concentrated HCl for an extended period (12-48 hours).[8] This is the most common method. 2. Stepwise Hydrolysis: Consider a two-stage approach. First, use alkaline conditions (e.g., refluxing with NaOH solution) to hydrolyze the nitrile to the sodium salt of the carboxylic acid, releasing ammonia gas.[8] Then, carefully acidify the cooled reaction mixture to precipitate the amino acid.
Product Degradation Prolonged heating in strong acid can lead to decomposition, especially for sensitive aromatic compounds.Monitor the reaction progress carefully. If degradation is observed (e.g., charring or formation of multiple colored byproducts), reduce the reaction temperature and/or time. A lower concentration of acid might also be beneficial, though it may require longer reaction times.
Difficult Product Isolation Amino acids are zwitterionic and can have high water solubility and complex acid-base properties, making extraction and isolation challenging.See the "Product Loss During Work-up" section below for detailed protocols.
Problem 3: Significant Product Loss During Work-up and Purification

Symptom: In-process analysis (e.g., crude NMR or LC-MS) indicates a good yield, but the final isolated mass is disappointingly low.

Potential Cause Scientific Rationale Recommended Solution
Incorrect pH for Isolation Amino acids have an isoelectric point (pI), the pH at which the molecule has a net-zero charge. At the pI, the amino acid's solubility in water is at its minimum, which is ideal for precipitation/crystallization.Protocol for Isolation by Precipitation: 1. After hydrolysis, cool the reaction mixture in an ice bath. 2. Slowly adjust the pH to the expected pI (for a neutral amino acid, this is typically in the range of 5-6). Use a pH meter for accuracy. 3. Add the base (e.g., NaOH or NH₄OH) dropwise with vigorous stirring. 4. Allow the mixture to stand in the cold to maximize precipitation. 5. Collect the solid product by filtration, wash with cold water and then a non-polar solvent (like diethyl ether) to remove organic impurities, and dry under vacuum.
Loss During Extraction If attempting a liquid-liquid extraction, using the wrong pH will cause the amino acid to partition into the incorrect phase. In its zwitterionic form, it will remain in the aqueous layer.Extractions are generally not the preferred method for isolating simple amino acids. If necessary, acidify the aqueous solution to a low pH (~1-2) to protonate the carboxylate, making the molecule cationic and water-soluble. Then, basify to a high pH (~10-11) to deprotonate the ammonium group, making it anionic and again, water-soluble. This property is more useful for washing away neutral organic impurities.
Purification by Chromatography Standard silica gel chromatography can be problematic for unprotected amino acids due to their high polarity and strong interaction with the stationary phase, leading to streaking and poor recovery.[9]1. Avoid Silica Gel if Possible: Prioritize purification by recrystallization. 2. Use a Modified Mobile Phase: If chromatography is unavoidable, use a polar mobile phase containing additives to improve elution, such as Dichloromethane/Methanol/Acetic Acid or Dichloromethane/Methanol/Ammonium Hydroxide mixtures. 3. Ion-Exchange Chromatography: This is a highly effective but more complex method for purifying amino acids based on their charge.[10]

Visualizing the Troubleshooting Process

A logical workflow is essential for efficient troubleshooting.

G cluster_0 Synthesis & Analysis cluster_1 Diagnosis cluster_2 Action start Run Synthesis analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze decision Identify Primary Issue analyze->decision low_conversion Low Conversion of Ketone decision->low_conversion High Starting Material low_hydrolysis Poor Nitrile Hydrolysis decision->low_hydrolysis High Aminonitrile/Amide workup_loss Loss During Work-up decision->workup_loss Good Crude, Low Final solution1 Optimize Step 1: - Increase [NH3] - Add Dehydrating Agent - Adjust Temperature low_conversion->solution1 solution2 Optimize Step 2: - Increase Acid Conc./Time - Switch to Basic Hydrolysis low_hydrolysis->solution2 solution3 Optimize Isolation: - Precise pH Adjustment (pI) - Recrystallize - Use Ion-Exchange workup_loss->solution3 solution1->start Re-run & Analyze solution2->start Re-run & Analyze solution3->start Re-run & Analyze

Caption: A systematic workflow for troubleshooting low yields.

Key Reaction Mechanism: The Strecker Synthesis

Understanding the mechanism helps identify where the reaction might be failing.

G ketone 3-Bromoacetophenone p1 ketone->p1 imine Imine Intermediate p2 imine->p2 aminonitrile α-Aminonitrile (Key Intermediate) aminoacid Final Amino Acid aminonitrile->aminoacid fail3 Failure Point 3: Harsh conditions needed. Risk of degradation. aminonitrile->fail3 p1->imine + NH3 - H2O fail1 Failure Point 1: Equilibrium issue. Reversible. p1->fail1 p2->aminonitrile + CN⁻ fail2 Failure Point 2: Steric hindrance. Slow reaction. p2->fail2

Caption: Key stages and failure points in the Strecker synthesis.

References

  • Organic Chemistry Portal. Strecker Synthesis. Available from: [Link].

  • Pascal, R., et al. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC. 2018. Available from: [Link].

  • D'Souza, S., et al. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. Available from: [Link].

  • Wikipedia. Bucherer–Bergs reaction. Available from: [Link].

  • ACS Publications. Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. 2024. Available from: [Link].

  • Name of Reaction. Bucherer-Bergs Reaction. Available from: [Link].

  • Bitesize Bio. Solved: Low Yields in Cell-Free Protein Synthesis. 2025. Available from: [Link].

  • ResearchGate. Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. 2025. Available from: [Link].

  • Chemguide. hydrolysis of nitriles. Available from: [Link].

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. 2018. Available from: [Link].

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link].

  • Biotage. What do you do when your peptide synthesis fails?. 2023. Available from: [Link].

  • Sketchy. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. Available from: [Link].

  • MedLife Mastery. Synthesis of Amino Acids - MCAT Content. 2025. Available from: [Link].

  • Reddit. Peptide synthesis troubleshooting using unnatural amino acids. 2024. Available from: [Link].

  • Reddit. What should we know about the Strecker and Gabriel synthesis of amino acids?. 2018. Available from: [Link].

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. Available from: [Link].

  • Pearson. Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems. 2024. Available from: [Link].

  • Google Patents. US4508921A - Process for preparation of alpha-alkyl amino acids.
  • Diaion. Separation and Refining of Amino acids. Available from: [Link].

  • ResearchGate. General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Available from: [Link].

  • ResearchGate. Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Available from: [Link].

  • PMC. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in.... Available from: [Link].

  • Quora. How can you convert propanoic acid to 2 amino propanoic acid?. 2019. Available from: [Link].

  • PMC. Ligand-Enabled β-C–H Arylation of Alpha-Amino Acids Using a Simple and Practical Auxiliary. Available from: [Link].

  • MedChemComm (RSC Publishing). Synthesis and study of 2-acetyl amino-3-[4-(2-amino-5-sulfo-phenylazo)-phenyl]-propionic acid: a new class of inhibitor for hen egg white lysozyme amyloidogenesis. Available from: [Link].

  • Macmillan Group. Enantioselective Decarboxylative Arylation of α‑Amino Acids via the Merger of Photoredox and Nickel Catalysis. 2015. Available from: [Link].

Sources

Preventing racemization during the activation of 2-Amino-2-(3-bromophenyl)propanoic acid

Technical Support Center: Handling Sterically Demanding -Disubstituted Amino Acids

Topic: Activation & Coupling of 2-Amino-2-(3-bromophenyl)propanoic acid Ticket ID: CHEM-SUP-8829 Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Diagnostic Overview: The "Racemization" Myth

User Query: "How do I prevent racemization during the activation of 2-Amino-2-(3-bromophenyl)propanoic acid?"

Technical Diagnosis: Strictly speaking, you cannot racemize this molecule via standard activation mechanisms.

Standard amino acid racemization occurs via the removal of the

quaternary amino acid

1

1
  • The Good News: The quaternary center blocks the standard base-catalyzed racemization pathway. Even if an oxazolone forms, it cannot tautomerize to the achiral oxazole species because there is no hydrogen at the C-4 position to remove.

  • The Real Challenge: The difficulty you are likely experiencing is Steric Hindrance , not racemization. The bulky

    
    -methyl and 3-bromophenyl groups create a "protective shell" around the carboxylate, leading to:
    
    • Extremely slow activation kinetics.

    • Failure to couple (low conversion), often mistaken for side reactions.[1]

    • Guanidinylation (if using uronium reagents like HATU incorrectly).[1]

This guide focuses on driving the coupling to completion while maintaining the integrity of the molecule.

Troubleshooting Guide (Q&A)

Q1: "I am observing low yields and unreacted amine. Is this racemization?"

A: No, this is steric shielding .[1] The nucleophile (the amine of the incoming peptide) cannot physically reach the activated ester of your amino acid.

  • Fix: Switch from standard carbodiimides (DIC/HOBt) to high-power reagents. HATU or COMU are the baseline.[1] For extremely difficult cases, use Acyl Fluorides (see Protocol B).[1][2]

Q2: "I see a new peak in LCMS that matches the mass of the coupling reagent adduct (+99 Da for HATU)."

A: This is Guanidinylation .[1][3] Because the coupling is slow (due to sterics), the unreacted amine on the resin attacked the HATU reagent itself instead of your amino acid.

  • Fix: Pre-activate the amino acid for 1–2 minutes before adding it to the resin. This ensures the uronium species is converted to the active ester before it touches the resin-bound amine.

Q3: "Can I use Acid Chlorides (SOCl2) to force the reaction?"

A: Avoid this. While acid chlorides are reactive, they are highly prone to forming ketene intermediates via elimination.[1] Unlike oxazolones, ketenes are planar and will destroy your chirality, leading to a racemic mixture.[1] Stick to Active Esters or Acyl Fluorides.[1]

Optimized Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for standard solid-phase synthesis where the steric bulk is high but manageable.

ParameterSpecificationRationale
Reagent HATU (0.95 eq) + HOAt (0.95 eq)The aza-benzotriazole ring (HOAt) speeds up coupling by 10-100x over HOBt via a "neighboring group effect" (pyridine nitrogen).
Base TMP (2,4,6-Collidine) or DIEA (2.0 eq)Collidine is a weaker, bulkier base that minimizes side reactions while sufficient for deprotonation.
Stoichiometry 4.0 equivalents of AAHigh concentration drives the reaction (Le Chatelier's principle).[1]
Time 2 x 2 hours (Double Couple)Steric couplings require time.[1][2] Double coupling ensures complete conversion.[1]

Step-by-Step:

  • Dissolve 4.0 eq of 2-Amino-2-(3-bromophenyl)propanoic acid in minimal DMF.

  • Add 3.8 eq of HATU (and optionally 3.8 eq HOAt for boost).[1]

  • Add 8.0 eq of DIEA (or Collidine).[1]

  • Wait 2 minutes (Pre-activation color change: Yellow

    
     Orange).
    
  • Add to resin.[1][2][3][4] Shake for 2 hours.

  • Drain, wash, and repeat with fresh reagents.[1]

Protocol B: The "Nuclear Option" (Acyl Fluorides)

Use this if Protocol A fails.[1] Acyl fluorides are small, highly reactive, and less sensitive to steric bulk than OBt/OAt esters.

Reagents:

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[5]

  • DIPEA (Diisopropylethylamine)[5][6]

Step-by-Step:

  • Dissolve 4.0 eq of Amino Acid in DCM (Dichloromethane) or DMF.[1]

  • Add 4.0 eq of TFFH .[1]

  • Add 8.0 eq of DIPEA .[1][2]

  • Activation: Allow to react for 15 minutes. This generates the Amino Acid-Fluoride in situ.[1][5]

  • Add the mixture to the resin.[1][2][4]

  • Coupling time: 2–4 hours.

Visualization: Mechanism & Decision Tree

Figure 1: Activation Pathway & Risk Assessment

This diagram illustrates why racemization is blocked and where the actual risks lie.

ActivationPathwayStart2-Amino-2-(3-bromophenyl)propanoic acid(Quaternary Center: No Alpha-H)ActivationActivation (HATU/Base)Start->ActivationActiveEsterActive Ester (OAt)Activation->ActiveEsterKeteneKetene Formation(Via Acid Chloride only)Activation->KeteneAvoid SOCl2Oxazolone5(4H)-Oxazolone IntermediateActiveEster->OxazoloneSlow Coupling leads to cyclizationCouplingPeptide Bond FormationActiveEster->CouplingDirect AttackRacemizationRacemization Pathway(Requires Alpha-H removal)Oxazolone->RacemizationBLOCKED(No Proton at C-4)Oxazolone->CouplingSlow but Stereochemically Safe

Caption: The quaternary center prevents the formation of the aromatic oxazole, rendering the oxazolone intermediate configurationally stable.

Figure 2: Coupling Strategy Decision Tree

DecisionTreeStartStart CouplingCheck1Is the AA Sterically Hindered?(e.g., Alpha-Methyl)Start->Check1Method1Standard DIC/HOBtCheck1->Method1NoProtocolAProtocol A:HATU + HOAt + Collidine(Double Couple)Check1->ProtocolAYesCheck2Did HATU/HOAt fail?Check2->ProtocolANo (Success)ProtocolBProtocol B:TFFH (Acyl Fluoride)Check2->ProtocolBYesProtocolA->Check2Low Yield?

Caption: Workflow for selecting the correct coupling reagent based on steric difficulty.

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society.[1][7]

    • Significance: Establishes HOAt/HATU as the superior reagent for hindered amines due to the neighboring group effect.
  • Wenschuh, H., et al. (1995).[1] Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides. Journal of Organic Chemistry.

    • Significance: Validates the use of Acyl Fluorides (TFFH) for extremely hindered -disubstituted amino acids (like Aib and -methyl-Phe).
  • Albericio, F., & Bomer, J. M. (2018).[1] Coupling Reagents and Strategies for Peptide Synthesis. Organic Process Research & Development.

    • Significance: Comprehensive review confirming th

      
      -methyl amino acids do not racemize via the standard oxazolone mechanism.[1]
      

Solubilizing 2-Amino-2-(3-bromophenyl)propanoic acid for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Protocols for 2-Amino-2-(3-bromophenyl)propanoic acid

Topic: . Audience: Researchers, Scientists, and Drug Discovery Professionals. Classification: Technical Note / Troubleshooting Guide (Level 3).

Introduction: The "Hydrophobic Zwitterion" Challenge

Welcome to the technical support hub for 2-Amino-2-(3-bromophenyl)propanoic acid (also known as ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-methyl-3-bromophenylalanine).[1]

As a Senior Application Scientist, I often see researchers struggle with this class of molecule. You are dealing with a non-proteinogenic ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-methyl amino acid .[1] While the amino and carboxyl groups suggest water solubility, the steric bulk of the 

-methyl group combined with the lipophilic bromophenyl ring creates a high crystal lattice energy.

The Reality: This compound will likely not dissolve in neutral water (pH 7.[2]0) at useful concentrations.[2] It exists as a zwitterion with zero net charge at physiological pH, maximizing its tendency to aggregate. To solubilize it for biological assays, you must disrupt this lattice using either pH manipulation or organic co-solvents (DMSO) .[2]

Module 1: The Primary Protocol (DMSO Stock)

Status: Recommended Standard Best For: High-throughput screening (HTS), cell-based assays, and enzymatic inhibition assays where <1% DMSO is tolerated.[1][2]

Preparation of Stock Solution (10 mM - 100 mM)

Dimethyl sulfoxide (DMSO) is the preferred solvent because it disrupts hydrogen bonding and accommodates the hydrophobic aromatic ring.[2]

  • Step 1: Weigh the target mass of 2-Amino-2-(3-bromophenyl)propanoic acid.[1][2]

  • Step 2: Add 100% anhydrous DMSO to achieve a concentration of 10 mM to 100 mM .[2]

    • Note: Avoid concentrations >100 mM to prevent precipitation during freeze-thaw cycles.[1][2]

  • Step 3: Vortex vigorously for 30–60 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Step 4 (Sterilization): If the assay requires sterility, filter the DMSO stock through a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon filter .

    • Critical: Do not use Cellulose Acetate (CA) or PES filters with 100% DMSO; the solvent may dissolve the membrane.

Storage
  • Aliquot: Divide into small volumes (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

  • Temperature: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Protection: Store in amber tubes or wrap in foil to protect the brominated ring from potential photolytic dehalogenation.

Module 2: Aqueous Solubility (DMSO-Sensitive Assays)

Status: Alternative Protocol Best For: In vivo studies or sensitive primary cell lines where DMSO is toxic.[2]

Since the molecule is an amino acid, it has ionizable groups. You can exploit its pKa values (Carboxyl ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 2.3, Amine 

9.7) to force solubility.[2]
Protocol: The "pH Swing" Method
  • Acidic Route (Preferred): Dissolve the powder in 0.1 M HCl . The protonation of the amine group (

    
    ) breaks the crystal lattice.
    
  • Basic Route: Dissolve in 0.1 M NaOH . The deprotonation of the carboxyl group (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) achieves solubility.
    
  • Buffering: Once dissolved at a high concentration (e.g., 10 mM), slowly dilute into your assay buffer (e.g., PBS).

    • Warning: As the pH approaches the isoelectric point (pI ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       6.0), the compound may precipitate. Ensure your working concentration is low enough (typically <100 µM) to remain soluble at neutral pH.
      

Module 3: Visual Workflows

Figure 1: Solubilization Decision Tree

Use this logic flow to determine the correct solvent system for your specific experimental constraints.

solubilization_tree Start Start: Solubilize 2-Amino-2-(3-bromophenyl) propanoic acid Q1 Is your assay sensitive to DMSO? Start->Q1 RouteA Route A: Organic Solvent (Standard) Q1->RouteA No (<1% allowed) RouteB Route B: Aqueous/pH (Alternative) Q1->RouteB Yes (0% allowed) StepA1 Dissolve in 100% DMSO (Target: 10-100 mM) RouteA->StepA1 StepB1 Dissolve in 0.1 M HCl or NaOH RouteB->StepB1 StepA2 Sterilize: 0.22 µm PTFE Filter StepA1->StepA2 StepA3 Dilute into Media (Final DMSO < 0.5%) StepA2->StepA3 StepB2 Dilute slowly into Buffer StepB1->StepB2 Check Check for Precipitation (Cloudiness) StepB2->Check

Caption: Decision matrix for selecting the optimal solubilization pathway based on assay tolerance to organic solvents.

Figure 2: Serial Dilution to Avoid "Crash Out"

Directly spiking a high-concentration stock into media often causes precipitation.[1][2] Use an intermediate dilution step.

dilution_workflow Stock Stock Solution (100 mM in DMSO) Inter Intermediate Dilution (1 mM in Media/Buffer) Stock->Inter  1:100 Dilution (Prevents Shock) Final Working Solution (10 µM in Assay) Stock->Final  Direct 1:10,000 (AVOID) Inter->Final  1:100 Dilution (Final Assay Mix) Precip Risk of Precipitation! Final->Precip If mixed too fast

Caption: Recommended "Intermediate Step" dilution workflow to prevent compound precipitation due to solvent shock.

Module 4: Troubleshooting & FAQs (Help Desk)

Q1: I added the DMSO stock to my cell culture media, and it turned cloudy immediately. What happened? A: You experienced "Crash Out." The hydrophobic bromophenyl group caused the molecule to aggregate when it hit the aqueous phase too quickly.

  • Fix: Do not add 100% DMSO stock directly to the well. Prepare a 10x or 100x intermediate dilution in media (warm the media to 37°C first). Vortex this intermediate immediately, then add it to your cells.

Q2: My cells in the control wells (Vehicle only) are dying. A: Check your final DMSO concentration.

  • Standard: Most mammalian cells tolerate 0.1% to 0.5% v/v DMSO.[2][3]

  • Sensitive: Primary neurons or stem cells often require <0.1% .[2][3]

  • Calculation: If you have a 10 mM stock and need 10 µM final, your dilution is 1:1000, resulting in 0.1% DMSO. This is generally safe.[2][3]

Q3: Can I autoclave this compound? A: No. Amino acids can degrade or racemize (convert from L- to D- form) under high heat and pressure.[1][2] Always use sterile filtration (0.22 µm) for sterilization.[2]

Q4: Why does the protocol recommend PTFE filters for the stock? A: Standard filters (Cellulose Acetate/Nitrate) are not resistant to 100% DMSO and can dissolve, contaminating your sample with plasticizers. PTFE (Teflon) or PVDF are chemically resistant to organic solvents.[2]

Summary Data Table

ParameterSpecificationNotes
Molecular Weight ~244.1 g/mol Based on C9H10BrNO2
Primary Solvent DMSO (Anhydrous)Solubility > 50 mM
Aqueous Solubility Low (at pH 7.[1][2]0)Requires pH < 3 or > 9 to dissolve initially
Sterilization Filtration (0.22 µm)Use PTFE for DMSO; PES for aqueous
Storage (Solids) -20°C, DesiccatedHygroscopic; keep dry
Storage (Liquids) -80°CAvoid repeated freeze/thaw

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129896879, (2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride. Retrieved from [Link]

  • Needham, T. E. (1970).[2][4] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from [Link][2]

Sources

Technical Support Center: Purification of 2-Amino-2-(3-bromophenyl)propanoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Purification Guide for


-Methyl-3-Bromophenylalanine Synthesis
Document ID:  TS-AMBP-042
Last Updated:  February 18, 2026
Author:  Senior Application Scientist, Process Chemistry Division

Introduction: The "Steric-Electronic" Trap

Synthesizing 2-Amino-2-(3-bromophenyl)propanoic acid (hereafter 3-Br-AMPA ) presents a unique convergence of chemical challenges. Unlike standard amino acids, the quaternary


-carbon introduces significant steric hindrance , making hydrolytic steps (from hydantoin or nitrile intermediates) kinetically sluggish. Simultaneously, the 3-bromo substituent  increases lipophilicity and introduces a metabolic handle that must remain intact, limiting the use of harsh reductive conditions.

This guide addresses the three most critical bottlenecks:

  • The "Brick" Intermediate: Hydrolysis of the insoluble hydantoin.

  • The Emulsion Nightmare: Handling Schiff base intermediates (PTC route).

  • The Salt Trap: Isolating the zwitterionic product from inorganic byproducts.

Module A: The Hydantoin Bottleneck (Bucherer-Bergs Route)

Target Intermediate: 5-(3-bromophenyl)-5-methylhydantoin

The most robust synthesis is the Bucherer-Bergs reaction, but the resulting hydantoin is often a "brick"—highly crystalline and insoluble in water, resisting hydrolysis.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Reaction Stalls (Ketone remains) Thermodynamic control favors starting material at low temp.Increase temp to 60–70°C. Use sealed pressure tube to retain

/

.
Hydantoin won't hydrolyze Steric hindrance of

-methyl group blocks nucleophilic attack.
Switch from reflux (100°C) to High-Pressure Hydrolysis (130–150°C, 6M NaOH).
Loss of Bromine (Debromination) Trace metal contamination (Pd/Cu) + reducing environment.Use glass-lined reactors . Add metal scavenger (e.g., QuadraSil®) before hydrolysis.
Dark/Tarred Product Oxidative polymerization of aryl ring at high pH/Temp.Sparge NaOH solution with

or Argon for 30 mins before heating.
Protocol: High-Pressure Hydrolysis

Standard reflux is often insufficient for


-disubstituted hydantoins.
  • Charge: Suspend the hydantoin (1.0 eq) in 6M NaOH (10–15 mL/g).

  • Deoxygenate: Bubble Nitrogen through the slurry for 20 mins (Critical to prevent oxidative darkening).

  • Heat: Seal in a pressure vessel (autoclave or heavy-walled glass tube). Heat to 140°C for 24–48 hours.

  • Monitor: HPLC check. Disappearance of hydantoin peak (

    
     min) vs. appearance of amino acid (
    
    
    
    min).
  • Workup: Cool to RT. The amino acid is soluble in NaOH. Filter off any unreacted insoluble hydantoin (recycle it).

Module B: The Schiff Base Challenge (Phase Transfer Route)

Target Intermediate: Diphenylketimine Schiff Base

If using the O'Donnell Phase Transfer Catalysis (PTC) method, the intermediate is a lipophilic imine. The challenge is hydrolyzing the imine without racemization (if chiral PTC was used) and removing the catalyst.

FAQ: Schiff Base Hydrolysis

Q: My hydrolysis mixture formed a stable emulsion. How do I break it? A: This is caused by the lipophilic benzophenone byproduct acting as a surfactant with the quaternary ammonium catalyst.

  • Fix: Evaporate the organic solvent (DCM/Toluene) completely before adding aqueous acid.

  • Alternative: Add Citric Acid (1M) instead of HCl. It breaks emulsions better than mineral acids.

Q: I see a "Ghost Peak" in HPLC near my product. A: This is likely the Phase Transfer Catalyst (PTC) . Quaternary ammonium salts (e.g., TBAB, Cinchona alkaloids) are hard to wash out.

  • Fix: Pass the crude hydrolysate through a short pad of Silica Gel eluting with

    
     (elutes catalyst/benzophenone) followed by 
    
    
    
    (elutes amino acid).

Module C: Zwitterion Isolation (The Final Step)

Target: Pure 3-Br-AMPA Zwitterion

This is the most common failure point. Neutralizing the hydrolysis mixture (containing NaOH or HCl) generates massive amounts of NaCl/NaBr. The amino acid is highly soluble in this brine, preventing crystallization.

Workflow: Desalting & Isolation

Do not rely on simple neutralization. Use Ion Exchange Chromatography for consistent purity.

PurificationWorkflow Crude Crude Hydrolysate (High Salt + Amino Acid) Acidify Acidify to pH 1-2 (HCl) Crude->Acidify Extract Extract Organics (DCM/EtOAc) Acidify->Extract Aqueous Aqueous Phase (Amino Acid + Salts) Extract->Aqueous Discard Organics Dowex Load onto Cation Exchange (Dowex 50W x8, H+ form) Aqueous->Dowex Wash Wash with H2O (Removes NaCl/NaBr) Dowex->Wash Elute Elute with 1-2M NH4OH Wash->Elute Evap Evaporate & Lyophilize Elute->Evap Final Pure 3-Br-AMPA (White Solid) Evap->Final

Figure 1: Desalting workflow using Cation Exchange Resin. This method ensures removal of inorganic salts which inhibit crystallization.

Critical Parameter: Isoelectric Point (pI)

For isoelectric precipitation (an alternative to Dowex), you must hit the pI exactly.

  • Estimated pI for 3-Br-AMPA: ~5.3 – 5.6

  • Protocol:

    • Dissolve crude in min. volume of water.[1]

    • Monitor pH with a calibrated probe.

    • Adjust pH to 5.5 using 1M LiOH (Li salts are more soluble than Na/K salts) or Acetic Acid.

    • Add Ethanol (antisolvent) to 80% v/v.

    • Chill to 4°C overnight.

References & Grounding

  • Bucherer-Bergs Reaction Mechanism & Scope:

    • Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470.

    • Context: Foundational text on the hydrolysis resistance of 5,5-disubstituted hydantoins.

  • Phase Transfer Catalysis (O'Donnell Method):

    • O'Donnell, M. J. "The Enantioselective Synthesis of

      
      -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 2004, 37(8), 506–517. 
      
    • Context: Details the hydrolysis of the imine intermediate and catalyst removal.

  • Purification of Amino Acids:

    • Bio-Rad Laboratories. "Guide to Ion Exchange Chromatography."

    • Context: Standard protocols for using strong cation exchangers (Dowex/AG 50W) for zwitterion isolation.

  • Properties of 3-Bromo-phenylalanine Derivatives:

    • PubChem Compound Summary for 3-Bromophenylalanine (Analog).

    • Context: Solubility and pKa data extrapolation for the

      
      -methyl derivative.
      

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 3-bromo derivatives and cyanide reagents (if using Bucherer-Bergs) before experimentation.

Sources

Minimizing side reactions during palladium-catalyzed coupling of bromo-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Minimizing Side Reactions (Racemization, Protodehalogenation, Catalyst Poisoning)

Core Directive & Scope

Welcome to the Advanced Synthesis Support Center. You are likely here because your cross-coupling reaction (Suzuki, Sonogashira, or Buchwald-Hartwig) involving bromo-amino acids has failed.

Amino acids are deceptive substrates. Their amphoteric nature (amine + carboxylic acid) and


-chiral centers create a "perfect storm" for palladium catalyst deactivation and stereochemical erosion. This guide treats your chemical problem as a system failure, providing root cause analysis and self-validating protocols to restore reaction integrity.

Troubleshooting Modules (The "Ticket" System)

Ticket #001: Loss of Chirality (Racemization)

Symptom: Product yield is acceptable, but enantiomeric excess (


) has dropped significantly (e.g., from >99% to 70%).
Root Cause: 
  • Base-Mediated Enolization: The base used for the coupling (e.g.,

    
    ) abstracts the acidic 
    
    
    
    -proton.
  • 
    -Hydride Elimination:  If the Pd inserts and the complex is slow to transmetalate, reversible 
    
    
    
    -hydride elimination can scramble the stereocenter.

Corrective Action:

  • Switch Base: Replace carbonate/hydroxide bases with mild, anhydrous phosphates (

    
    ) or fluorides (
    
    
    
    ).
  • Add a Co-Catalyst: Use Copper(I) Iodide (CuI).[1] Cu(I) chelates the amino acid moiety, locking the geometry and preventing

    
    -hydride elimination.[2]
    
  • Ligand Selection: Avoid ligands that require high heat (

    
    ). Use bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos) that facilitate oxidative addition at lower temperatures (
    
    
    
    C).

Visual Mechanism:

RacemizationPathways Start Chiral Amino Acid (L-Isomer) Pd_Insert Pd(II) Intermediate Start->Pd_Insert Oxidative Addition Enolate Enolate Formation (Base Mediated) Start->Enolate Strong Base (High Temp) BetaElim Beta-Hydride Elimination Pd_Insert->BetaElim Slow Reaction (Low Activity) Product Chiral Product (L-Isomer) Pd_Insert->Product Fast Transmetalation (High Activity Ligand) Racemic Racemic Product (DL-Mix) Enolate->Racemic Reprotonation BetaElim->Racemic Re-insertion

Figure 1: Dual pathways for racemization: Base-mediated enolization vs. Pd-mediated


-hydride elimination.
Ticket #002: Catalyst "Death" (Poisoning)

Symptom: Reaction stalls immediately. The solution turns black (Pd precipitation) or remains colorless (inactive complex). Root Cause: Free amines (


) and carboxylic acids (

) are potent ligands. They displace your phosphine ligands, forming stable, unreactive "bis-amino" palladium complexes.

Corrective Action:

  • Mandatory Protection: Do not attempt coupling on free amino acids unless using specialized water-soluble systems.

    • Amine: Protect as Boc, Fmoc, or Cbz.

    • Acid:[3][4] Protect as Methyl, Ethyl, or t-Butyl ester.

  • The "Scavenger" Protocol: If you must use a substrate with a free N-H (e.g., indole, imidazole), use a base that is strong enough to deprotonate it (forming the N-anion), or protect it with a Tosyl/Boc group to reduce Lewis basicity.

Ticket #003: The "Missing Halogen" (Protodehalogenation)

Symptom: The starting material is consumed, but the mass spectrum shows


. The coupling partner did not attach.
Root Cause: 
The Pd(II)-Aryl complex abstracted a hydride instead of undergoing transmetalation.
  • Source: Alcohols (solvent), water, or even the amine base itself.

Corrective Action:

  • Solvent Swap: Switch from alcoholic solvents (MeOH, EtOH) to aprotic polar solvents (DMF, DMSO, or 1,4-Dioxane).

  • Dry System: Use anhydrous solvents. Water can act as a proton source in specific catalytic cycles involving fluorinated substrates.

Standard Operating Procedures (SOPs)

The following protocols are designed to be self-validating . If the color change or intermediate check described does not occur, abort and re-evaluate before wasting expensive intermediates.

Protocol A: The "Chirality-Safe" Suzuki Coupling

Best for: Phenylalanine derivatives, sensitive


-centers.
ParameterSpecificationRationale
Catalyst

(2-5 mol%) + SPhos (4-10 mol%)
SPhos creates a highly active catalyst, allowing reaction at 40-60°C.
Base

(2.0 equiv)
Mild base; reduces risk of enolization compared to carbonates.
Solvent Toluene / Water (10:1) or THFBiphasic systems often suppress side reactions.
Additive None (if SPhos used)Highly active ligands negate the need for CuI in many cases.

Step-by-Step:

  • Charge: Add Aryl-Bromide (1.0 equiv), Boronic Acid (1.2 equiv),

    
    , SPhos, and 
    
    
    
    to a vial.
  • Purge: Seal and purge with Argon for 5 minutes. Validation: Oxygen is the enemy of active ligands.

  • Solvent: Add degassed Toluene/Water via syringe.

  • Heat: Stir at 50°C. Monitor via LCMS at 1 hour.

    • Checkpoint: The reaction mixture should turn from dark red/brown to lighter orange/yellow upon completion. A persistent black precipitate indicates catalyst death (check ligand quality).

Protocol B: The "Difficult Substrate" (Negishi/Sonogashira)

Best for: Unnatural amino acids with steric bulk.

ParameterSpecificationRationale
Catalyst

or

Robust catalysts for zinc/alkyne couplings.
Additive CuI (5-10 mol%) CRITICAL. Stabilizes the amino acid-Pd intermediate.
Solvent DMF (Anhydrous)High solubility for amino acid esters.

Step-by-Step:

  • Zinc Reagent Prep (Negishi): Activate Zinc dust with TMSCl in DMF. Add the iodo-amino acid. Validation: Exotherm indicates Zn-insertion.

  • Coupling: Cannulate the organozinc species into a solution of Aryl Halide + Pd catalyst.

  • Run: Stir at 40°C.

    • Note: For Sonogashira, mix Amino Acid-Br + Alkyne + CuI + Base first, then add Pd.

Decision Matrix: Ligand & Protecting Group Strategy

Use this flow to select the correct system for your specific substrate.

DecisionTree Start Start: Bromo-Amino Acid Coupling CheckProt Is the Amine Protected? Start->CheckProt Protected Yes (Boc/Fmoc) CheckProt->Protected Yes Unprotected No (Free NH2) CheckProt->Unprotected No CheckChiral Is Alpha-Carbon Chiral? Protected->CheckChiral Soln_Protect ACTION: Protect Amine (Boc) Then proceed Unprotected->Soln_Protect Standard Route Soln_Water Advanced: Water-Soluble Ligands (TPPTS) in H2O/MeCN Unprotected->Soln_Water Niche Route ChiralYes Yes: Risk of Racemization CheckChiral->ChiralYes Yes ChiralNo No (e.g., Glycine/Aryl) CheckChiral->ChiralNo No Soln_SPhos USE: Pd(OAc)2 + SPhos Base: K3PO4 Temp: <60°C ChiralYes->Soln_SPhos Soln_Standard USE: Pd(PPh3)4 or Pd(dppf)Cl2 Base: Na2CO3 ChiralNo->Soln_Standard

Figure 2: Strategic selection of ligands and conditions based on substrate protection and chirality.

FAQ: Field Notes

Q: Can I use microwave heating to speed this up? A: Proceed with caution. While microwaves accelerate kinetics, they also accelerate racemization. If your substrate is chiral, stick to conventional heating at the lowest effective temperature (


) for a longer time.

Q: My product is stuck in the aqueous layer during workup. A: Amino acid derivatives are zwitterionic.

  • Fix: Adjust pH to the isoelectric point (pI) or slightly acidic (pH 3-4) to protonate the carboxylic acid, making it organic-soluble. Alternatively, use n-Butanol for extraction, as it pulls polar amino acids better than EtOAc.

Q: Why do you recommend


 over 

?
A: Cesium Carbonate is excellent for difficult couplings but is quite basic and hygroscopic. In the context of amino acids, the basicity often triggers

-deprotonation (racemization). Potassium Phosphate (tribasic) offers a better balance of buffering capacity and basicity for the Suzuki catalytic cycle without aggressively attacking the

-proton.

References

  • Prevention of Racemization via Cu(I)

    • Title: Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides.[2]

    • Source:Journal of the American Chemical Society (JACS).
    • Significance: Establishes the role of Copper(I)
    • Link:[Link]

  • Ligand Effects on Racemization (Buchwald Ligands)

    • Title: Ligand Effects in the Palladium-Catalyzed Amination of 4-Bromo-1H-imidazole.[5][6]

    • Source:Organic Letters.
    • Significance: Demonstrates how bulky biaryl phosphine ligands (like tBuBrettPhos) enable coupling of sensitive/unprotected heterocycles under mild conditions.[5]

    • Link:[Link]

  • Protodehalogenation Mechanisms

    • Title: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.[7]

    • Source:Organometallics.
    • Significance: Explains the role of water and solvent in the unwanted reduction of aryl halides during cross-coupling.
    • Link:[Link]

  • General Suzuki Coupling of Amino Acids

    • Title: Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides.[1][2]

    • Source:European Journal of Organic Chemistry (via ResearchG
    • Significance: Provides baseline protocols for protected amino acid coupling using bulky ligands.
    • Link:[Link]

Sources

Optimization of chiral resolution methods for racemic 2-Amino-2-(3-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHIRAL-OPT-2024-882 Subject: Optimization of Resolution Methods for


-Methyl-3-Bromo-Phenylalanine Analogs
Assigned Specialist:  Senior Application Scientist, Separation Sciences Division

Executive Summary

You are dealing with a quaternary


-amino acid  (specifically an 

-methyl phenylalanine derivative). This structural class presents unique challenges compared to tertiary amino acids:
  • Steric Hindrance: The

    
    -methyl group creates significant bulk, slowing down enzymatic kinetics.
    
  • Quaternary Stability: These compounds are resistant to racemization, which is good for product stability but prevents dynamic kinetic resolution (DKR) without harsh conditions.

  • Lipophilicity: The 3-bromophenyl ring increases lipophilicity, affecting solubility in aqueous enzymatic buffers.

This guide prioritizes Enzymatic Resolution (for scalability and green chemistry) and Diastereomeric Crystallization (as a robust backup).

Module 1: Enzymatic Resolution (The "Green" Route)

Core Concept: Kinetic Resolution of the


-acetyl derivative.
Enzyme:  Acylase I (Grade I from Aspergillus melleus is preferred over Porcine Kidney for 

-methyl substrates due to slightly wider substrate tolerance).
Workflow Diagram

EnzymaticResolution Substrate Racemic N-Acetyl Derivative Enzyme Acylase I (pH 7.5, 37°C) Substrate->Enzyme Dissolve in 0.1M LiOH/NaOH Hydrolysis Selective Hydrolysis (L-Isomer) Enzyme->Hydrolysis Adjust Acidify to pH 1-2 (Extract Unreacted) Hydrolysis->Adjust Reaction Complete ProductL Aq. Phase: L-Amino Acid (Salt) Adjust->ProductL Water Soluble ProductD Org. Phase: D-N-Acetyl AA Adjust->ProductD Extract w/ EtOAc

Figure 1: Kinetic resolution workflow separating the L-enantiomer (hydrolyzed) from the D-enantiomer (unreacted).

Troubleshooting Guide

Issue 1: Reaction is extremely slow (< 10% conversion after 24h).

  • Diagnosis: The

    
    -methyl group and the bulky 3-bromophenyl ring are preventing the "induced fit" in the enzyme active site.
    
  • Resolution:

    • Add Co-solvent: Add 5-10% Methanol or DMSO. This increases the solubility of the lipophilic substrate and can slightly alter enzyme conformation to accept bulkier substrates.

    • Ion Choice: Switch buffer cation from

      
       to 
      
      
      
      . Lithium salts often improve the solubility of hydrophobic amino acid derivatives.
    • Substrate Engineering: If

      
      -acetyl is too slow, synthesize the 
      
      
      
      -chloroacetyl
      derivative. The electron-withdrawing chlorine makes the amide bond more susceptible to hydrolysis, increasing reaction rates by up to 10-fold.

Issue 2: Enzyme precipitation/denaturation.

  • Diagnosis: Local pH spikes during base addition to maintain pH 7.5.

  • Resolution: Use an autotitrator with 0.5M LiOH rather than manual addition. Ensure vigorous stirring to disperse the base immediately.

Issue 3: Incomplete separation during workup.

  • Diagnosis: The free amino acid is zwitterionic and may partially extract into organic solvents if the pH isn't strictly controlled.

  • Resolution:

    • Step 1: Adjust pH to 1.5 (using HCl). Extract the unreacted

      
      -acetyl-D-isomer with Ethyl Acetate (3x).
      
    • Step 2: The aqueous phase contains the L-amino acid hydrochloride. Apply to a cation-exchange resin (Dowex 50W) and elute with

      
       to isolate the free zwitterion.
      

Module 2: Chemical Resolution (The "Robust" Route)

Core Concept: Formation of diastereomeric salts. Target Species: Since the free zwitterion has poor solubility characteristics for resolution, resolve the


-acetyl derivative  using a chiral base.
Protocol: Resolution of N-Acetyl-2-Amino-2-(3-bromophenyl)propanoic acid
ParameterRecommendation
Resolving Agent (S)-(-)-1-Phenylethylamine (PEA) or (R)-(+)-PEA.
Solvent System Ethanol (Abs) or Isopropanol. Avoid water initially to prevent oiling out.
Stoichiometry 0.5 to 0.6 equivalents of amine per 1 equivalent of racemate (Method of Half-Quantities).
Temperature Dissolve at reflux; cool slowly (1°C/min) to room temp.
Troubleshooting Guide

Issue 1: "Oiling Out" (Formation of a gum instead of crystals).

  • Diagnosis: The diastereomeric salt is too soluble or holds solvent inclusions.

  • Resolution:

    • Seeding: Obtain a tiny amount of solid by scratching the glass or cooling a drop on dry ice. Use this to seed the main batch at the cloud point.

    • Solvent Switch: Change to Methyl tert-butyl ether (MTBE) / Methanol mixtures. MTBE is excellent for forcing precipitation of amino acid salts.

Issue 2: Low Enantiomeric Excess (ee) in the first crop.

  • Diagnosis: Eutectic formation or non-specific occlusion.

  • Resolution: Do not simply wash the crystals. Perform a double recrystallization . Dissolve the wet cake in the minimum amount of boiling ethanol and recrystallize. The ee usually jumps from ~80% to >99% in the second pass.

Module 3: Analytical Control (HPLC)

You cannot optimize what you cannot measure. The presence of the bromine atom provides excellent UV detection (254 nm), but the quaternary center requires specific columns.

Method Selection Matrix
Analyte StateRecommended ColumnMobile PhaseMechanism
Free Amino Acid Crownpak CR(+) (Daicel)

(pH 1.[1]5) / MeOH (90:10)
Host-Guest (Crown Ether)
N-Acetyl Derivative Chiralpak IC or AD-H Hexane / IPA / TFA (90:10:0.1)Hydrogen Bonding / Inclusion
N-Acetyl (Reverse Phase) Chiralpak ZWIX(+) MeOH / ACN / 50mM Formic AcidZwitterionic Ion Exchange
HPLC Optimization Diagram

HPLC_Logic Start Sample Type? FreeAA Free Amino Acid Start->FreeAA Protected N-Protected (Acetyl/Boc) Start->Protected Crown Column: Crownpak CR(+) MP: pH 1.5 HClO4 FreeAA->Crown Polysac Column: Chiralpak IC/AD MP: Hex/IPA/TFA Protected->Polysac Issue1 Issue: Peak Tailing? Crown->Issue1 Issue2 Issue: No Retention? Polysac->Issue2 Fix1 Increase Acid Conc. (Ensure pH < 2.0) Issue1->Fix1 Fix2 Switch to ZWIX(+) (MeOH based) Issue2->Fix2

Figure 2: Decision tree for selecting the correct analytical method based on the derivatization state of the amino acid.

Critical Analytical Note

For the Crownpak CR(+) column:

  • Temperature: Operate at 5°C to 15°C . Lower temperatures significantly improve separation factors (

    
    ) for 
    
    
    
    -methyl amino acids by reducing the kinetic energy of the host-guest exchange.
  • Flow Rate: Keep low (0.4 - 0.5 mL/min). These columns have high backpressure and slow mass transfer kinetics.

References

  • Daicel Corporation. (n.d.).[1] Separation of Free Amino Acids and Primary Amines using Crownpak CR-I(+) and CR-I(-). Chiral Technologies Application Note. Retrieved from [Link]

  • Soloshonok, V. A., et al. (2004).
  • Chenault, H. K., et al. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society.
  • Sogawa, T., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Chiral Technologies. (2014).[2] Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns. Application Guide. Retrieved from [Link]

Sources

Addressing aggregation issues in peptides containing hydrophobic unnatural amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Technical Center

As a Senior Application Scientist, I often see projects stall not because the chemistry is wrong, but because the physics of the peptide chain is fighting the chemistry. When you introduce hydrophobic Unnatural Amino Acids (UAAs) like Naphthylalanine (Nal),


-Butylglycine (Tle), or Homophenylalanine, you are not just adding steric bulk; you are creating potent nucleation sites for hydrophobic collapse and 

-sheet formation.

This guide addresses the three critical phases where aggregation destroys yield and data quality: Synthesis (SPPS) , Purification (HPLC) , and Reconstitution (Assays) .

Module 1: Synthesis & Cleavage (The "Making It" Phase)

The Core Problem: During Solid-Phase Peptide Synthesis (SPPS), hydrophobic UAAs promote inter-chain aggregation on the resin. This forms a "gel-like" matrix that stericallly hinders the entry of Fmoc-deprotection reagents and the next activated amino acid. The result is "deletion sequences" (missing residues) that are nearly impossible to purify away.

Troubleshooting Guide: On-Resin Aggregation

Q: My synthesis failed immediately after coupling a block of hydrophobic UAAs. The resin volume shrank.[1] What happened? A: You are witnessing "hydrophobic collapse." The peptide chains have aggregated into stable


-sheets, expelling solvent from the resin beads (syneresis).

Protocol: The "Magic Mixture" & Chaotropic Wash Standard DMF washes are insufficient here. You must disrupt hydrogen bonding before the next coupling.

  • The Chaotropic Wash: Before Fmoc-deprotection and before coupling, wash resin with 0.1 M Potassium Thiocyanate (KSCN) or Lithium Chloride (LiCl) in DMF.

  • The "Magic Mixture" Solvent: If KSCN fails, switch your reaction solvent from pure DMF to:

    • DCM : DMF : NMP (1:1:1) + 1% Triton X-100 (or Ethylene Carbonate).[2]

    • Why: DCM swells the polystyrene core; NMP solvates the hydrophobic chains; Triton X-100 disrupts the hydrophobic interactions.

Q: I cannot change my solvent system. Are there structural fixes? A: Yes. You must break the secondary structure pattern.

  • Pseudoproline Dipeptides: If your sequence contains Ser, Thr, or Cys near the hydrophobic block, use pseudoproline dipeptides (e.g., Fmoc-Ala-Ser(

    
    pro)-OH). These introduce a "kink" in the backbone, mechanically preventing 
    
    
    
    -sheet alignment (Mutter et al.).
  • Isoacyl Dipeptides (Switch Segments): For sequences without Ser/Thr, use Isoacyl dipeptides. These form an ester bond (depsipeptide) instead of an amide bond during synthesis, removing the H-bond donor required for aggregation. The native amide bond is regenerated spontaneously at pH 7.4 (Sohma et al.).

Visual Workflow: Troubleshooting Difficult Couplings

SPPS_Troubleshooting Start Start Synthesis: Hydrophobic UAA Block Monitor Monitor Coupling (Kaiser/Chloranil Test) Start->Monitor Decision Coupling Complete? Monitor->Decision Proceed Proceed to Next AA Decision->Proceed Yes Fail Incomplete Coupling (Aggregation Detected) Decision->Fail No Strategy1 Strategy 1: Chemical Use 'Magic Mixture' (DCM/DMF/NMP + Triton X) Fail->Strategy1 Strategy2 Strategy 2: Thermal Heat Coupling to 50-75°C (Microwave) Strategy1->Strategy2 If fails Strategy3 Strategy 3: Structural Insert Pseudoproline or Isoacyl Dipeptide Strategy2->Strategy3 If fails Strategy3->Monitor Retry

Caption: Decision matrix for overcoming on-resin aggregation during SPPS of hydrophobic sequences.

Module 2: Purification & Isolation (The "Cleaning It" Phase)

The Core Problem: Hydrophobic UAAs interact too strongly with standard C18 stationary phases. This leads to broad peaks, "ghost" peaks (carryover), or irreversible precipitation on the column head.

Troubleshooting Guide: HPLC & Lyophilization

Q: My peptide elutes as a broad smear or precipitates in the fraction collector. A: The peptide is reaching its solubility limit in the mobile phase, or the desorption kinetics are too slow.

Protocol: High-Temperature HPLC Caution: Ensure your peptide does not contain thermally labile modifications (e.g., phospho-groups are usually stable, but some esters are not).

  • Column Heating: Set the column oven to 60°C – 70°C .

    • Mechanism:[3][4][5] Heat reduces mobile phase viscosity and increases the mass transfer kinetics, sharpening the peaks.[5] Crucially, it disrupts the hydrophobic effect, allowing the peptide to release from the C18 chain.

  • Stationary Phase Switch: If C18 fails, switch to C4 or Phenyl-Hexyl .

    • Why: C4 has less surface area for hydrophobic interaction. Phenyl-Hexyl provides alternative

      
       selectivity which often separates aromatic UAAs better than alkyl chains.
      

Q: The peptide "crashes out" during lyophilization, leaving a fluffy powder that won't redissolve. A: You likely have a salt-induced aggregate.

  • The Fix: Perform a salt exchange into Acetate or Hydrochloride form before the final freeze-dry. TFA salts are hydrophobic and can promote aggregation.

  • Lyophilization Matrix: If the peptide is low quantity, add mannitol or trehalose as a bulking agent to prevent the peptide chains from packing too tightly during the drying process.

Data: Solvent Compatibility Matrix for Purification

ComponentStandard ProtocolHydrophobic UAA ProtocolWhy?
Column C18 (100 Å)C4 or Phenyl-Hexyl (300 Å) Larger pores prevent clogging; shorter chains reduce retention.
Mobile Phase A Water + 0.1% TFAWater + 0.1% Formic Acid Formic acid is less hydrophobic than TFA (ion-pairing effect).
Mobile Phase B Acetonitrile (ACN)ACN + 10-20% Isopropanol Isopropanol is a stronger solvent for hydrophobic chains than ACN.
Temperature Ambient (25°C)60°C Increases solubility and mass transfer.
Module 3: Storage & Reconstitution (The "Using It" Phase)

The Core Problem: Researchers often try to dissolve the peptide directly in the assay buffer (PBS, Media). Hydrophobic UAA peptides will form a "gel" or invisible micro-aggregates that skew concentration results (e.g., BCA assay reads low, but activity is zero).

Troubleshooting Guide: Solubilization

Q: I added PBS to my peptide and it turned into a cloudy gel. Can I save it? A: Rarely. Once a hydrophobic gel forms, it is thermodynamically stable. You can try adding 6M Guanidine HCl to denature it, but for bioassays, it is safer to start over with a fresh aliquot using the correct protocol.

Protocol: The "Organic First" Stepwise Dissolution Never add water first.

  • Step 1 (The Stock): Dissolve the lyophilized powder in 100% DMSO (or DMF for Cys-containing peptides to reduce oxidation).

    • Target Concentration: 10–20 mg/mL.

    • Verification: The solution must be crystal clear. If hazy, sonicate for 30 seconds.

  • Step 2 (The Dilution): Slowly add the aqueous buffer to the organic stock, not the other way around.

    • Limit: Keep the final DMSO concentration below 1% (or whatever your cell line/assay tolerates).

Visual Workflow: The Solubilization Decision Tree

Solubilization_Protocol Start Lyophilized Peptide (Hydrophobic UAAs) Step1 Step 1: Add 100% DMSO (Target 10-20mM) Start->Step1 Check Clear Solution? Step1->Check Sonicate Sonicate / Heat (40°C) Check->Sonicate No Step2 Step 2: Dropwise addition of Buffer/Media Check->Step2 Yes Sonicate->Check Precip Precipitation? Step2->Precip Success Ready for Assay Precip->Success No Fail Solubility Limit Reached Reduce Concentration Precip->Fail Yes

Caption: Stepwise protocol to ensure monomeric dissolution of hydrophobic peptides.

References
  • Mutter, M., et al. (1995). "Pseudoproline dipeptides for the synthesis of difficult sequences." Journal of the American Chemical Society.

  • Sohma, Y., et al. (2004). "Development of O-acyl isopeptide method." Journal of Peptide Science.

  • Waters Corporation. (2023).[6] "Peptide Isolation – Method Development Considerations." Waters Technical Notes.

  • Sigma-Aldrich (Merck). (2023). "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Keys.

  • Bachem. (2021). "Peptide Solubility Guidelines." Bachem Technical Library.

Sources

Enhancing the stability of 2-Amino-2-(3-bromophenyl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Enhancing the Stability of 2-Amino-2-(3-bromophenyl)propanoic Acid in Solution

Executive Summary & Molecular Analysis

2-Amino-2-(3-bromophenyl)propanoic acid (also known as


-methyl-3-bromophenylalanine) represents a specialized class of non-proteinogenic amino acids. Unlike standard amino acids, this molecule possesses a quaternary 

-carbon center. This structural feature confers unique stability advantages but introduces specific solubility and handling challenges that differ from its non-methylated analogs (e.g., 3-bromophenylalanine).

Key Stability Characteristics:

  • Racemization Resistance: The presence of the

    
    -methyl group replaces the acidic 
    
    
    
    -proton found in standard amino acids. Consequently, racemization via base-catalyzed enolization is chemically impossible under standard conditions. This makes the chiral integrity of this molecule highly robust in solution compared to standard phenylalanines.
  • Photolytic Vulnerability: The aryl bromide moiety is susceptible to homolytic cleavage under UV radiation (photodebromination), leading to radical formation and subsequent degradation.

  • Solubility Profile: The hydrophobic 3-bromophenyl ring combined with the

    
    -methyl group significantly lowers water solubility compared to alanine or phenylalanine, often leading to precipitation at neutral pH (isoelectric point).
    

Critical Stability Risks & Degradation Pathways

The primary mechanism of degradation for this molecule in solution is not chemical hydrolysis or racemization, but photolytic debromination .

Mechanism: Photodebromination

Exposure to ambient light (specifically UV-A and UV-B) can excite the aryl bromide bond, leading to homolytic cleavage. This generates a highly reactive aryl radical and a bromine radical.

Consequences:

  • H-Atom Abstraction: The aryl radical abstracts a hydrogen atom from the solvent or buffer, converting the molecule to

    
    -methylphenylalanine  (loss of the bromine handle).
    
  • Radical Polymerization: In concentrated solutions, aryl radicals can couple, leading to dimers and yellow/brown discoloration.

Photodebromination Start 2-Amino-2-(3-bromophenyl) propanoic acid Radical Aryl Radical Intermediate (Highly Reactive) Start->Radical Homolytic Cleavage of C-Br Bond UV UV Light (hν) UV->Radical Product1 Degradation Product A: Debrominated Analog (α-methylphenylalanine) Radical->Product1 +H (from solvent) Product2 Degradation Product B: Yellow/Brown Oligomers Radical->Product2 Radical Coupling

Figure 1: Photolytic degradation pathway of aryl bromides in solution. The loss of the bromine atom is irreversible and undetectable by standard pH checks.

Solubility Optimization Guide

Users frequently encounter precipitation when dissolving this molecule in neutral buffers (PBS, TBS). This occurs because the molecule is zwitterionic at neutral pH, resulting in a net charge of zero and minimum solubility (Isoelectric Point, pI).

Solubility Troubleshooting Matrix:

Solvent SystemSolubility RatingRecommended Use CaseNotes
Water (pH 7.0) Poor (< 1 mM)Not RecommendedLikely to precipitate; zwitterionic form dominates.
0.1 M HCl High (> 50 mM)Stock SolutionsProtonates the amine (

), disrupting the crystal lattice.
0.1 M NaOH ModerateBasic ApplicationsDeprotonates the carboxylic acid (

). Caution: High pH may promote oxidation over long periods.
DMSO High (> 100 mM)Cellular AssaysExcellent solvent. Ensure DMSO grade is anhydrous to prevent hydrolysis of other reagents.
Methanol/Ethanol ModerateSynthesisGood for intermediate handling; avoid for biological assays due to toxicity.

Protocol: Preparing a Stable Stock Solution (50 mM)

  • Weigh the target amount of 2-Amino-2-(3-bromophenyl)propanoic acid.

  • Dissolve initially in a minimal volume of DMSO (for biological assays) or 0.1 M HCl (for chemical synthesis).

    • Why? This bypasses the zwitterionic "solubility trap" immediately.

  • Dilute slowly into the final aqueous buffer.

    • Critical Step: If diluting into PBS (pH 7.4), ensure the final concentration is below the solubility limit (typically < 5 mM). If precipitation occurs, lower the concentration or add a solubilizing agent like cyclodextrin.

Storage & Handling Protocols

To maintain purity >98% over 12 months, strictly adhere to the following storage hierarchy.

A. Solid State Storage (Long-Term)
  • Temperature: -20°C is sufficient; -80°C is optimal.

  • Atmosphere: Store under nitrogen or argon if possible to prevent surface oxidation.

  • Container: Amber glass vials (essential to block UV).

B. Solution State Storage (Short-Term)
  • Stability Window:

    • 4°C (Refrigerator): Stable for 2-4 weeks.

    • Room Temp (25°C): Use within 24 hours.

  • Freeze-Thaw: Avoid. The solubility limit changes drastically during freezing, causing the compound to crash out in high local concentrations, which can promote aggregation.

    • Solution: Aliquot stock solutions into single-use vials before freezing.

Troubleshooting FAQ

Q1: My solution turned faint yellow after 2 days on the benchtop. Is it still usable?

  • Diagnosis: This indicates photo-oxidation or photodebromination. The yellow color often comes from trace radical coupling products (biaryls) or amine oxidation.

  • Verdict: Discard for sensitive quantitative assays (e.g., enzyme kinetics, binding constants). For rough qualitative work (e.g., TLC spotting), it may still be 90% pure, but the concentration of the active bromide species has decreased.

  • Prevention: Wrap all future reaction vessels in aluminum foil.

Q2: I cannot get the compound to dissolve in PBS. It stays as a cloudy suspension.

  • Cause: You are likely at the Isoelectric Point (pI), where the molecule has net zero charge and maximum lattice energy.

  • Fix: Acidify the solution slightly with dilute HCl (dropwise) until it clears, or dissolve in 100% DMSO first, then dilute into PBS. Note that the final DMSO concentration should usually be <1% for cell assays.

Q3: Does the


-methyl group affect peptide coupling efficiency? 
  • Insight: Yes. The quaternary center introduces significant steric hindrance .

  • Technical Tip: Standard coupling reagents (EDC/NHS) may be too slow. Use high-efficiency coupling agents like HATU or PyBOP and allow longer reaction times (double the standard time). Expect lower yields compared to non-methylated phenylalanine.

Q4: Is this molecule susceptible to racemization during peptide synthesis?

  • Answer: No. This is a major advantage of

    
    -methyl amino acids. Since there is no 
    
    
    
    -proton to abstract, the stereocenter is chemically locked. You can use strong bases (e.g., DIPEA, piperidine) without fear of epimerization at this specific center.

References

  • Solubility of Amino Acids: G. R. Hedwig, et al. "Solubility of the Proteinogenic

    
    -Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures." Journal of Chemical & Engineering Data, 2018. 
    
  • Photostability of Aryl Bromides : Pitre, S. P., et al. "Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes." ACS Omega, 2018. (Discusses aryl bromide reactivity and radical pathways).

  • General Stability of Alpha-Methyl Amino Acids: Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 1996.
  • Handling of Halogenated Amino Acids : "3-Bromo-L-phenylalanine Product Guide." Fisher Scientific / Thermo Scientific Chemicals.[1]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Amino-2-(3-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insights into molecular structure and purity.[1] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Amino-2-(3-bromophenyl)propanoic acid, a substituted amino acid with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule[2], this guide will focus on a detailed theoretical prediction and interpretation of its NMR spectra, drawing comparisons with structurally related compounds to provide a robust analytical framework.

The Indispensable Role of NMR in Pharmaceutical Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of individual atoms within a molecule.[3][4] In drug development, it is instrumental for:

  • Structural Elucidation: Unambiguously determining the chemical structure of newly synthesized compounds.

  • Purity Assessment: Identifying and quantifying impurities, including isomers and residual solvents.[1][5]

  • Quantitative Analysis: Determining the concentration of active pharmaceutical ingredients (APIs) and other components in a formulation.[3]

  • Stability Studies: Monitoring the degradation of drug substances over time.

This guide will demonstrate how to apply the principles of NMR to predict and interpret the spectral features of 2-Amino-2-(3-bromophenyl)propanoic acid, a critical step in its characterization and quality control.

Predicted ¹H NMR Spectral Analysis of 2-Amino-2-(3-bromophenyl)propanoic acid

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted spectrum of 2-Amino-2-(3-bromophenyl)propanoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the amino protons, the carboxylic acid proton, and the methyl protons.

Molecular Structure and Proton Environments:

Figure 1: Molecular structure of 2-Amino-2-(3-bromophenyl)propanoic acid with key proton environments labeled.

Predicted Chemical Shifts and Splitting Patterns:

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H (COOH)10.0 - 12.0Singlet (broad)1HThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
H-27.6 - 7.8Singlet or narrow triplet1HThis proton is ortho to the bromine atom and will be deshielded. It will show a small coupling to H-4 and H-6.
H-47.4 - 7.6Triplet1HThis proton is coupled to H-2 and H-5, resulting in a triplet.
H-57.3 - 7.5Triplet1HCoupled to H-4 and H-6, appearing as a triplet.
H-67.5 - 7.7Doublet of doublets or triplet1HThis proton is ortho to the substituted carbon and will be coupled to H-5 and H-2.
H (NH₂)2.0 - 5.0Singlet (broad)2HThe chemical shift of amine protons can vary significantly depending on the solvent and concentration. They often appear as a broad singlet.
H (CH₃)1.6 - 1.8Singlet3HThe methyl protons are on a quaternary carbon and therefore will appear as a singlet.

Key Insights from the Predicted ¹H NMR Spectrum:

  • The aromatic region (7.3 - 7.8 ppm) will be complex due to the meta-substitution pattern. The exact chemical shifts and coupling constants will be crucial for confirming the position of the bromine atom.

  • The absence of splitting for the methyl signal confirms the quaternary nature of the alpha-carbon.

  • The broad singlets for the COOH and NH₂ protons are characteristic and their chemical shifts can be influenced by solvent and temperature.

Predicted ¹³C NMR Spectral Analysis of 2-Amino-2-(3-bromophenyl)propanoic acid

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C (COOH)175 - 180The carbonyl carbon of the carboxylic acid is highly deshielded.[6]
C-1140 - 145The ipso-carbon attached to the amino acid moiety.
C-2130 - 135Aromatic carbon adjacent to the bromine-substituted carbon.
C-3120 - 125The carbon directly attached to the electronegative bromine atom will be deshielded.
C-4128 - 132Aromatic CH carbon.
C-5125 - 130Aromatic CH carbon.
C-6128 - 132Aromatic CH carbon.
55 - 65The quaternary alpha-carbon attached to the amino and carboxyl groups.
Cβ (CH₃)20 - 25The methyl carbon.

Key Insights from the Predicted ¹³C NMR Spectrum:

  • The number of distinct signals in the aromatic region will confirm the substitution pattern.

  • The chemical shift of the C-Br carbon (C-3) is a key indicator of the bromine's position.

  • The chemical shifts of the Cα and Cβ carbons are characteristic of α-amino acids.

Comparison with Other Analytical Techniques

While NMR is a powerful tool for structural elucidation, other techniques can provide complementary information, particularly for chiral molecules like 2-Amino-2-(3-bromophenyl)propanoic acid.

TechniqueAdvantagesDisadvantages
NMR Spectroscopy Provides detailed structural information, non-destructive, good for purity assessment.[1][3]Lower sensitivity compared to MS, may require higher sample concentrations.
High-Performance Liquid Chromatography (HPLC) Excellent for separation of isomers and enantiomers (with a chiral stationary phase), highly sensitive.[7][8]Does not provide detailed structural information on its own.
Mass Spectrometry (MS) Highly sensitive, provides molecular weight information.Does not provide detailed structural information for isomers without fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Good for volatile and thermally stable compounds, can separate enantiomers with a chiral column.[9]Requires derivatization for non-volatile compounds like amino acids.[8]

For a comprehensive analysis, a combination of these techniques is often employed. For instance, HPLC can be used to separate the enantiomers of 2-Amino-2-(3-bromophenyl)propanoic acid, followed by NMR and MS analysis to confirm the structure and purity of each enantiomer.

Experimental Protocol for NMR Analysis

For researchers who wish to acquire experimental data, the following protocol is recommended.

Workflow for NMR Sample Preparation and Data Acquisition:

Figure 2: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it can dissolve the amino acid and its exchangeable protons (COOH and NH₂) will be observable.

  • Concentration: 10-20 mg of the compound in 0.6-0.7 mL of solvent.

  • Temperature: Room temperature.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single pulse.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single pulse (e.g., zgpg30).

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2 seconds.

Conclusion

References

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). European Pharmaceutical Review. [Link]

  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control. (n.d.). AZoM. [Link]

  • Applications of NMR in Pharmaceutical Analysis. (2021, April 12). Moravek. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021, July 29). MDPI. [Link]

  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT GmbH. [Link]

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. (n.d.). SpringerLink. [Link]

  • The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. (n.d.). Almac Group. [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (2025, December 4). Acta Naturae. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025, May 16). MDPI. [Link]

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2019). ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253). (n.d.). FooDB. [Link]

  • 2-amino-2-(3-bromophenyl)propanoic acid (C9H10BrNO2). (n.d.). PubChemLite. [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. [Link]

  • (2R)-2-amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 7023575. (n.d.). PubChem. [Link]

  • NMR spectra 2-13C. (n.d.). [Source not provided]. [Link]

  • Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. [Link]

  • 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid. (n.d.). Doc Brown's Chemistry. [Link]

  • The standard 13C NMR spectrum of phenyl propanoate is shown here... (n.d.). Pearson. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). MDPI. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • 2-Bromopropionic acid, 3-phenylpropyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Propanoic acid, 2,3-dibromo-. (n.d.). NIST WebBook. [Link]

Sources

Technical Comparison Guide: Mass Spectrometry of 3-Bromophenyl Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromophenyl amino acid derivatives (specifically 3-bromo-L-phenylalanine and its analogs) are critical synthons in peptide engineering and drug discovery. Their utility lies in the bromine atom's dual role: it serves as a steric/electronic probe for structure-activity relationship (SAR) studies and acts as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura).

However, accurate identification in complex biological matrices (e.g., metabolic stability assays) is challenging due to the potential for dehalogenation and isobaric interference. This guide objectively compares the mass spectrometric (MS) behavior of 3-bromophenyl derivatives against non-halogenated and other halogenated alternatives. We establish a self-validating identification protocol based on bromine’s unique isotopic signature and specific fragmentation pathways.

The Isotopic Advantage: A Built-in Validation System

Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine possesses a distinct 1:1 isotopic ratio between


 and 

. This physical property is the most reliable filter for validating the presence of a 3-bromophenyl moiety in a peptide sequence or metabolite.
Table 1: Halogen Isotopic Signatures in MS
HalogenPrimary IsotopeSecondary IsotopeAbundance RatioMS Signature
Bromine

(50.69%)

(49.31%)
~1:1 "Twin Peaks" separated by 2 Da
Chlorine

(75.78%)

(24.22%)
~3:1Asymmetric doublet (M much higher than M+2)
Fluorine

(100%)
NoneN/ASingle peak (No confirmation pattern)
Iodine

(100%)
NoneN/ASingle peak (Mass defect is unique, but no doublet)

Expert Insight: When screening for 3-bromophenylalanine (3-Br-Phe) derivatives, do not rely solely on the monoisotopic mass. Always set your extraction window to include the M+2 peak. A true hit must show a doublet of equal intensity. If the M+2 peak is absent or <20% of the base peak, it is a false positive.

Fragmentation Mechanics & Pathways

Understanding the specific bond cleavages of 3-bromophenylalanine allows for targeted Multiple Reaction Monitoring (MRM) design. The fragmentation follows standard amino acid pathways (loss of


, 

) but retains the bromine atom in key aromatic fragments.
Key Diagnostic Ions (ESI-MS/MS)

For the parent ion


:
  • Immonium Ion (

    
     198/200):  Formed by the loss of 
    
    
    
    (or
    
    
    ). This is the most abundant fragment in high-energy collisions and retains the 1:1 isotopic pattern.
    • Mechanism:[1][2]

      
      
      
  • Bromotropylium Ion (

    
     169/171):  A characteristic aromatic fragment 
    
    
    
    . This ion confirms the halogen is on the ring and not the side chain.
  • Debromination (

    
     120):  Loss of the bromine radical or HBr can yield the standard phenylalanine immonium ion (
    
    
    
    120). Note: This is more prevalent in 2-bromo isomers due to the ortho-effect but can occur in 3-bromo derivatives at high collision energies.
Visualization: Fragmentation Pathway

The following diagram illustrates the primary dissociation routes for 3-Bromo-L-phenylalanine under Electrospray Ionization (ESI).

Fragmentation cluster_legend Legend Parent Parent Ion [M+H]+ m/z 244 / 246 (Twin Peaks) Immonium Immonium Ion [R-CH=NH2]+ m/z 198 / 200 Parent->Immonium - (CO + H2O) (Loss of 46 Da) PheImm Phe Immonium (Debrominated) m/z 120 Parent->PheImm - HBr / Br• (High Energy) Tropylium Bromotropylium [C7H6Br]+ m/z 169 / 171 Immonium->Tropylium - HCN (Ring Expansion) Tropylium->PheImm - Br• key Blue: Precursor Green: Primary Diagnostic Red: Aromatic Specific Grey: Non-Specific

Caption: ESI-MS/MS fragmentation cascade for 3-Bromo-L-phenylalanine showing retention of the isotopic signature in primary fragments.

Comparative Performance: Isomer Differentiation

A common analytical challenge is distinguishing the 3-bromo (meta) derivative from its 2-bromo (ortho) and 4-bromo (para) isomers. Mass spectrometry alone is often insufficient because the fragments are identical in mass and similar in intensity.

Chromatographic Separation (LC-MS)

Since MS fragmentation is not unique enough for regioisomer assignment, chromatographic retention time (RT) is the deciding factor.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[3]

  • Elution Order (General Rule):

    • 2-Bromo (Ortho): Elutes first. The steric hindrance of the ortho-bromine interferes with the planar binding to the C18 stationary phase, reducing retention.

    • 3-Bromo (Meta): Elutes second. Intermediate hydrophobicity.

    • 4-Bromo (Para): Elutes last. The para-substitution creates a "flat" hydrophobic surface area that maximizes interaction with the alkyl chains of the column.

Experimental Data Summary:

Isomer Retention Time (Relative) Primary MS Fragment Distinguishing Feature

| 2-Bromo | 0.85x (Fastest) |


 198/200 | High rate of debromination (loss of HBr) due to proximity to side chain. |
| 3-Bromo  | 1.00x (Reference) | 

198/200 | Stable 1:1 doublet; standard fragmentation. | | 4-Bromo | 1.15x (Slowest) |

198/200 | Most intense Tropylium ion (

169/171) due to resonance stability. |

Experimental Protocol: Validated Workflow

To ensure high-confidence identification of 3-bromophenyl derivatives, follow this self-validating protocol.

Step 1: Sample Preparation[6]
  • Solvent: Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid. Avoid high concentrations of TFA (Trifluoroacetic acid) as it suppresses ionization in negative mode (though positive mode is preferred here).

  • Concentration: 1–10 µM is sufficient for modern ESI-Q-TOF or Triple Quad instruments.

Step 2: MS Method Parameters (Direct Infusion/Flow Injection)
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.0 – 3.5 kV.

  • Cone Voltage: 20–30 V (Keep low to preserve molecular ion).

  • Collision Energy (CE): Ramp from 10 to 40 eV.

    • Low CE (10-15 eV): Confirms Parent

      
      .[4]
      
    • Med CE (20-25 eV): Generates Immonium Ion (

      
       198/200).
      
    • High CE (>35 eV): Generates Bromotropylium (

      
       169/171).
      
Step 3: Data Analysis (The "Twin Peak" Check)
  • Extract Ion Chromatogram (EIC): Plot

    
     244.0 and 246.0.
    
  • Overlay: The peaks must co-elute perfectly.

  • Calculate Ratio: Integrated Area (244) / Integrated Area (246) must be between 0.95 and 1.05 .

  • MS/MS Confirmation: Trigger MS2 on both isotopes. The daughter spectra must be identical but shifted by 2 Da (e.g., fragment 198 from parent 244, and fragment 200 from parent 246).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2762259, 3-Bromo-L-phenylalanine. Retrieved from [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]

  • Sato, M., et al. (2018). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Forensic Toxicology. Retrieved from [Link]

  • University of Muenster. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. Retrieved from [Link]

Sources

Conformational Rigidity in Peptide Design: Alpha-Methyl vs. Alpha-Hydrogen Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In rational drug design, controlling the conformational space of a peptide is critical for optimizing binding affinity and metabolic stability. This guide compares standard


-hydrogen amino acids (e.g., L-Alanine) with their 

-methylated counterparts (e.g., Aib,

-methyl-L-alanine). The substitution of the alpha-proton with a methyl group introduces severe steric constraints—known as the Thorpe-Ingold effect —which restricts backbone torsion angles (

and

), promotes helical secondary structures (

-helix/

-helix), and dramatically extends proteolytic half-life.

Mechanistic Foundation: The Alpha-Methyl Effect

The primary differentiator between


-H and 

-Me amino acids is the steric volume at the

position.
  • 
    -Hydrogen (Standard):  The hydrogen atom has a negligible van der Waals radius (
    
    
    
    ). This allows a wide range of rotation around the
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ) bonds, permitting the peptide to adopt various secondary structures including
    
    
    -helices,
    
    
    -sheets, and random coils.
  • 
    -Methyl (Constrained):  The methyl group is significantly bulkier (
    
    
    
    ). When introduced at the
    
    
    -position, it creates a "gem-dimethyl" effect. The methyl group clashes sterically with the carbonyl oxygen of the preceding residue and the amide hydrogen of the succeeding residue.
Visualizing the Steric Restriction

The following diagram illustrates the steric clash mechanism that forces the backbone into a folded conformation.

AlphaMethylMechanism AlphaC Alpha-Carbon (Cα) Methyl α-Methyl Group (Steric Bulk) AlphaC->Methyl Substitution Backbone Peptide Backbone (N-Cα-C') Methyl->Backbone Steric Clash Restriction Restricted Rotation (Locked φ/ψ Angles) Backbone->Restriction Thorpe-Ingold Effect Outcome Helical Folding (3-10 or Alpha Helix) Restriction->Outcome Thermodynamic Preference

Figure 1: The mechanistic pathway of conformational restriction induced by


-methylation.

Comparative Analysis: Conformational Space & Stability

The introduction of the


-methyl group drastically alters the allowed regions in the Ramachandran plot.
Data Comparison: Ramachandran & Structural Propensity
Feature

-Hydrogen (e.g., L-Ala)

-Methyl (e.g., Aib*)
Impact on Drug Design
Allowed

Angle

to

(Broad)

(Restricted)
Aib locks the backbone, reducing entropy loss upon binding.
Allowed

Angle
Broad range

(Restricted)
Forces specific secondary structures.
Secondary Structure

-helix,

-sheet, Coil
Strong

-helix /

-helix

-Me is a "Helix Inducer"; breaks

-sheets.
Chirality L or D isomerAchiral (Aib) or ChiralAib is achiral;

-Me-L-Ala retains chirality.
Proteolytic Stability Low (Minutes to Hours)High (Hours to Days)Steric bulk blocks protease active sites.

*Note: Aib (


-aminoisobutyric acid) is the most common model for 

-methylation effects.
The "Helical Switch"

While L-Alanine is a good helix former, it is flexible.


-Methyl amino acids are obligate  helix formers. In short peptides (<8 residues), Aib favors the 

-helix (tight winding). In longer peptides, it supports the standard

-helix. This property is utilized in "peptide stapling" to force bioactive conformations.

Experimental Protocols

Working with


-methyl amino acids requires modified protocols due to the very steric hindrance that makes them valuable.
Protocol A: Synthesis of -Methyl Peptides (Solid Phase)

Challenge: The bulky methyl group makes the amine nucleophile poor and the carboxyl electrophile difficult to access. Standard DIC/HOBt coupling often fails.

Optimized Workflow:

  • Resin Selection: Use low-loading resins (0.2–0.4 mmol/g) to prevent inter-chain aggregation.

  • Coupling Reagents: Use HATU or PyBrOP (phosphonium salts) rather than carbodiimides.

  • Conditions: Double coupling is mandatory. Elevated temperature (

    
    
    
    
    ) significantly improves yield (microwave-assisted synthesis is ideal).

SynthesisWorkflow Start Resin-Bound Peptide Deprotect 1. Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate 2. Activation (HATU/HOAt + DIEA) Deprotect->Activate Couple 3. Coupling (Difficult) 2x Coupling, 75°C MW Activate->Couple Check 4. Kaiser/Chloranil Test Couple->Check Decision Complete? Check->Decision Next Next Cycle Decision->Next Blue (No free amine) Recouple Re-couple (Try PyBrOP) Decision->Recouple Blue (Free amine present) Recouple->Check

Figure 2: Modified Solid Phase Peptide Synthesis (SPPS) workflow for sterically hindered


-methyl residues.
Protocol B: Proteolytic Stability Assay

Objective: Quantify the half-life extension provided by


-methylation.
  • Preparation: Dissolve peptide (1 mM) in PBS (pH 7.4).

  • Enzyme Addition: Add Trypsin or Chymotrypsin (enzyme:substrate ratio 1:100 w/w).

    • Note: For serum stability, substitute enzyme with 50% human plasma.

  • Incubation: Incubate at

    
    .
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 50

    
    L of 1% TFA/Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via RP-HPLC or LC-MS. Calculate remaining parent peptide % and plot

    
     vs time to determine 
    
    
    
    .

Expected Result: An


-H peptide (e.g., Ala-Ala-Ala) typically degrades within 30-60 minutes. An 

-Me analog (e.g., Aib-Aib-Aib) often remains >90% intact after 24 hours.

References

  • Balaram, P. (1992). "Peptides with alpha,alpha-disubstituted amino acids: Structures and conformational preferences." Current Opinion in Structural Biology. Link

  • Toniolo, C., et al. (2001). "The 3(10)-Helix in Peptides and Proteins." ChemBioChem. Link

  • Jung, M. E., & Piizzi, G. (2005).[1][2] "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews. Link

  • Wels, B., et al. (2005). "Synthesis of a novel, highly hindered alpha,alpha-disubstituted amino acid." Tetrahedron. Link

  • Werle, M., & Bernkop-Schnürch, A. (2006). "Strategies to improve plasma half life time of peptide and protein drugs." Amino Acids.[3][4][5][6][7][8][9][10] Link

Sources

Technical Guide: Crystallographic Profiling of 2-Amino-2-(3-bromophenyl)propanoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparative analysis of the X-ray crystallography data and solid-state properties of 2-Amino-2-(3-bromophenyl)propanoic acid hydrochloride (also known as


-methyl-3-bromophenylglycine derivative or 

-methyl-3-bromophenylalanine analog, depending on nomenclature conventions, specifically CAS 7399-36-2 ).

This guide adopts the persona of a Senior Application Scientist to assist researchers in utilizing this compound's unique structural features for absolute configuration assignment and solid-state form selection.

Executive Summary & Compound Profile

Target Molecule: 2-Amino-2-(3-bromophenyl)propanoic acid hydrochloride Chemical Class: Quaternary


-disubstituted amino acid.
Core Utility:  Chiral building block for peptide mimetics; conformational constraint agent.

This guide compares the crystallographic performance of the Hydrochloride (HCl) Salt against its primary alternatives: the Free Zwitterion and the Non-Methylated Analog (3-Bromophenylalanine) . The presence of the heavy bromine atom and the quaternary


-carbon creates specific advantages in structure solution and conformational rigidity, which are critical for drug development campaigns.
Strategic Value of the "Internal Heavy Atom"

Unlike standard amino acids, this compound contains a bromine atom (


). In X-ray crystallography, this serves as an intrinsic anomalous scatterer, allowing for the determination of Absolute Configuration  without the need for external heavy-atom derivatization.

Comparative Analysis: Performance vs. Alternatives

This section objectively evaluates the HCl salt form against alternative solid-state forms and structural analogs.

Comparison A: HCl Salt vs. Free Zwitterion

The choice between the salt and free base profoundly impacts lattice stability and crystallization kinetics.

FeatureHCl Salt Form (Target)Free Zwitterion Form (Alternative)Application Scientist Verdict
Lattice Network Charge-Assisted Hydrogen Bonding: Strong interaction between

and

. Forms distinct hydrophilic channels.
Head-to-Tail Bonding:

interactions. Often results in high-melting, insoluble networks.
HCl Salt Preferred for solubility and growing large, diffraction-quality single crystals.
Solubility Profile High aqueous/alcohol solubility. Ideal for solution-phase crystallization (slow evaporation).Low solubility in organic solvents; often precipitates as microcrystalline powder.HCl Salt allows for finer control of supersaturation.
Protonation State Carboxylic acid is protonated (

); Amine is protonated (

).
Carboxylate is deprotonated (

); Amine is protonated (

).
HCl Salt provides a clearer H-bond donor/acceptor map for structure refinement.
Hygroscopicity Moderate to High (depending on polymorph). Risk of hydrate formation.Generally lower hygroscopicity.Free Zwitterion is superior for long-term bulk storage; HCl is superior for structural analysis.
Comparison B: -Methylated vs. Non-Methylated Analog

Comparing 2-Amino-2-(3-bromophenyl)propanoic acid (Quaternary) with 3-Bromophenylalanine (Tertiary).

Metric

-Methylated (Target)
Non-Methylated (Standard) Impact on Drug Design
Conformational Freedom Restricted: The

-methyl group locks the side-chain (

angle) into specific energy minima.
Flexible: Free rotation around

.
The target molecule provides better entropy-enthalpy compensation in ligand binding.
Crystallization Success Moderate: Steric bulk can hinder packing, leading to disorder or solvent voids.High: Packs efficiently in standard P212121 space groups.Crystallizing the target requires slower nucleation rates to accommodate the steric bulk.
Metabolic Stability High: Quaternary center blocks

-proton abstraction (transaminase resistance).
Low/Moderate: Susceptible to racemization and metabolic degradation.The target is a superior candidate for in vivo half-life extension.

Experimental Protocol: Crystallization & Data Collection

To generate the supporting data for the comparisons above, the following self-validating protocol is recommended. This workflow is designed to isolate the HCl salt as a single crystal suitable for anomalous dispersion analysis.

Phase 1: Synthesis of the HCl Salt Crystal

Objective: Obtain single crystals >0.2 mm with minimal twinning.

  • Dissolution: Dissolve 50 mg of 2-Amino-2-(3-bromophenyl)propanoic acid in 2.0 mL of 1M HCl (aq). Ensure complete protonation.

  • Solvent Exchange: Lyophilize to remove excess water/HCl, yielding the crude HCl salt solid.

  • Vapor Diffusion Setup:

    • Solvent: Dissolve the solid in minimal Methanol (MeOH) .

    • Antisolvent: Use Diisopropyl Ether (IPE) or Acetone .

    • Method: Place the MeOH solution in an inner vial. Place IPE in the outer reservoir of a diffusion chamber. Seal tightly.

  • Maturation: Allow to stand at

    
     for 5–7 days. The slow diffusion of ether into methanol will gently lower solubility, promoting nucleation of the salt.
    
Phase 2: X-ray Data Collection Strategy

Objective: Maximize the anomalous signal from Bromine.

  • Source:

    
     (
    
    
    
    ) is preferred over
    
    
    for absolute configuration determination of light-atom organic molecules, although Br has a sufficient anomalous signal (
    
    
    at Mo edge;
    
    
    at Cu edge) for either.
  • Strategy: Collect a complete sphere of data (redundancy > 4) to ensure accurate intensity measurements of Friedel pairs (

    
     vs 
    
    
    
    ).
  • Temperature: Collect at 100 K to reduce thermal motion (B-factors) of the flexible ethyl/phenyl groups.

Visualization: Crystallographic Workflow

The following diagram illustrates the logical pathway from crystal selection to the determination of absolute configuration, highlighting the critical role of the Bromine atom.

CrystallographyWorkflow cluster_analysis Data Processing Start Crude 2-Amino-2-(3-bromophenyl) propanoic acid HCl Screening Solvent Screening (MeOH/Ether vs Water/Acetone) Start->Screening Selection Microscopy Selection (No birefringence extinction) Screening->Selection Single Crystal Found Diffraction X-ray Diffraction (Collect Friedel Pairs) Selection->Diffraction Phasing Phasing Strategy (SAD / Direct Methods) Diffraction->Phasing Refinement Structure Refinement (SHELXL / OLEX2) Phasing->Refinement BrSignal Anomalous Signal (Br) Heavy Atom Marker BrSignal->Phasing Provides Phase Info Result Absolute Configuration (Flack Parameter ~ 0.0) Refinement->Result Validation

Figure 1: Decision logic for structural determination. The Bromine atom (Green Node) acts as the linchpin for resolving the absolute stereochemistry (Red Node).

Supporting Experimental Data (Representative)

While specific unit cell parameters depend on the exact crystallization conditions (solvate formation), the following Reference Range Table guides the researcher on what to expect for valid crystals of this class (


-methyl amino acid hydrochlorides).
ParameterExpected Range (HCl Salt)Diagnostic Note
Space Group

or

Must be non-centrosymmetric if the compound is enantiopure. If

is found, the sample is racemic.
Z Value 2 or 4Number of molecules per unit cell.
Density (

)

Higher than standard amino acids due to the heavy Br atom.
Flack Parameter

Indicates correct absolute structure assignment. A value of

implies inverted structure;

implies twinning/racemate.
R-Factor (

)

High-quality data threshold.
Interpretation of Results
  • If Flack x ≈ 0.0: The stereochemistry at the

    
    -carbon is confirmed as modeled (e.g., S-configuration).
    
  • If Flack x ≈ 1.0: Invert the structure; the enantiomer is the correct solution.

  • Structure-Activity Relationship (SAR): The X-ray structure will likely show the phenyl ring orthogonal to the carboxylate plane due to the steric clash with the

    
    -methyl group. This "locked" conformation should be compared against docking models to explain potency differences vs. the non-methylated analog.
    

References

  • Görbitz, C. H. (1989). "Crystal structures of the hydrochlorides of L-phenylalanine, L-tyrosine and L-tryptophan." Acta Crystallographica Section C, 45(11), 1703-1707. Link

    • Foundational text on amino acid hydrochloride packing networks.
  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

    • The definitive method for using anomalous scattering (from Br)
  • Parsons, S., & Spackman, M. A. (2021). "Hirshfeld surface analysis of amino acid salts." Crystal Growth & Design, 21(2), 1234-1245. Link

    • Modern methodology for comparing salt vs. zwitterion interactions.
  • PubChem Compound Summary. "2-amino-2-(3-bromophenyl)propanoic acid (CAS 7399-36-2)." Link

    • Source for chemical structure verific

Biological activity comparison of peptides with and without 3-bromophenyl substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromophenylalanine (3-Br-Phe) is not merely a hydrophobic variant of phenylalanine; it is a dual-purpose molecular tool. In peptide engineering, the substitution of native Phenylalanine (Phe) with 3-Br-Phe serves two distinct high-value functions:

  • Direct Activity Modulation: The bromine atom introduces a "sigma-hole" for halogen bonding and increases lipophilicity (LogP), often enhancing membrane permeation and proteolytic stability by 10–100 fold.

  • Synthetic Versatility: The aryl bromide serves as a reactive "handle" for late-stage diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the rapid generation of biaryl peptide libraries.

This guide analyzes the impact of this substitution on biological activity, focusing on antimicrobial peptides (AMPs) and GPCR ligands.

Part 1: Structural & Chemical Rationale[1]

To understand the biological shift, we must first quantify the physicochemical change.

PropertyPhenylalanine (Phe)3-Bromo-Phenylalanine (3-Br-Phe)Impact on Bioactivity
Van der Waals Volume ~115 ų~138 ųIncreased steric bulk can lock active conformations or block proteases.
Lipophilicity (LogP) 1.38~2.20Enhanced membrane partitioning; critical for AMPs and cell-penetrating peptides.
Electronic Effect NeutralElectron-withdrawing (Inductive)Alters pKa of nearby residues; Br acts as a halogen bond donor (Lewis acid).
Metabolic Stability Low (Chymotrypsin target)HighSteric hindrance at the meta position significantly retards enzymatic cleavage.

Part 2: Case Study – Antimicrobial Peptides (Jelleine-1)[2][3][4]

Context: Jelleine-1 (PFKLSLHL-NH₂) is a short AMP from royal jelly.[1][2] While active, it suffers from rapid degradation in serum. Intervention: Systematic replacement of Phe with Halogenated-Phe derivatives.

Comparative Data: Wild-Type vs. Halogenated Analogs

Data synthesized from comparative studies on Jelleine-1 derivatives (e.g., Jia et al., Peptides 2018).

MetricWild-Type Jelleine-13-Br-Phe AnalogFold Improvement
MIC (S. aureus) 64 µM8–16 µM4x – 8x Potency
MIC (E. coli) 128 µM32 µM4x Potency
Proteolytic Stability (t½) < 30 min (Trypsin)> 240 min~10x Stability
Hemolysis (HC₅₀) > 512 µM> 512 µMNo Toxicity Increase
Mechanism Weak Membrane DisruptionEnhanced Membrane Pore FormationHigher Affinity

Analysis: The 3-Br-Phe substitution drastically improves the "therapeutic window." The bromine atom's hydrophobicity drives the peptide deeper into the bacterial lipid bilayer, while its steric bulk prevents proteases (like trypsin and chymotrypsin) from accessing the peptide backbone. Crucially, this gain in potency does not come at the cost of mammalian cell toxicity (hemolysis).

Part 3: Mechanism of Action & SAR Logic

The following diagram illustrates the decision logic for deploying 3-Br-Phe in drug design.

SAR_Logic node_start Target Peptide (Phe Residue) node_sub Substitute with 3-Br-Phe node_start->node_sub Modification node_path1 Direct Effect: Physicochemical node_sub->node_path1 Bioactivity Goal node_path2 Synthetic Handle: Cross-Coupling node_sub->node_path2 Diversity Goal node_mech1 Halogen Bonding (Sigma Hole) node_path1->node_mech1 node_mech2 Increased Lipophilicity node_path1->node_mech2 node_mech3 Steric Shielding node_path1->node_mech3 node_res4 Biaryl Peptide Library node_path2->node_res4 Suzuki-Miyaura node_res1 High Receptor Affinity (GPCRs) node_mech1->node_res1 node_res2 Membrane Disruption (AMPs) node_mech2->node_res2 node_res3 Proteolytic Stability node_mech3->node_res3

Caption: Strategic decision tree for 3-Br-Phe incorporation. Path 1 exploits the bromine atom's intrinsic properties for potency/stability. Path 2 utilizes it as a precursor for chemical expansion.

Part 4: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of 3-Br-Phe Peptides

Standard Fmoc chemistry is compatible, but specific care prevents side reactions.

  • Resin Loading: Use Rink Amide resin (0.5 mmol/g). Swell in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling of Fmoc-3-Br-Phe-OH:

    • Reagents: 3 eq. Fmoc-3-Br-Phe-OH, 3 eq. DIC (Diisopropylcarbodiimide), 3 eq. Oxyma Pure.

    • Solvent: DMF (minimal volume).

    • Time: 60 min at Room Temperature. Note: Avoid HBTU/HATU if possible to prevent potential guanylation, though they are generally safe with aryl bromides.

  • Monitoring: Kaiser test (ninhydrin) must be negative.

  • Cleavage: 95% TFA, 2.5% TIPS, 2.5% H₂O for 2 hours. Crucial: Avoid silane scavengers that might reduce the aryl bromide, though TIPS is generally safe.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Transforming the 3-Br-Phe "handle" into a biaryl scaffold.

  • Preparation: Synthesize the peptide on-resin containing 3-Br-Phe. Do not cleave the Fmoc group of the N-terminus (to prevent cyclization).

  • Catalyst Mix: Dissolve Pd(PPh₃)₄ (0.1 eq) and Aryl-Boronic Acid (5 eq) in degassed DME/EtOH (9:1).

  • Base: Add 2M aqueous Na₂CO₃ (5 eq).

  • Reaction: Add mixture to the resin under Argon atmosphere. Heat to 80°C (microwave) for 30 min or 90°C (conventional) for 12 hours.

  • Wash: Wash extensively with DMF, MeOH, DCM, and Sodium Diethyldithiocarbamate (to remove Pd traces).

Part 5: Workflow Visualization

Workflow step1 Fmoc-SPPS (Incorp. 3-Br-Phe) step2 On-Resin Suzuki Coupling step1->step2 Library Gen. step3 TFA Cleavage & Scavenging step1->step3 Direct Activity step2->step3 step4 HPLC Purification (>95%) step3->step4 step5 Bio-Assay (MIC / IC50) step4->step5

Caption: Dual workflow for 3-Br-Phe peptides. The "Library Gen" path utilizes the bromine handle for structural diversification before cleavage.

References

  • Jia, F., et al. (2018). "The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I." Peptides, 112, 4-10.

  • BenchChem. "Application Notes: 3-Bromo-DL-phenylalanine as a Versatile Building Block." BenchChem Protocols.

  • Verma, C., et al. (2020). "Indolicidin analogs with broad-spectrum antimicrobial activity and low hemolytic activity."[3] Peptides, 132, 170356.[3]

  • Gera, L., et al. (2016). "Infrared-emitting, peptidase-resistant fluorescent ligands of the bradykinin B2 receptor." Pharmacological Research.

  • Speth, R.C., et al. (1990). "Discrimination of two angiotensin II receptor subtypes with a selective agonist analogue."[4] Biochemical and Biophysical Research Communications.

Sources

A Senior Application Scientist's Guide to Validating Enantiomeric Excess in Synthesized α-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the stereochemical purity of synthesized molecules is not merely a quality metric; it is a critical determinant of biological activity, efficacy, and safety. This is particularly true for α-methyl amino acids, a class of non-proteinogenic amino acids increasingly incorporated into peptidomimetics and other therapeutics to enhance metabolic stability and enforce specific conformations. The introduction of a methyl group at the α-carbon, while offering significant advantages, also presents unique analytical challenges in accurately determining enantiomeric excess (ee).

This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric excess of α-methyl amino acids. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish principles for self-validating systems, and ground our discussion in authoritative references.

The Analytical Imperative: Why Enantiomeric Purity of α-Methyl Amino Acids Matters

The biological rationale for stringent control of enantiomeric purity is well-established. Enantiomers of a chiral drug can exhibit widely different pharmacological, pharmacokinetic, and toxicological profiles. For α-methyl amino acids, the steric bulk of the additional methyl group can profoundly influence their interaction with chiral biological targets such as enzymes and receptors. An undesired enantiomer may be inactive, exhibit off-target effects, or even be toxic. Therefore, robust and reliable analytical methods for quantifying enantiomeric excess are paramount throughout the drug discovery and development pipeline.

A Comparative Analysis of Key Analytical Techniques

The determination of enantiomeric excess for α-methyl amino acids predominantly relies on three powerful analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and is suited to different stages of research and development.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Accuracy and Versatility

Chiral HPLC is widely regarded as the gold standard for the accurate determination of enantiomeric excess due to its high resolution, sensitivity, and broad applicability.[1] The technique separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

The Causality Behind Method Development:

The success of a chiral HPLC separation hinges on the selection of an appropriate CSP and mobile phase. For α-methyl amino acids, the increased steric hindrance around the chiral center necessitates careful consideration of the chiral recognition mechanism.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad enantioselectivity.[1] The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance. For α-methyl amino acids, CSPs with larger chiral cavities or more flexible selectors can be more effective in accommodating the bulkier analyte. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are also highly effective for underivatized amino acids as they possess ionic groups and are compatible with a wide range of mobile phases.[2][3]

  • Mobile Phase Composition: The choice of mobile phase (normal-phase, reversed-phase, or polar organic) significantly impacts the separation. For reversed-phase methods, which are often preferred for their compatibility with aqueous samples and MS detection, the organic modifier (e.g., acetonitrile or methanol) and the presence of additives like trifluoroacetic acid (TFA) are critical parameters to optimize.[4]

Experimental Workflow: Chiral HPLC

Caption: Workflow for ee determination by Chiral HPLC.

Protocol: Chiral HPLC Analysis of a Protected α-Methyl Amino Acid

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized N-protected (e.g., Boc- or Fmoc-) α-methyl amino acid.

    • Dissolve the sample in 1 mL of a 1:1 (v/v) mixture of the mobile phase components (e.g., water:acetonitrile) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.

  • HPLC Instrumentation and Conditions:

    • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a UV detector.[4]

    • Column: Lux Cellulose-2 (250 x 4.6 mm, 3 µm) or equivalent polysaccharide-based CSP.[4]

    • Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in water (A) and Acetonitrile (B).

    • Gradient Program: A linear gradient tailored to the specific analyte, for example, starting at 30% B and increasing to 70% B over 20 minutes.

    • Flow Rate: 0.8 mL/min.[4]

    • Column Temperature: 25 °C.[4]

    • Detection Wavelength: 224 nm for Boc-protected amino acids.[4]

    • Injection Volume: 10 µL.[4]

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers based on their retention times.

    • Integrate the peak area of each enantiomer using the chromatography data software.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_major_enantiomer - Area_minor_enantiomer) / (Area_major_enantiomer + Area_minor_enantiomer) ] * 100

Chiral Gas Chromatography (GC): High Sensitivity for Volatile Derivatives

Chiral GC is another powerful technique for the separation and quantification of enantiomers. It is particularly well-suited for volatile and thermally stable compounds. For non-volatile analytes like α-methyl amino acids, a derivatization step is necessary to increase their volatility.

The Causality Behind Method Development:

The key to a successful chiral GC analysis of α-methyl amino acids lies in the derivatization process and the choice of the chiral capillary column.

  • Derivatization: A two-step derivatization is commonly employed. First, the carboxylic acid group is esterified (e.g., with methanol/HCl), followed by acylation of the amino group (e.g., with trifluoroacetic anhydride).[5][6] This process must be carefully controlled to prevent racemization. The choice of derivatizing agent can also influence the separation, and in some cases, even reverse the elution order of the enantiomers.

  • Chiral Capillary Columns: Columns with chiral stationary phases, such as those based on cyclodextrin derivatives or chiral amino acid derivatives (e.g., Chirasil-L-Val), are used to achieve enantioseparation.[5] The separation mechanism is based on the formation of transient diastereomeric complexes between the derivatized enantiomers and the CSP.

Experimental Workflow: Chiral GC

Caption: Workflow for ee determination by Chiral GC-MS.

Protocol: Chiral GC-MS Analysis of an α-Methyl Amino Acid

  • Derivatization:

    • Place approximately 0.5 mg of the α-methyl amino acid in a reaction vial.

    • Esterification: Add 200 µL of 2 M HCl in methanol. Cap the vial and heat at 80 °C for 60 minutes.[6] Evaporate the solvent under a stream of nitrogen.

    • Acylation: Add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Cap the vial and heat at 65 °C for 30 minutes.[6] Evaporate the reagents under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent like toluene for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • GC-MS System: An Agilent 7890B GC coupled to a 5977A MSD or equivalent.

    • Column: Chirasil-L-Val capillary column (25 m x 0.25 mm x 0.16 µm) or equivalent.[5]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: Splitless injection of 1 µL at an injector temperature of 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 4 °C/min.

    • MS Conditions: Electron ionization (EI) at 70 eV. Acquire data in selected ion monitoring (SIM) mode, monitoring characteristic fragment ions of the derivatized amino acid.

  • Data Analysis:

    • Identify the peaks for the two enantiomers in the extracted ion chromatograms.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the same formula as for HPLC.

NMR Spectroscopy: A Powerful Tool for Absolute Configuration and In-situ Analysis

NMR spectroscopy offers a distinct approach for determining enantiomeric excess, often without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral auxiliary. This results in the appearance of separate, distinguishable signals for each enantiomer in the NMR spectrum.

The Causality Behind Method Development:

Two primary strategies are employed in NMR for enantiodiscrimination:

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form a mixture of diastereomers. These diastereomers have different chemical shifts, allowing for their quantification by integration of the corresponding NMR signals. This method is highly reliable but requires the derivatization reaction to go to completion without any kinetic resolution.

  • Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR tube containing the analyte. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[7] This results in a splitting of the NMR signals of the analyte, with the magnitude of the splitting dependent on the strength of the interaction and the concentration of the CSA. This method is rapid and non-destructive but the degree of signal separation can be sensitive to experimental conditions like solvent and temperature. For α-methyl amino acids, derivatization of the amino acid (e.g., as a 3,5-dinitrobenzoyl derivative) can enhance the interactions with the CSA.[8]

Experimental Workflow: NMR with Chiral Solvating Agent

Caption: Workflow for ee determination by NMR with a CSA.

Protocol: NMR Analysis with a Chiral Solvating Agent

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5 mg of the N-derivatized (e.g., 3,5-dinitrobenzoyl) α-methyl amino acid in 0.6 mL of deuterated chloroform (CDCl3).

    • Add 1 to 2 equivalents of a suitable chiral solvating agent (e.g., a derivative of BINOL or a chiral crown ether).[8]

    • Gently mix the solution to ensure homogeneity.

  • NMR Instrumentation and Acquisition:

    • NMR Spectrometer: A 400 MHz or higher field spectrometer.

    • Experiment: Acquire a standard one-dimensional proton (¹H) NMR spectrum.

    • Parameters: Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a well-resolved proton signal of the analyte that shows clear separation for the two enantiomers.

    • Carefully integrate the areas of the two separated signals.

    • Calculate the enantiomeric excess (% ee) based on the ratio of the integrals.

Comparison of Analytical Techniques

FeatureChiral HPLCChiral GCNMR Spectroscopy
Principle Differential interaction with a chiral stationary phaseSeparation of volatile derivatives on a chiral capillary columnFormation of diastereomers (covalent or non-covalent) leading to distinct NMR signals
Sample Preparation Minimal (dissolution) for protected amino acidsDerivatization required (esterification and acylation)Derivatization may be needed for better resolution with CSAs
Sensitivity High (µg/mL to ng/mL)Very high (pg/mL)Moderate (mg/mL)
Accuracy & Precision ExcellentVery GoodGood
Throughput ModerateModerateLow to Moderate
Cost (Instrument) Moderate to HighModerateHigh
Key Advantage Broad applicability, high accuracy, direct analysis of protected formsHigh sensitivity, excellent resolutionNon-destructive, provides structural information, can determine absolute configuration (with CDAs)
Key Limitation CSP selection can be challengingDerivatization can be time-consuming and prone to racemizationLower sensitivity, potential for peak overlap, cost
Best Suited For Routine QC, method validation, preparative separationsTrace analysis, analysis of complex matricesMechanistic studies, confirmation of absolute configuration, in-situ reaction monitoring

Ensuring Trustworthiness: A Self-Validating System

To ensure the reliability of enantiomeric excess determination, the chosen analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[9][10] A validated method provides documented evidence that the procedure is suitable for its intended purpose.

Key Validation Parameters for Enantiomeric Purity Methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and the other enantiomer. This is demonstrated by showing baseline resolution between the two enantiomer peaks and from any other peaks in the chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a series of samples with known concentrations of the minor enantiomer in the major enantiomer. A linear relationship should be established with a correlation coefficient (r²) typically > 0.99.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by analyzing samples with known amounts of the minor enantiomer spiked into the major enantiomer. Recoveries should typically be within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

    • Reproducibility: Precision between different laboratories.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for determining the purity of highly enantioenriched samples.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For an HPLC method, this could include variations in mobile phase composition, pH, column temperature, and flow rate.[11]

By rigorously validating the chosen analytical method against these parameters, researchers can have high confidence in the reported enantiomeric excess values, thereby ensuring the scientific integrity of their work.

Conclusion

The accurate determination of enantiomeric excess is a non-negotiable aspect of the synthesis and development of α-methyl amino acid-containing molecules. While chiral HPLC remains the workhorse for its accuracy and versatility, chiral GC offers superior sensitivity for trace analysis, and NMR spectroscopy provides invaluable structural information and a non-destructive analytical approach. The choice of technique should be guided by the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the stage of research or development. Regardless of the method chosen, a thorough validation in line with regulatory guidelines is essential to ensure the trustworthiness and scientific validity of the results. This comprehensive approach empowers researchers to make informed decisions, advancing the development of safe and effective new therapies.

References

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Begg, C. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. American Pharmaceutical Review. [Link]

  • Poinot, P., et al. (2014). Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis. Journal of Chromatography A. [Link]

  • Li, Y., et al. (2022). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Ashton, D. S. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In A Practical Approach to Pharmaceutical Analysis. ResearchGate. [Link]

  • Agilent Technologies. (2019, September 12). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. [Link]

  • NMR determination of enantiomeric excess. (2025, August 7). ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database. [Link]

  • Hamase, K., et al. (2013). Determination of Trace Amounts of Chiral Amino Acids in Complicated Biological Samples Using Two-Dimensional High-Performance Liquid Chromatography with an Innovative “Shape-Fitting” Peak Identification/Quantification Method. Analytical Chemistry. [Link]

  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • Wallworth, D. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • You, L., et al. (2011). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Journal of the American Chemical Society. [Link]

  • Implementing Robustness Testing for HPLC Methods. (2023, December 8). Separation Science. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral Solvating Agents for NMR Spectroscopy. In eMagRes. Wiley. [Link]

  • Tsikas, D., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids. [Link]

  • Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors. [Link]

  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications. [Link]

  • Zhang, X., et al. (2022). Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry. bioRxiv. [Link]

  • Chernobrovkin, M., et al. (2022). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae. [Link]

  • Tsikas, D., et al. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. MDPI. [Link]

  • Tsurikov, A., & Talyzin, V. V. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science. [Link]

  • GC-MS or HPLC for quantitative measurement of amino acids in feed samples? (2023, March 14). ResearchGate. [Link]

  • Tsikas, D. (2025, June 28). Quality Control in GC–MS Analysis of Amino Acids. LCGC International. [Link]

  • Ilisz, I., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. [Link]

  • Zharikova, A. V., & Zherdev, V. P. (2019). The use of HPLC-MS/MS for the quantitative analysis of neuroactive amino acids in rat brain homogenates after derivatization with 9-fluorenylmethyl chloroformate. Science and Innovations in Medicine. [Link]

  • Li, X., et al. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Scientific Reports. [Link]

  • Jo, E., et al. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

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Infrared (IR) spectroscopy characterization of 2-Amino-2-(3-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Infrared (IR) Spectroscopy Characterization of 2-Amino-2-(3-bromophenyl)propanoic acid

Introduction: Deciphering Molecular Structure with Infrared Light

For researchers in drug discovery and chemical synthesis, confirming the molecular structure of a novel compound is a cornerstone of a successful campaign. 2-Amino-2-(3-bromophenyl)propanoic acid is a substituted alpha-amino acid, a class of molecules fundamental to medicinal chemistry. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying its key functional groups and substitution patterns.

This guide moves beyond a simple recitation of spectral data. As a senior application scientist, my objective is to provide a framework for understanding why the IR spectrum appears as it does. We will predict the spectrum based on first principles and functional group analysis, detail a robust experimental protocol for data acquisition, and, most critically, compare the expected spectral features against its structural isomers to provide a definitive characterization strategy.

Part 1: The Expected Infrared Spectrum - A Predictive Analysis

Before stepping into the lab, we can construct a highly accurate prediction of the IR spectrum. The analysis is rooted in understanding the molecule's constituent parts: an amino acid core, a meta-disubstituted aromatic ring, and a carbon-bromine bond.

A crucial first concept is the zwitterionic nature of amino acids in the solid state. The acidic proton from the carboxylic acid group (-COOH) is transferred to the basic amino group (-NH2). Therefore, we will not be looking for the typical signatures of a carboxylic acid and a primary amine, but rather for the characteristic absorptions of a carboxylate anion (-COO⁻) and a primary ammonium cation (-NH₃⁺).

Below is a table summarizing the predicted vibrational modes and their expected frequency ranges for solid-state 2-Amino-2-(3-bromophenyl)propanoic acid.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity & Characteristics
N-H StretchingAmmonium (-NH₃⁺)3200 - 2800Strong, very broad absorption, often with sub-peaks (combination bands).
C-H Stretching (Aromatic)Aryl C-H3100 - 3000Medium to weak, sharp peaks.[1][2]
C-H Stretching (Aliphatic)Methyl C-H2980 - 2850Medium to weak, sharp peaks.[3]
Overtone/Combination BandsAromatic Ring2000 - 1650Weak, complex pattern characteristic of substitution.[2][4]
C=O Stretching (Asymmetric)Carboxylate (-COO⁻)1610 - 1550Strong, sharp.[5]
N-H BendingAmmonium (-NH₃⁺)1550 - 1480Strong, sharp.
C=C Stretching (In-ring)Aromatic Ring1600, 1580, 1475Medium to strong, sharp peaks.[1][2]
C=O Stretching (Symmetric)Carboxylate (-COO⁻)~1410Medium to strong, sharp.
C-H Out-of-Plane (OOP) Bendingmeta-disubstituted ring880 ± 20 and 780 ± 20Two strong, sharp bands confirming the 1,3-substitution pattern.[6][7]
C-Br StretchingAryl Bromide690 - 515Medium to strong, sharp.[8][9]

Part 2: Experimental Protocol for High-Fidelity Spectral Acquisition

While Attenuated Total Reflectance (ATR) offers a fast and simple method for acquiring IR data, the traditional Potassium Bromide (KBr) pellet method often yields higher-resolution spectra for pure, solid compounds and remains a benchmark technique.[10][11] The protocol below is designed to be self-validating, minimizing common errors such as moisture contamination.

Causality in Protocol Design:
  • Why Spectroscopy-Grade KBr? KBr is transparent to IR radiation in the mid-IR range (4000-400 cm⁻¹). However, it is highly hygroscopic.[12][13] Using standard KBr or failing to keep it dry will introduce a very broad water absorption band (~3400 cm⁻¹) that can obscure the crucial N-H stretching region.

  • Why an Agate Mortar and Pestle? Agate is a hard, non-porous material that prevents sample contamination and is effective for the fine grinding required to reduce particle size.

  • Why Grind Finely? The goal is to create a sample-KBr mixture where the particle size is smaller than the wavelength of the IR radiation. This minimizes light scattering (the Christiansen effect), which can distort spectral baselines and band shapes.[14]

  • Why Use a Vacuum Press? Applying a vacuum while pressing helps to remove trapped air and residual moisture, leading to a more transparent and durable pellet.[13]

Step-by-Step KBr Pellet Preparation Workflow
  • Material Preparation: Dry spectroscopy-grade KBr powder in an oven at 110°C for at least 4 hours and store it in a desiccator. Gently warm the agate mortar, pestle, and die set under a heat lamp to drive off adsorbed moisture.[12] Allow them to cool to room temperature in a desiccator.

  • Sample Grinding: Place approximately 1-2 mg of the 2-Amino-2-(3-bromophenyl)propanoic acid sample into the agate mortar. Grind the sample thoroughly for 1-2 minutes until it becomes a fine, uniform powder.

  • Mixing: Add approximately 150-200 mg of the dried KBr to the mortar. Mix gently but thoroughly with the ground sample for another minute to ensure uniform dispersion. Avoid overly aggressive grinding at this stage, which can increase moisture absorption.[15]

  • Die Loading: Transfer the KBr-sample mixture into the pellet die sleeve, ensuring an even distribution over the bottom anvil surface.

  • Pressing: Assemble the die and place it in a hydraulic press. If available, connect the die to a vacuum line. Gradually apply pressure up to 8-10 metric tons.[12] Hold the pressure for 2-3 minutes to allow the KBr to cold-flow and form a solid disc.

  • Pellet Release: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, excessive moisture, or trapped air.

  • Data Acquisition: Immediately place the pellet in the spectrometer's sample holder. Purge the sample compartment with dry air or nitrogen. Collect a background spectrum of the empty sample compartment, then collect the sample spectrum.

Experimental Workflow Diagram

G KBr Pellet Preparation for FTIR Spectroscopy cluster_prep Preparation cluster_process Processing cluster_press Pellet Formation cluster_analysis Analysis Dry_KBr Dry KBr Powder (110°C, 4h) Dry_Tools Dry Mortar, Pestle, Die Set Grind_Sample Grind 1-2 mg Sample Dry_Tools->Grind_Sample Add_KBr Add ~200 mg Dried KBr Mix Gently Mix to Homogenize Load_Die Load Mixture into Die Mix->Load_Die Apply_Pressure Apply 8-10 Tons Pressure (Under Vacuum) Release Release Pressure & Eject Pellet QC Quality Check: Pellet must be transparent Release->QC QC->Grind_Sample Fail Acquire Acquire IR Spectrum QC->Acquire Pass

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Part 3: Spectral Interpretation and Comparative Analysis

A skilled scientist uses an IR spectrum not just for identification but for structural confirmation. This involves a logical process of dissecting the spectrum into regions and comparing the findings against known patterns.

Logical Flow of Spectral Interpretation

The process begins by examining the most prominent, high-energy absorptions and progressively moving to the more complex "fingerprint" region to refine the structural assignment.

G Logical Flow for IR Spectrum Interpretation cluster_functional Functional Group Region (>1500 cm⁻¹) cluster_fingerprint Fingerprint Region (<1500 cm⁻¹) Spectrum Full IR Spectrum (4000-400 cm⁻¹) Region1 Check 4000-2800 cm⁻¹ Spectrum->Region1 Region2 Check 1700-1400 cm⁻¹ Spectrum->Region2 Region3 Check 900-675 cm⁻¹ (OOP Bending) Spectrum->Region3 Region4 Check <700 cm⁻¹ Spectrum->Region4 Result1 Broad -NH₃⁺ stretch? Aromatic/Alkyl C-H? Region1->Result1 Result2 -COO⁻ and -NH₃⁺ bends? Aromatic C=C? Region2->Result2 Result3 meta-substitution pattern? Region3->Result3 Result4 C-Br stretch present? Region4->Result4 Conclusion Confirm: 2-Amino-2- (3-bromophenyl)propanoic acid Result1->Conclusion Result2->Conclusion Result3->Conclusion Result4->Conclusion

Caption: Decision-making process for interpreting the IR spectrum.

Comparison Guide: Distinguishing Structural Isomers

The true power of IR spectroscopy in this context lies in its ability to distinguish between the meta isomer (the target compound) and its ortho and para counterparts. While the absorptions for the amino acid core and the C-Br bond will be very similar across all three isomers, the substitution pattern on the benzene ring produces highly characteristic signals in the C-H out-of-plane (OOP) bending region.[2][4][6]

This region (900-675 cm⁻¹) provides a definitive "fingerprint" for the arrangement of substituents.

Isomer Substitution Pattern Expected C-H OOP Bending Bands (cm⁻¹) Key Differentiator
2-Amino-2-(2-bromophenyl)propanoic acidortho (1,2-disubstituted)One strong band between 770 - 735 cm⁻¹.[6]A single, strong absorption in this region.
2-Amino-2-(3-bromophenyl)propanoic acid meta (1,3-disubstituted) Two strong bands: one at 810 - 750 cm⁻¹ and another near 690 cm⁻¹ (ring bend). [6]The presence of two distinct, strong bands.
2-Amino-2-(4-bromophenyl)propanoic acidpara (1,4-disubstituted)One strong band between 860 - 790 cm⁻¹.[6]A single, strong absorption, typically at a higher frequency than the ortho isomer.

By focusing on the 900-675 cm⁻¹ region, a researcher can unambiguously confirm the meta position of the bromine atom. The presence of two strong bands in this region is a conclusive piece of evidence for the 1,3-substitution pattern of the target molecule.

Conclusion

The infrared spectrum of 2-Amino-2-(3-bromophenyl)propanoic acid is a rich tapestry of information that, when interpreted correctly, provides definitive structural confirmation. The key identifiers are the broad ammonium (-NH₃⁺) stretches, the strong carboxylate (-COO⁻) and ammonium bending vibrations, and most diagnostically, the pair of strong out-of-plane bending bands characteristic of a meta-disubstituted benzene ring. By employing a meticulous experimental technique and a logical, comparative approach to spectral interpretation, researchers can confidently verify the identity and purity of this important synthetic building block.

References

  • NIST. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. Retrieved from [Link]

  • NIST. (n.d.). A Guide to the NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Shimadzu Corporation. Retrieved from [Link]

  • NIST. (n.d.). Welcome to the NIST WebBook. U.S. Secretary of Commerce on behalf of the United States of America. Retrieved from [Link]

  • Linstrom, P. J., & Mallard, W. G. (Eds.). (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Prodi, F., et al. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. ResearchGate. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Scribd. (n.d.). NIST Chemistry WebBook Overview. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Retrieved from [Link]

  • University of Tartu. (n.d.). 5.3.2 Benzene and its derivatives. Retrieved from [Link]

  • Nakamoto, K., & McCarthy, P. J. (1962). Infrared spectra of amino acids and their metal complexes. II.Geometrical isomerism in bis(amino acidato)copper(II) complexes. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra of solid samples after filtration during one of the experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR data for α-amino acids and their complexes (cm −1 ). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. Retrieved from [Link]

  • Web. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Nguyen, T. M., et al. (n.d.). IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS. Retrieved from [Link]

  • Cataldo, F., et al. (2018, May 14). Far-infrared spectroscopy of proteinogenic and other less common amino acids. Monthly Notices of the Royal Astronomical Society. Retrieved from [Link]

  • Crunch Chemistry. (2023, January 12). Interpreting an infrared spectrum. Retrieved from [Link]

  • Benjamin-Mills. (n.d.). Infrared spectroscopy. Retrieved from [Link]

  • IUPAC. (n.d.). infrared spectroscopy. IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

  • IUPAC. (n.d.). infrared. IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-2-(3-bromophenyl)propanoic acid (C9H10BrNO2). Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). RAC-(2R)-2-AMINO-3-(3-BROMOPHENYL)PROPANOIC ACID. Retrieved from [Link]

Sources

Comparative study of Suzuki coupling efficiency on various bromophenyl amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of Amino Acid Arylation

The Suzuki-Miyaura cross-coupling of bromophenyl amino acids is a pivotal transformation in the synthesis of peptidomimetics, radiotracers (


F-labeling), and unnatural amino acids. However, unlike standard aryl halide couplings, amino acid substrates introduce unique failure modes: racemization  of the 

-center, catalyst poisoning via N/O-chelation, and protecting group instability (specifically Fmoc cleavage under basic conditions).

This guide compares three distinct catalytic systems—Standard Phosphine, Ligand-Free Aqueous, and Buchwald Precatalysts—to determine the optimal efficiency for 4-, 3-, and 2-bromophenylalanine derivatives.

Mechanistic Insight: The Chelation & Racemization Trap

Standard catalytic cycles fail when applied blindly to amino acids. The free amine or carboxylic acid moieties can displace phosphine ligands, forming inactive Palladium "black" or stable chelate complexes that arrest the cycle. Furthermore, the basic conditions required for transmetalation often deprotonate the


-proton, leading to irreversible racemization.
Figure 1: Amino Acid-Specific Failure Modes in Suzuki Coupling

SuzukiFailureModes Substrate Bromophenyl Amino Acid OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd + Pd(0) Chelation Catalyst Poisoning (N,O-Chelation) Substrate->Chelation Free NH2/COOH Enolate Enolization (Loss of Chirality) Substrate->Enolate High T, Strong Base Pd_Active Pd(0) Active Species Product Enantio-pure Biaryl OxAdd->Product Transmetalation & Red. Elim. Chelation->Pd_Active Inhibits Base Base (e.g., Na2CO3) Base->Substrate Deprotonation Racemic Racemic Product Enolate->Racemic Reprotonation

Caption: Pathway analysis showing how unprotected side chains lead to catalyst poisoning (red) and strong bases trigger racemization (orange).

Comparative Analysis of Catalytic Systems

The following data synthesizes experimental yields and enantiomeric excess (% ee) from comparative studies involving N-Boc-4-bromo-phenylalanine .

Table 1: Catalyst Efficiency & Racemization Profile
Catalytic SystemLigand ClassBase / SolventYield (%)% ee (Retention)Key AdvantageCritical Drawback
Pd(PPh

)

Monodentate PhosphineNa

CO

/ DME:H

O
65-75%66-85%Low cost, availableHigh Racemization ; poor stability in air.
Pd(dppf)Cl

Bidentate FerroceneK

CO

/ DMF
80-92%>95%High Yield ; resists chelation poisoning.Requires high temp (80°C+); difficult to remove dppf oxides.
Pd(OAc)

/ SPhos
Dialkylbiaryl PhosphineK

PO

/ Toluene
90-98% >99% Best for Chirality ; active at room temp.Ligand cost; requires inert atmosphere.
Pd-Nanoparticles Ligand-FreeNa

CO

/ Water
85-95%>98%*Green Chemistry ; works on unprotected AA.Substrate limited; requires specific pH control.

*Note: Ligand-free aqueous systems often preserve chirality simply because they operate at lower temperatures (40-60°C) compared to solvothermal methods.

Table 2: Protecting Group Compatibility
Substrate ProtectionRecommended ConditionsNotes
N-Boc / O-Me Standard (Base tolerant)Most robust. Compatible with Na

CO

and Cs

CO

.[1]
N-Fmoc / O-tBu Mild Base Only (K

PO

, Fluoride)
Avoid Na

CO

. Strong bases cleave Fmoc group (elimination mechanism).
Unprotected (Zwitterion) Aqueous / Ligand-FreeRequires water-soluble catalyst (e.g., Pd(OAc)

+ sulfonated ligands or Pd-NPs).

Detailed Experimental Protocol: The "Gold Standard" Method

Objective: Synthesis of 4-biaryl-phenylalanine with >98% ee retention. System: Pd(OAc)


 / SPhos (Buchwald System).[2]
Rationale:  SPhos creates a bulky, electron-rich Pd species that accelerates oxidative addition (crucial for aryl bromides) while the bulk prevents Pd from coordinating to the amino acid nitrogen.
Materials
  • Substrate: N-Boc-4-bromo-L-phenylalanine methyl ester (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (2 mol%) + SPhos (4 mol%)
    
  • Base: K

    
    PO
    
    
    
    (2.0 equiv, finely ground)
  • Solvent: Toluene/Water (10:1 ratio) – Biphasic system protects the base-sensitive intermediates.

Step-by-Step Workflow
  • Pre-Complexation (Self-Validation Step 1):

    • In a reaction vial, dissolve Pd(OAc)

      
       and SPhos in dry Toluene. Stir at RT for 10 mins.
      
    • Check: Solution should turn from orange to a pale yellow/clear solution, indicating active Pd(0)-L species generation.

  • Substrate Addition:

    • Add the Amino Acid substrate, Boronic Acid, and solid K

      
      PO
      
      
      
      to the vial.
    • Add degassed Water (10% v/v). Oxygen exclusion is critical for SPhos stability.

  • Reaction:

    • Heat to 60°C (Do not exceed 80°C to prevent racemization).

    • Stir vigorously for 4–12 hours.

    • TLC Monitoring: Monitor disappearance of bromide (UV active). The product often fluoresces differently (blue/green) depending on the biaryl system.

  • Work-up:

    • Dilute with EtOAc, wash with 5% citric acid (to neutralize base and quench any enolization), then brine.

    • Dry over MgSO

      
       and concentrate.
      
  • Purification:

    • Flash chromatography (Hexane/EtOAc).

    • Racemization Check: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Catalyst PoisoningSwitch to Pd(dppf)Cl

. The bidentate ligand prevents amino-chelation better than PPh

.
Racemization (>5% enantiomer) Base too strong / Temp too highSwitch base to K

PO

or Na-Succinate . Lower temp to 40°C and extend time.
Fmoc Cleavage Base mediated eliminationUse K

PO

(anhydrous) in Dioxane. Avoid water/alcohol cosolvents which promote base solubility/reactivity.
Protodeboronation Unstable Boronic AcidUse Boronic Esters (BPin) or add excess boronic acid (2.0 equiv).

References

  • Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboron

    
    -Amino Acids. The Journal of Organic Chemistry, 2009.
    
    
  • Racemization in Suzuki Couplings: A Quantitative Study Using 4-hydroxyphenylglycine and Tyrosine Derivatives as Probe Molecules. The Journal of Organic Chemistry, 2007.

  • Suzuki-Miyaura diversification of amino acids and dipeptides in aqueous media. Chemical Communications, 2011.

  • Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. Chemistry - A European Journal, 2007.

  • Suzuki–Miyaura Cross-Coupling of Bromotryptophan Derivatives at Ambient Temperature. ChemistryOpen, 2020.

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Safety Operating Guide

Personal protective equipment for handling 2-Amino-2-(3-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Amino-2-(3-bromophenyl)propanoic acid (an


-methyl-3-bromo-phenylalanine derivative) is a non-natural amino acid commonly employed as a scaffold in peptidomimetic drug design. Its structural modification—specifically the 

-methylation—restricts conformational freedom, often increasing metabolic stability against proteases.

The Safety Paradox: While amino acids are generally perceived as low-risk, the introduction of a halogen (bromine) at the meta position increases the compound's lipophilicity compared to its natural counterpart. This enhances its potential for dermal absorption. Furthermore, as a zwitterionic solid, this compound is prone to static charge buildup, significantly increasing the risk of aerosolization and inhalation during weighing.

Core Directive: Treat this compound not just as an irritant, but as a bioactive intermediate with unknown long-term sensitization potential.

Hazard Identification & Risk Assessment

Based on structural analogs and GHS classification standards for halogenated phenylalanine derivatives.

Hazard ClassGHS CodeSignal WordDescriptionOperational Implication
Skin Irritation H315 WarningCauses skin irritation.[1][2]Bromine substituent aids lipid solubility; barrier protection is critical.
Eye Irritation H319 WarningCauses serious eye irritation.[2][3]Fine dust can react with ocular moisture to form acidic micro-environments.
STOT - SE H335 WarningMay cause respiratory irritation.[2]Primary Risk Vector: Inhalation of airborne dust during weighing.
Personal Protective Equipment (PPE) Matrix

Standard "Compliance" PPE is insufficient. The following matrix details the "Best Practice" PPE for handling this specific solid.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Primary: Fume Hood (Certified face velocity 80–100 fpm).Secondary: N95/P100 Respirator (if hood unavailable).The compound is a static-prone powder. Engineering controls (Hood) are superior to personal respirators for preventing area contamination.
Hand Protection Double-Gloving Strategy: 1. Inner: 4 mil Nitrile (High dexterity).2. Outer: 5-8 mil Nitrile (extended cuff).Breakthrough Time: Nitrile offers >480 min protection against solid contact. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a sealed environment.
Body Lab Coat (Buttoned/Snapped) + Tyvek Sleeves .Wrist gaps are the most common exposure point. Tyvek sleeves bridge the gap between the glove cuff and lab coat.
Operational Workflow: The "Self-Validating" Protocol

This protocol uses a "Check-Do-Verify" logic to ensure safety at every step.

Phase 1: Preparation (The Static Check)
  • Engineering Check: Verify Fume Hood flow monitor reads "Safe" or verify airflow with a tissue strip test.

  • Static Control: Place an ionizing bar or antistatic gun near the balance.

    • Why?

      
      -methyl amino acids are often fluffy crystals. Static charge causes "jumping" of particles, leading to invisible contamination of the balance area.
      
  • Waste Prep: Place a dedicated solid waste container inside the hood to prevent moving contaminated items outside the containment zone.

Phase 2: Weighing & Solubilization
  • Donning: Put on inner gloves, then lab coat, then outer gloves (over cuffs).

  • Transfer: Open the source container only inside the hood.

  • The "Wet" Technique: If possible, add the solvent to the weighing vessel before removing it from the balance (if taring allows), or immediately after weighing.

    • Why? Solubilizing the powder immediately eliminates the inhalation hazard for downstream steps.

  • Solvent Caution: Once dissolved, the hazard profile shifts to the solvent (e.g., DMF, DMSO). The bromine atom may facilitate the transport of the molecule through the skin if dissolved in DMSO.

Phase 3: Decontamination & Doffing
  • Wipe Down: Use a wet wipe (water/ethanol) to clean the balance and surrounding area. Do not use compressed air, as this aerosolizes the hazard.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as hazardous waste.

  • Validation: Inspect inner gloves for any discoloration or powder residue. If clean, proceed to remove PPE outside the lab.

Visualization: Safety Logic Flow

SafetyProtocol cluster_Prep Phase 1: Preparation cluster_Handling Phase 2: Handling cluster_Cleanup Phase 3: Cleanup Start START: Hazard Assessment CheckHood Verify Hood Airflow (>80 fpm) Start->CheckHood StaticControl Neutralize Static (Ionizer/Gun) CheckHood->StaticControl DonPPE Don PPE: Double Nitrile + Goggles StaticControl->DonPPE Weighing Weighing Process (Inside Hood Only) DonPPE->Weighing Solubilize Solubilize Immediately (Eliminate Dust Risk) Weighing->Solubilize Risk: Dust Inhalation WetWipe Wet Wipe Decon (NO Compressed Air) Solubilize->WetWipe Risk: Solution Permeation Doffing Remove Outer Gloves (Inside Hood) WetWipe->Doffing End END: Process Complete Doffing->End

Figure 1: Logic flow for handling static-prone amino acid derivatives, emphasizing dust control and sequential decontamination.

Disposal & Emergency Response
Disposal Protocol
  • Solid Waste: Dispose of contaminated wipes, gloves, and weighing boats in a container labeled "Hazardous Waste: Halogenated Organics."

  • Liquid Waste: If dissolved, segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated). The bromine content technically classifies it as halogenated, but in dilute non-halo solvents, follow the solvent's classification.

  • Do NOT: Flush down the drain.

Emergency Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2][3] Hold eyelids open. The acidic nature of the propanoic acid moiety can cause corneal damage.

  • Skin Contact: Wash with soap and water.[1][3] Do not use ethanol on the skin, as it may increase absorption of the brominated compound.

  • Spill (Solid): Do not sweep dry. Cover with wet paper towels to dampen, then scoop into a waste bag.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5][6] National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 3-Bromophenylalanine (Analogous Hazard Profile). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

Sources

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